molecular formula C17H20N4 B7910015 A-582941 dihydrochloride CAS No. 1173179-34-4

A-582941 dihydrochloride

Cat. No.: B7910015
CAS No.: 1173179-34-4
M. Wt: 280.37 g/mol
InChI Key: GTMRUYCIJSNXGB-GASCZTMLSA-N
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Description

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole, also known as A-582941 free base, is a potent, selective, and blood-brain barrier (BBB) permeable partial agonist of the neuronal α7 nicotinic acetylcholine receptor (α7 nAChR) . It exhibits high binding affinity with a Ki of 10.8 nM for rat α7 receptors and 16.7 nM for human α7 receptors . The compound also binds to the human 5-HT3 receptor with a Ki of 150 nM . Its primary research value lies in the study of cognitive deficits associated with a range of neurodegenerative and psychiatric disorders. The mechanism of action involves partial agonism at the α7 nAChR, which subsequently activates key intracellular signaling pathways. In vitro, A-582941 increases ERK1/2 phosphorylation with an EC50 of 95 nM and has been shown to prevent cell death induced by NGF withdrawal in PC12 cells . In vivo pharmacological studies demonstrate that it enhances cAMP response element-binding protein (CREB) phosphorylation in the mouse cingulate cortex and ERK1/2 phosphorylation in the hippocampus in a dose-dependent manner . Furthermore, it causes a moderate increase in acetylcholine release in the medial prefrontal cortex of freely moving rats . The compound has demonstrated high oral bioavailability in preclinical species (e.g., 100% in mice, 90% in rats) and a favorable terminal elimination half-life, making it a valuable pharmacological tool for in vivo research . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRUYCIJSNXGB-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848591-89-9
Record name A-582941 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-582941 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A-582941 Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system implicated in cognitive processes. This document provides a comprehensive overview of the mechanism of action of A-582941, detailing its molecular interactions, downstream signaling cascades, and pharmacological effects. Quantitative data from preclinical studies are summarized, and key experimental methodologies are described. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this compound's function.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

A-582941 dihydrochloride exerts its primary pharmacological effects by acting as a partial agonist at the α7 nicotinic acetylcholine receptor.[1][2][3] This receptor, a ligand-gated ion channel, is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[3] Upon binding, A-582941 induces a conformational change in the α7 nAChR, leading to the opening of the channel and a subsequent influx of cations, most notably calcium (Ca2+).[4] This influx of calcium is a critical initiating event for a cascade of intracellular signaling pathways.

The compound exhibits high-affinity binding to both rat and human α7 nAChRs.[1][2] While it is highly selective for the α7 subtype, it also shows some affinity for the human 5-HT3 receptor, albeit at a significantly lower potency.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: Receptor Binding Affinity (Ki)

Receptor TargetSpecies/TissueKi (nM)
α7 nAChRRat brain membranes10.8[1]
α7 nAChRHuman frontal cortex16.7[1][2]
5-HT3 ReceptorHuman150[1]

Table 2: In Vitro Potency (EC50)

AssayCell LineEC50 (nM)
ERK1/2 PhosphorylationPC12 cells95[1]

Table 3: Pharmacokinetic Properties

SpeciesOral Bioavailability (%)Cmax (ng/mL)
Mouse~10018[1]
Rat90114[1]
Dog2279[1]
Monkey5039[1]

Downstream Signaling Pathways

Activation of the α7 nAChR by A-582941 initiates several key intracellular signaling cascades known to be involved in neuroprotection and cognitive enhancement.

ERK1/2 and CREB Phosphorylation

In both in vitro and in vivo studies, A-582941 has been shown to activate the extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB) signaling pathways.[2][3][5] Administration of A-582941 leads to a dose-dependent increase in the phosphorylation of ERK1/2 and CREB in the cingulate cortex and hippocampus.[1][5] These pathways are crucial for synaptic plasticity, learning, and memory.

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx activates ERK1_2 ERK1/2 Phosphorylation Ca_influx->ERK1_2 CREB CREB Phosphorylation ERK1_2->CREB Cognition Cognitive Enhancement CREB->Cognition

A-582941 induced ERK1/2 and CREB signaling pathway.
PI3K/Akt/GSK-3β Signaling Pathway

A-582941 has also been implicated in the activation of the PI3K/Akt/GSK-3β cell survival pathway.[5] Systemic administration of the compound leads to a dose-dependent increase in the phosphorylation of GSK-3β at Serine-9 in the mouse cingulate cortex, which results in its inhibition.[1][5] This pathway is known to play a significant role in the neuroprotective effects observed with α7 nAChR agonists.[5]

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR binds PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt activates GSK3b GSK-3β (Ser-9 Phosphorylation) PI3K_Akt->GSK3b inhibits Neuroprotection Neuroprotection GSK3b->Neuroprotection leads to

A-582941 mediated PI3K/Akt/GSK-3β signaling.

Key Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies used to characterize the mechanism of action of A-582941.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of A-582941 to its target receptors.

G start Start: Prepare membranes (e.g., rat brain, human cortex) incubate Incubate membranes with radiolabeled ligand and varying concentrations of A-582941 start->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine Ki value quantify->analyze

Workflow for Radioligand Binding Assay.
In Vitro Phosphorylation Assays

These experiments are conducted to measure the ability of A-582941 to induce the phosphorylation of downstream signaling proteins like ERK1/2.

G start Start: Culture cells (e.g., PC12) treat Treat cells with varying concentrations of A-582941 start->treat lyse Lyse cells and collect protein extracts treat->lyse western_blot Perform Western Blot using phospho-specific antibodies (e.g., p-ERK1/2) lyse->western_blot analyze Quantify band intensity to determine EC50 western_blot->analyze

Workflow for In Vitro Phosphorylation Assay.
In Vivo Behavioral Models

To assess the cognitive-enhancing effects of A-582941, various animal models are utilized. These models evaluate domains such as working memory, short-term recognition memory, and sensory gating.

G administer Administer A-582941 or vehicle to animals (e.g., mice, rats) behavioral_test Conduct behavioral tests: - Working Memory - Recognition Memory - Sensory Gating administer->behavioral_test measure Measure performance metrics behavioral_test->measure compare Compare performance between treatment groups measure->compare

Logical Flow of In Vivo Behavioral Studies.

Conclusion

This compound is a selective α7 nAChR partial agonist with a well-characterized mechanism of action. By activating this receptor, it triggers downstream signaling cascades involving ERK1/2, CREB, and the PI3K/Akt/GSK-3β pathway. These molecular events are believed to underlie its observed neuroprotective and cognition-enhancing properties in preclinical models. The favorable pharmacokinetic profile and potent in vivo activity make A-582941 a significant tool for research into the therapeutic potential of α7 nAChR agonism for various neurological and psychiatric disorders.

References

A-582941 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 848591-90-2

This technical guide provides an in-depth overview of A-582941 dihydrochloride, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.

Core Compound Properties

A-582941 is a biaryl diamine that has demonstrated high-affinity binding to α7 nAChRs and possesses cognition-enhancing properties.[1][2] It exhibits favorable pharmacokinetic properties, including good brain penetration, making it a valuable tool for central nervous system (CNS) research.[1]

PropertyValueSource
Molecular Formula C₁₇H₂₂Cl₂N₄PubChem
Molecular Weight 353.3 g/mol PubChem
CAS Number 848591-90-2[1][2]
Appearance Light yellow to yellow solid powder[2]
Solubility Soluble to 100 mM in DMSO and to 50 mM in 1eq. HClTocris Bioscience
Purity ≥98%Tocris Bioscience

Biological Activity and Selectivity

A-582941 acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Its selectivity for the α7 subtype over other nAChR subtypes and the 5-HT₃ receptor is a key feature of its pharmacological profile.

ReceptorSpeciesKᵢ (nM)EfficacySource
α7 nAChRRat (brain membranes)10.8Partial Agonist[1]
α7 nAChRHuman (frontal cortex)16.7Partial Agonist[1]
5-HT₃ ReceptorHuman150-[1]

In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the effects of A-582941 on neuronal signaling and cognitive function.

AssayModel SystemConcentration/DoseKey FindingsSource
ERK1/2 Phosphorylation PC12 cellsEC₅₀ = 95 nMIncreased ERK1/2 phosphorylation.[1]
Inhibitory Postsynaptic Potentials (IPSCs) Rat dentate gyrus granule cells100 nMIncreased number of IPSCs by 260 ± 70%, sum of amplitudes by 220 ± 30%, and sum of areas by 210 ± 40%.[1]
ERK1/2 and CREB Phosphorylation Mice (in vivo)0.01–1.00 μmol/kg, i.p.Dose-dependent increase in ERK1/2 and CREB phosphorylation in the cingulate cortex and hippocampus.[1]
GSK-3β Phosphorylation Mice (in vivo)0.1 and 1.0 μmol/kg, i.p.Dose-dependent increases in Ser-9 GSK-3β phosphorylation in the cingulate cortex.[1]
Neuroprotection PC12 cells0.1–100 μMProtected against cell death induced by NGF withdrawal.[3]
Cognitive Enhancement Rat social recognition model-Improved recognition of a juvenile rat.[4]
Cognitive Enhancement Monkey delayed matching-to-sample task-Improved performance.[5]
Cognitive Enhancement Mouse inhibitory avoidance test-Enhanced memory consolidation.[5]

Experimental Methodologies

In Vitro ERK1/2 Phosphorylation Assay

Objective: To determine the effect of A-582941 on ERK1/2 phosphorylation in a cellular model expressing α7 nAChRs.

Cell Line: PC12 cells, which endogenously express α7 nAChRs.

Protocol:

  • Cell Culture: PC12 cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of A-582941. To slow receptor desensitization, experiments can be performed in the presence of a positive allosteric modulator of α7 nAChRs, such as PNU-120596.

  • Lysis: Following incubation, cells are lysed to extract proteins.

  • Quantification: The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a suitable immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a standard Western blot.

  • Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the effect of A-582941. The EC₅₀ value is determined from the concentration-response curve.

Electrophysiology: Inhibitory Postsynaptic Potential (IPSC) Measurement

Objective: To assess the ability of A-582941 to modulate inhibitory synaptic transmission via α7 nAChR activation.

Preparation: Acute brain slices containing the dentate gyrus are prepared from rats.

Protocol:

  • Recording: Whole-cell patch-clamp recordings are obtained from dentate gyrus granule cells.

  • Baseline Measurement: Spontaneous IPSCs are recorded under baseline conditions.

  • Modulator Application: A positive allosteric modulator, PNU-120596 (10 μM), is applied to the slice to enhance α7 nAChR-mediated currents.

  • A-582941 Application: A-582941 (100 nM) is subsequently added to the perfusion solution.

  • Data Acquisition and Analysis: The frequency, amplitude, and area of IPSCs are recorded and analyzed before and after the application of A-582941. An increase in these parameters indicates an enhancement of GABAergic inhibitory transmission.

In Vivo Phosphorylation Studies

Objective: To confirm the engagement of downstream signaling pathways by A-582941 in the brain.

Animal Model: Mice.

Protocol:

  • Drug Administration: A-582941 is administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.01–1.00 μmol/kg).

  • Tissue Collection: At a specified time point after administration (e.g., 15 minutes), animals are euthanized, and brain tissue (e.g., cingulate cortex, hippocampus) is collected.

  • Immunohistochemistry: Brain sections are processed for immunohistochemical staining using antibodies specific for phosphorylated ERK1/2 and phosphorylated CREB.

  • Analysis: The intensity and distribution of the staining are quantified to determine the effect of A-582941 on protein phosphorylation in specific brain regions.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of A-582941 and a general experimental workflow for its characterization.

A582941_Signaling_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR PI3K PI3K a7nAChR->PI3K ERK ERK1/2 a7nAChR->ERK Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibition Neuroprotection Neuroprotection GSK3b->Neuroprotection CREB CREB ERK->CREB CognitiveFunction Cognitive Function ERK->CognitiveFunction CREB->CognitiveFunction Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation BindingAssay Receptor Binding Assays (Ki determination) FunctionalAssay Functional Assays (e.g., Ca²+ influx, FLIPR) BindingAssay->FunctionalAssay PhosphoAssay Downstream Signaling (pERK, pCREB) FunctionalAssay->PhosphoAssay Electrophysiology Electrophysiology (IPSC recording) PhosphoAssay->Electrophysiology PK Pharmacokinetics (Brain Penetration) Electrophysiology->PK PD Pharmacodynamics (Target Engagement) PK->PD Behavior Behavioral Models (Cognition) PD->Behavior Tolerability Tolerability & Safety Behavior->Tolerability Compound This compound Compound->BindingAssay

References

A-582941 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of A-582941. It details the experimental protocols for its synthesis and key biological assays, presents quantitative pharmacological data in a structured format, and illustrates the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Rationale

A-582941 emerged from lead optimization efforts aimed at identifying α7 nAChR agonists with improved central nervous system (CNS) penetration and pharmacokinetic properties compared to earlier quinuclidine-based compounds.[1] The α7 nAChR is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex, making it a promising therapeutic target for cognitive deficits associated with neurodegenerative and psychiatric disorders.[1][2] A-582941, a novel biaryl diamine, was identified as a potent and selective partial agonist with excellent CNS distribution and efficacy in preclinical models of cognition.[1][2]

Synthesis of A-582941 Dihydrochloride

The synthesis of A-582941, chemically named 2-methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole, can be achieved through a multi-step process. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of A-582941

A multi-gram scale synthesis of A-582941 has been described as follows:

  • Coupling of Diamine with 3-chloro-6-phenylpyridazine (B182944): Equimolar amounts of the diamine intermediate (4) and 3-chloro-6-phenylpyridazine are heated at 105°C in a 1:1 mixture of DMSO and ethyldiisopropylamine for 48 hours. The crude product is precipitated by diluting the warm reaction mixture with water, isolated by filtration, and washed with ether.[1]

  • Deprotection and Reductive Methylation: The crude product from the previous step is heated with formalin in formic acid. This single-pot reaction removes the Boc protecting group and achieves reductive methylation of the secondary amine.[1]

  • Salt Formation: After removing most of the formic acid under vacuum, the residue is dissolved in water and the pH is adjusted to approximately 10 to precipitate the crude free base. The free base is then converted to the dihydrochloride salt in a mixture of ethyl acetate (B1210297) and ethanol. Recrystallization from isopropanol (B130326) yields A-582941 as a white, crystalline hydrate.[1]

Pharmacological Characterization

A-582941 has been extensively characterized through a battery of in vitro and in vivo assays to determine its binding affinity, functional activity, and effects on neuronal signaling and cognitive function.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for A-582941.

Table 1: Receptor Binding Affinities (Ki)

Receptor/TissueRadioligandKi (nM)Species
α7 nAChR (Brain Membranes)[³H]A-58553910.8Rat
α7 nAChR (Frontal Cortex)[³H]A-58553916.7Human
5-HT₃ Receptor-150Human

Data compiled from multiple sources.[1][3]

Table 2: Functional Activity (EC₅₀)

AssayCell Line/SystemEC₅₀ (nM)Effect
ERK1/2 PhosphorylationPC12 cells95Increased phosphorylation
Agonist Activity at hα7 nAChRXenopus oocytes-Evoked rapidly desensitizing currents
Agonist Activity at h5-HT₃ Receptor-4600Agonist activity

Data compiled from multiple sources.[1]

Table 3: Pharmacokinetic Properties

SpeciesOral Bioavailability (%)Cmax (ng/mL)Brain:Plasma Ratio
Mouse~10018 (at 1.0 µmol/kg)~10
Rat90114 (at 6.2 µmol/kg)-
Dog2279 (at 3.0 µmol/kg)-
Monkey5039 (at 3.0 µmol/kg)-

Data compiled from multiple sources.[1][3]

Key Experimental Protocols

Objective: To determine the binding affinity (Ki) of A-582941 for the α7 nAChR.

Methodology:

  • Membrane Preparation: Rat brain membranes are prepared by homogenization and centrifugation.

  • Competition Binding: Membranes are incubated with a constant concentration of the α7 nAChR agonist radioligand [³H]A-585539 and varying concentrations of A-582941.

  • Separation and Counting: Bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of A-582941 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[1]

Objective: To assess the functional activity of A-582941 at the human α7 nAChR.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR.

  • Two-Electrode Voltage Clamp: After allowing for receptor expression, oocytes are voltage-clamped.

  • Drug Application: A-582941 is applied to the oocytes via perfusion.

  • Data Recording and Analysis: The resulting ion currents are recorded and analyzed to characterize the agonist properties of the compound, such as the induction of rapidly desensitizing currents characteristic of α7 nAChR activation.[1]

Objective: To investigate the effect of A-582941 on downstream signaling pathways.

Methodology:

  • Cell Culture: PC12 cells, which endogenously express α7 nAChRs, are cultured.

  • Treatment: Cells are treated with varying concentrations of A-582941. To slow receptor desensitization, responses can be measured in the presence of a positive allosteric modulator like PNU-120596.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

  • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified to determine the effect of A-582941 on ERK1/2 activation.[1]

Mechanism of Action and Signaling Pathways

A-582941 exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels with high permeability to calcium ions.[1][4] Activation of these receptors triggers several downstream signaling cascades implicated in cognitive function and neuroprotection.

Key Signaling Pathways
  • ERK1/2 Pathway: A-582941 has been shown to increase the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] This pathway is a key component of the mitogen-activated protein (MAP) kinase cascade, which is crucial for synaptic plasticity and memory formation.

  • CREB Pathway: The compound also enhances the phosphorylation of the cAMP Response Element-Binding protein (CREB), a transcription factor that plays a vital role in long-term memory consolidation.[1][2]

  • PI3K/Akt/GSK3β Pathway: A-582941 is implicated in neuroprotective effects through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3β (GSK3β) cell survival pathway.[1] Activation of this pathway leads to the inhibition of GSK3β, a kinase involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.

Signaling Pathway Diagrams

A582941_Signaling_Pathway A582941 A-582941 alpha7_nAChR α7 nAChR A582941->alpha7_nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx ERK1_2 ERK1/2 Phosphorylation Ca_influx->ERK1_2 CREB CREB Phosphorylation Ca_influx->CREB PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Cognitive_Enhancement Cognitive Enhancement ERK1_2->Cognitive_Enhancement CREB->Cognitive_Enhancement GSK3b GSK3β Inhibition PI3K_Akt->GSK3b Neuroprotection Neuroprotection GSK3b->Neuroprotection

Caption: A-582941 signaling pathways leading to cognitive enhancement and neuroprotection.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of This compound Binding Radioligand Binding (Ki determination) Synthesis->Binding Electrophys Electrophysiology (Functional Activity) Synthesis->Electrophys Signaling Signaling Assays (ERK, CREB Phosphorylation) Synthesis->Signaling PK Pharmacokinetics (Bioavailability, CNS Penetration) Binding->PK Electrophys->PK Signaling->PK Cognition Cognitive Models (e.g., Social Recognition) PK->Cognition

Caption: General experimental workflow for the characterization of A-582941.

Conclusion

This compound is a well-characterized α7 nAChR partial agonist with a promising preclinical profile for the treatment of cognitive deficits. Its discovery and development have provided valuable insights into the therapeutic potential of targeting the α7 nAChR. The detailed synthetic and experimental protocols, along with the comprehensive pharmacological data presented in this guide, offer a valuable resource for researchers working on the development of novel therapeutics for neurological and psychiatric disorders. The activation of key signaling pathways, including ERK1/2, CREB, and PI3K/Akt, underscores the multifaceted mechanism through which A-582941 may exert its beneficial effects on cognition and neuronal health.[1][2]

References

A-582941 Dihydrochloride: A Technical Guide to its Receptor Binding Affinity and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel implicated in various cognitive processes. This document provides a comprehensive overview of the binding affinity of A-582941 to its primary and secondary receptor targets. Detailed experimental methodologies for receptor binding assays are presented, alongside a depiction of the downstream signaling cascades initiated upon receptor activation. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Receptor Binding Affinity of A-582941 Dihydrochloride

A-582941 exhibits high affinity for the human and rat α7 nicotinic acetylcholine receptor. Its binding affinity has been characterized using radioligand competition assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Receptor TargetSpecies/TissueRadioligandKi (nM)
α7 Nicotinic Acetylcholine Receptor Human Frontal Cortex[3H]A-58553916.7[1]
α7 Nicotinic Acetylcholine Receptor Rat Brain Membranes[3H]A-58553910.8[1]
5-HT3 Receptor Human[3H]BRL-43694150[1]

A-582941 demonstrates significant selectivity for the α7 nAChR over the 5-HT3 receptor.

Experimental Protocols

Radioligand Competition Binding Assay for α7 nAChR

This protocol outlines the methodology for determining the binding affinity of A-582941 to the α7 nAChR using a radioligand competition binding assay.

2.1.1. Materials

  • Membrane Preparation: Rat brain tissue or human frontal cortex tissue.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]A-585539 (a high-affinity α7 nAChR agonist).

  • Competitor Ligand: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled A-585539).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

2.1.2. Membrane Preparation

  • Dissect and homogenize the brain tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford assay).

2.1.3. Binding Assay

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [3H]A-585539 (typically at or below its Kd value).

    • Increasing concentrations of this compound (the competitor).

    • For determining non-specific binding, add a saturating concentration of a non-radiolabeled ligand instead of A-582941.

    • For determining total binding, add assay buffer instead of any competitor.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration of the reaction mixture through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

2.1.4. Data Analysis

  • Calculate the specific binding at each concentration of A-582941 by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of A-582941.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of A-582941 that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Pellet Collect Membrane Pellet Centrifuge2->Pellet Wash Wash Pellet Pellet->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Plate 96-well Plate Resuspend->Plate Add_Components Add Radioligand, Competitor, & Membranes Plate->Add_Components Incubate Incubate to Equilibrium Add_Components->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Plot_Data Plot Data Calculate_SB->Plot_Data Fit_Curve Non-linear Regression (IC50) Plot_Data->Fit_Curve Calculate_Ki Calculate Ki (Cheng-Prusoff) Fit_Curve->Calculate_Ki

Experimental Workflow for Radioligand Binding Assay

Signaling Pathways Activated by A-582941

Activation of the α7 nAChR by A-582941 initiates a cascade of intracellular signaling events, primarily mediated by an influx of calcium ions (Ca2+). This leads to the activation of downstream kinases and transcription factors that are crucial for neuronal function and plasticity.

3.1. Key Signaling Molecules

  • α7 Nicotinic Acetylcholine Receptor (α7 nAChR): A ligand-gated ion channel that, upon binding to an agonist like A-582941, opens to allow the influx of cations, predominantly Ca2+.

  • Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): A serine/threonine kinase that is activated by an increase in intracellular Ca2+ levels.

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A kinase involved in cellular responses to stress and inflammatory signals, which can be activated downstream of CaMKII.

  • Mitogen-activated Protein Kinase Kinase 1/2 (MEK1/2): A dual-specificity kinase that phosphorylates and activates ERK1/2.

  • Extracellular signal-Regulated Kinase 1/2 (ERK1/2): A key protein kinase that regulates a wide variety of cellular processes, including gene expression, proliferation, and differentiation.[2]

  • cAMP Response Element-Binding Protein (CREB): A transcription factor that, upon phosphorylation by activated ERK1/2, binds to DNA and regulates the transcription of genes involved in synaptic plasticity and memory.[2]

3.2. Signaling Cascade

  • A-582941 binds to and activates the α7 nAChR.

  • The α7 nAChR channel opens, leading to an influx of Ca2+ into the neuron.

  • The rise in intracellular Ca2+ activates CaMKII.

  • Activated CaMKII can then phosphorylate and activate p38 MAPK.

  • p38 MAPK, in turn, can activate MEK1/2.

  • Activated MEK1/2 phosphorylates and activates ERK1/2.

  • Activated ERK1/2 translocates to the nucleus and phosphorylates CREB.

  • Phosphorylated CREB binds to cAMP response elements (CRE) in the promoter regions of target genes, leading to changes in gene expression that underlie long-term changes in synaptic function.

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Binds to & Activates Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Opens Channel CaMKII CaMKII Ca2_influx->CaMKII Activates p38MAPK p38 MAPK CaMKII->p38MAPK Activates MEK12 MEK1/2 p38MAPK->MEK12 Activates ERK12 ERK1/2 MEK12->ERK12 Phosphorylates & Activates CREB CREB ERK12->CREB Phosphorylates & Activates Gene_Expression Gene Expression (Synaptic Plasticity, Memory) CREB->Gene_Expression Regulates

A-582941-Induced α7 nAChR Signaling Pathway

Conclusion

This compound is a valuable research tool for investigating the role of the α7 nicotinic acetylcholine receptor in cellular and systems-level functions. Its high affinity and selectivity, coupled with its ability to activate key downstream signaling pathways involved in cognitive processes, make it a compound of significant interest for the development of novel therapeutics for neurological and psychiatric disorders. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers working with this compound.

References

Unveiling the Biological Activity of A-582941 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A-582941 dihydrochloride (B599025) has emerged as a significant research compound due to its selective interaction with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes. This technical guide provides a comprehensive overview of the biological activity of A-582941, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action

A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5][6][7] Its primary biological effect stems from its ability to bind to and activate these receptors, which are ligand-gated ion channels highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[1][3] Upon activation by A-582941, the α7 nAChR allows the influx of cations, leading to neuronal depolarization and the modulation of downstream signaling pathways.

Notably, the action of A-582941 has been shown to be potentiated by positive allosteric modulators (PAMs) of the α7 nAChR, such as PNU-120596.[1] This potentiation helps to slow receptor desensitization, a characteristic feature of α7 nAChR activation.[1]

Quantitative Pharmacological Data

The affinity and functional potency of A-582941 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Binding Affinity
Parameter Value
Ki (rat α7 nAChR)10.8 nM[1][7]
Ki (human α7 nAChR)16.7 nM[2][7]
Ki (5-HT3 receptor)150 nM[7]
Functional Activity
Parameter Value
EC50 (human α7 nAChR)4260 nM[6]
EC50 (rat α7 nAChR)2450 nM[1]
Efficacy (rat α7 nAChR)60% relative to Acetylcholine[2]
EC50 (ERK1/2 Phosphorylation)95 nM[1]
EC50 (human 5-HT3 receptor)4600 nM[1]
Physicochemical and Pharmacokinetic Properties
Parameter Value
Molecular Weight (free base)280 Da[1]
ClogP2.3[1]
logD at pH 7.41.0[1]
Caco-2 Permeability (Papp A→B)14.02 x 10⁻⁶ cm/s[1]
Oral Bioavailability (mouse)~100%[2]
Oral Bioavailability (rat)~90%[1]
Brain:Plasma Ratio (mouse)~10[1]

Signaling Pathways and Cellular Effects

Activation of α7 nAChRs by A-582941 initiates a cascade of intracellular signaling events implicated in neuroprotection and cognitive enhancement.

Pro-Cognitive Signaling Cascade

A-582941 stimulates the phosphorylation of key signaling proteins involved in synaptic plasticity and gene expression.[1][2][3][4]

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR activates ERK12 ERK1/2 Phosphorylation a7nAChR->ERK12 CREB CREB Phosphorylation ERK12->CREB Cognitive Enhanced Cognitive Function CREB->Cognitive leads to

A-582941 pro-cognitive signaling pathway.
Neuroprotective Signaling Cascade

In addition to its effects on cognitive signaling, A-582941 also engages cell survival pathways, offering potential neuroprotective benefits.[1]

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR activates PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt GSK3b GSK-3β Inhibition (via Ser-9 Phosphorylation) PI3K_Akt->GSK3b Neuroprotection Neuroprotection GSK3b->Neuroprotection contributes to

A-582941 neuroprotective signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of A-582941.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of A-582941 for its target receptors.

Objective: To quantify the affinity of A-582941 for α7 nAChRs and other receptors.

General Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex and hippocampus) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet.

  • Competition Binding: Incubate the prepared membranes with a constant concentration of a specific radioligand (e.g., [³H]A-585539 for α7 nAChR) and varying concentrations of the unlabeled competitor drug (A-582941).

  • Separation: After incubation, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding and Measurement cluster_2 Data Analysis Membrane Prepare Brain Membranes Incubation Incubate Membranes, Radioligand, and Competitor Membrane->Incubation Radioligand Radioligand ([³H]A-585539) Radioligand->Incubation Competitor A-582941 (Varying Concentrations) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Workflow for radioligand binding assay.
In Vitro Functional Assays (Xenopus Oocytes)

These assays are used to determine the functional activity (EC50 and efficacy) of A-582941 at the α7 nAChR.

Objective: To measure the ability of A-582941 to activate α7 nAChRs and elicit an ionic current.

General Protocol:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with cRNA encoding the human or rat α7 nAChR subunit.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Drug Application: Perfuse the oocyte with a control solution, followed by the application of varying concentrations of A-582941.

  • Data Recording and Analysis: Record the inward current elicited by the agonist. Plot the peak current response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.

In Vivo Microdialysis

This technique is used to measure the effect of A-582941 on neurotransmitter release in the brains of freely moving animals.[1]

Objective: To assess the in vivo effect of A-582941 on acetylcholine release in specific brain regions.

General Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized rat.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable neurotransmitter level.

  • Drug Administration: Administer A-582941 (e.g., intraperitoneally).

  • Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

  • Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

In Vivo Efficacy in Cognitive Models

A-582941 has demonstrated efficacy in various animal models of cognitive function, supporting its potential as a cognitive enhancer.[1][2][3][8][9][10] These models include:

  • Rat Social Recognition: A-582941 improved short-term recognition memory.[1][6]

  • Monkey Delayed Matching-to-Sample (DMTS): The compound enhanced performance in this working memory task.[1]

  • Mouse Inhibitory Avoidance: A-582941 enhanced memory consolidation.[1]

  • Sensory Gating Models: The compound normalized sensory gating deficits.[1]

Conclusion

A-582941 dihydrochloride is a potent and selective α7 nAChR partial agonist with a well-characterized in vitro and in vivo pharmacological profile. Its ability to modulate key signaling pathways involved in cognition and neuroprotection, coupled with its demonstrated efficacy in preclinical models of cognitive function, underscores its value as a research tool for investigating the role of the α7 nAChR in central nervous system function and dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar compounds in the pursuit of novel therapeutics for cognitive disorders.

References

A-582941 Dihydrochloride: A Preclinical Research Summary

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

A-582941 is a novel, highly selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant potential in preclinical studies for enhancing cognitive function.[1][2][3] The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions for cognition, such as the hippocampus and cortex.[1][2] Its involvement in various cognitive processes has made it a promising therapeutic target for neurodegenerative and psychiatric disorders.[1][3] This document provides a comprehensive summary of the preclinical research on A-582941, detailing its pharmacological profile, mechanism of action, and effects in various in vitro and in vivo models.

Pharmacological Profile

A-582941 exhibits high-affinity binding and partial agonist activity at the α7 nAChR.[1] It demonstrates excellent selectivity for the α7 subtype over other nAChRs and has an acceptable pharmacokinetic profile with good central nervous system (CNS) penetration.[1][4]

Quantitative In Vitro Data

The following table summarizes the key in vitro pharmacological parameters of A-582941.

ParameterSpecies/SystemValueReference
Binding Affinity (Ki)
α7 nAChRRat Brain Membranes10.8 nM[1]
α7 nAChRHuman16.7 nM[4]
Functional Activity (EC50)
ERK1/2 PhosphorylationPC12 Cells95 nM[1]
5-HT₃ Receptor AgonismHuman4600 nM[1]
Efficacy
α7 nAChR AgonismOocytes (rat α7)~60% (vs. ACh)[4]
5-HT₃ Receptor AgonismHuman~100% (vs. 5-HT)[1]
Quantitative In Vivo Pharmacokinetic and Pharmacodynamic Data

The table below outlines the pharmacokinetic properties and in vivo target engagement of A-582941.

ParameterSpeciesValueDosingReference
Pharmacokinetics
Oral BioavailabilityMouse100%N/A[4]
Brain-Plasma RatioMouse20:1N/A[4]
Half-lifeMouse1.4 hoursN/A[4]
Plasma Protein BindingHuman73%N/A[1]
Pharmacodynamics
ERK1/2 PhosphorylationMouseDose-dependent increase0.01 - 1.00 µmol/kg, i.p.[1]
CREB PhosphorylationMouseDose-dependent increase0.01 - 1.00 µmol/kg, i.p.[1]
GSK-3β (Ser-9) PhosphorylationMouseDose-dependent increase0.1 - 1.0 µmol/kg, i.p.[1]

Mechanism of Action and Signaling Pathways

A-582941 acts as a partial agonist at α7 nAChRs.[1] Activation of these receptors leads to the modulation of downstream signaling pathways crucial for cognitive functions like memory and learning.[1][4] Key pathways activated by A-582941 include the phosphorylation of ERK1/2 (MAP kinase) and CREB (cAMP response element-binding protein).[1] Furthermore, A-582941 has been shown to induce the phosphorylation of GSK-3β at Ser-9, which inhibits its activity and is implicated in neuroprotective effects.[1]

A582941_Signaling_Pathway A582941 A-582941 a7_nAChR α7 nAChR A582941->a7_nAChR Activates PI3K_Akt PI3K/Akt Pathway a7_nAChR->PI3K_Akt ERK_MAPK ERK/MAPK Pathway a7_nAChR->ERK_MAPK GSK3b GSK-3β PI3K_Akt->GSK3b Inhibits via Phosphorylation CREB CREB ERK_MAPK->CREB Activates via Phosphorylation pGSK3b p-GSK-3β (Ser-9) (Inhibited) GSK3b->pGSK3b Neuroprotection Neuroprotection pGSK3b->Neuroprotection pCREB p-CREB CREB->pCREB Cognition Enhanced Cognition pCREB->Cognition In_Vitro_Workflow start Start: PC12 cells expressing α7 nAChR treat Treat with A-582941 (various concentrations) + PNU-120596 start->treat incubate Incubate treat->incubate lyse Lyse Cells & Collect Protein incubate->lyse measure Measure p-ERK1/2 vs. Total ERK1/2 (e.g., Western Blot / ELISA) lyse->measure analyze Analyze Data: Generate Concentration- Response Curve measure->analyze end Determine EC50 analyze->end In_Vivo_Workflow start Select Wistar Rats induce Induce Model: Sub-chronic MK-801 (e.g., 7 days) start->induce washout Washout Period (e.g., 1 week) induce->washout treat Treatment Phase (e.g., 10 days) washout->treat groups Groups: 1. Vehicle 2. MK-801 + Vehicle 3. MK-801 + A-582941 4. MK-801 + Clozapine treat->groups behavior Behavioral Testing treat->behavior tests Tests: - Novel Object Recognition - Social Interaction - Morris Water Maze behavior->tests analyze Data Analysis & Comparison behavior->analyze

References

A-582941 Dihydrochloride for Cognitive Enhancement Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in the central nervous system for cognitive enhancement.[1][2] This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with A-582941, designed to support researchers in the fields of neuroscience and drug development. The α7 nAChR is highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Agonism of this receptor has been shown to modulate the release of several neurotransmitters and activate signaling pathways integral to learning and memory.[1] A-582941 has demonstrated a promising preclinical profile, exhibiting high-affinity binding, favorable pharmacokinetic properties, and efficacy in a range of cognitive models.[1][3]

Pharmacological Profile

Binding Affinity and In Vitro Efficacy

A-582941 demonstrates high-affinity binding to both rat and human α7 nAChRs. Competition binding assays using the α7 nAChR agonist radioligand [3H]A-585539 in rat brain membranes revealed a Ki value of 10.8 nM.[1] A similar affinity was observed in human frontal cortex membranes, with a Ki of 17 nM.[1] As a partial agonist, A-582941 elicits a response that is a fraction of that induced by the endogenous ligand, acetylcholine (ACh). In Xenopus oocytes expressing the rat α7 nAChR, A-582941 demonstrated an EC50 of 2450 nM with a maximal response of 60% relative to ACh.[1]

Parameter Species Value Assay Condition
Ki (Binding Affinity) Rat10.8 nMCompetition binding with [3H]A-585539 in brain membranes
Ki (Binding Affinity) Human17 nMCompetition binding with [3H]A-585539 in frontal cortex membranes
EC50 (Potency) Rat2450 nMFunctional assay in Xenopus oocytes expressing α7 nAChR
Efficacy Rat60% of AChFunctional assay in Xenopus oocytes expressing α7 nAChR

Signaling Pathways

A-582941 activates intracellular signaling cascades known to be crucial for synaptic plasticity and memory formation.[1] Key pathways include the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB).[1][2][3]

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR ERK ERK1/2 Phosphorylation a7nAChR->ERK CREB CREB Phosphorylation a7nAChR->CREB Cognition Cognitive Enhancement ERK->Cognition CREB->Cognition

A-582941 Signaling Pathway

Pharmacokinetics

A-582941 exhibits favorable pharmacokinetic properties for a central nervous system (CNS) active drug, including good oral bioavailability and significant brain penetration.[1]

Species Route Bioavailability (%) Brain:Plasma Ratio t1/2 (h) Cmax (ng/mL) Tmax (h)
Mousep.o.~100~101.4--
Ratp.o.~90----
Dogp.o.Low----
Monkeyp.o.-----

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of A-582941 for the α7 nAChR.

Materials:

  • Rat brain tissue or human cortical tissue

  • [3H]A-585539 (radioligand)

  • A-582941 (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare membrane homogenates from the brain tissue.

  • Incubate the membranes with a fixed concentration of [3H]A-585539 and varying concentrations of A-582941.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Homogenate Incubation Incubation Membrane->Incubation Radioligand [3H]A-585539 Radioligand->Incubation Compound A-582941 Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data IC50 Determination Counting->Data Ki Ki Calculation Data->Ki

Radioligand Binding Assay Workflow
In Vivo Behavioral Assays for Cognitive Enhancement

A-582941 has demonstrated efficacy in various animal models of cognition, targeting domains of working memory, short-term recognition memory, and memory consolidation.[1]

Cognitive Domain Model Species Effective Dose (µmol/kg) Efficacy
Working MemoryDelayed Match-to-Sample (DMTS)Monkey0.003 - 0.100+++
Short-term Recognition MemorySocial RecognitionRat0.1 - 1.0 (acute)+++
Memory Consolidation24-hr Inhibitory AvoidanceMouse0.01 - 1.00+++

1. Rat Social Recognition Test

Objective: To assess short-term, olfactory-based recognition memory.

Apparatus: Standard rat cage.

Procedure:

  • Habituation: Place an adult male rat in a clean test cage for 30 minutes.

  • Trial 1 (T1): Introduce a juvenile rat into the cage for a 5-minute exploration period. Record the time the adult rat spends investigating the juvenile (sniffing, close following).

  • Inter-Trial Interval (ITI): Return both rats to their home cages for a specific duration (e.g., 60 minutes).

  • Trial 2 (T2): Re-introduce the same juvenile rat to the adult rat's cage for a 5-minute period. Record the investigation time.

  • Drug Administration: Administer A-582941 or vehicle intraperitoneally (i.p.) before T1.

  • Analysis: A decrease in investigation time in T2 compared to T1 indicates recognition memory.

2. Mouse Inhibitory Avoidance Test

Objective: To assess long-term memory consolidation of an aversive experience.

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

Procedure:

  • Training: Place the mouse in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the mouse enters the dark compartment, the door closes, and a mild footshock is delivered.

  • Drug Administration: Administer A-582941 or vehicle (i.p.) before or immediately after training.

  • Retention Test: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency).

  • Analysis: An increased step-through latency in the drug-treated group compared to the vehicle group indicates enhanced memory consolidation.

3. Monkey Delayed Matching-to-Sample (DMTS) Task

Objective: To assess working memory and attention.

Apparatus: A computer-controlled touch-screen system.

Procedure:

  • A "sample" stimulus (e.g., a shape or image) is presented on the screen.

  • The monkey is required to touch the sample stimulus.

  • A delay period of varying length follows, during which the screen is blank.

  • After the delay, two or more "choice" stimuli are presented, one of which matches the sample.

  • The monkey must touch the matching stimulus to receive a reward.

  • Drug Administration: A-582941 is typically administered via intramuscular (i.m.) injection prior to the testing session.

  • Analysis: An increase in the percentage of correct responses, especially at longer delay intervals, indicates an improvement in working memory.

ERK1/2 and CREB Phosphorylation Assay

Objective: To measure the activation of intracellular signaling pathways by A-582941.

Method: Immunohistochemistry or Western Blotting.

Procedure (Immunohistochemistry):

  • Administer A-582941 or vehicle to mice.

  • After a specified time (e.g., 15 minutes), perfuse the animals and collect the brains.

  • Prepare brain sections (e.g., hippocampus, cingulate cortex).

  • Incubate the sections with primary antibodies specific for phosphorylated ERK1/2 (pERK) or phosphorylated CREB (pCREB).

  • Incubate with a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Visualize and quantify the level of phosphorylation using microscopy and image analysis software.

In Vivo Microdialysis

Objective: To measure the effect of A-582941 on acetylcholine (ACh) release in the brain.

Procedure:

  • Surgically implant a microdialysis probe into a specific brain region (e.g., medial prefrontal cortex) of a freely moving rat.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF).

  • Collect dialysate samples at regular intervals.

  • Administer A-582941 (i.p.).

  • Analyze the concentration of ACh in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

G cluster_procedure Procedure Implant Implant Microdialysis Probe Perfuse Perfuse with aCSF Implant->Perfuse Collect Collect Dialysate Perfuse->Collect Administer Administer A-582941 Collect->Administer Analyze HPLC-ECD Analysis Collect->Analyze Administer->Collect

In Vivo Microdialysis Workflow

Conclusion

A-582941 dihydrochloride is a valuable pharmacological tool for investigating the role of the α7 nAChR in cognitive processes. Its well-characterized in vitro and in vivo profile, coupled with demonstrated efficacy in preclinical models of cognition, makes it a compound of significant interest for the development of novel cognitive enhancers. This guide provides a foundational resource for researchers aiming to utilize A-582941 in their studies, offering a summary of its key properties and detailed methodologies for its evaluation. Further research into the precise mechanisms underlying its cognitive-enhancing effects will continue to be a promising area of investigation.

References

A-582941 Dihydrochloride in Alzheimer's Disease Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] One of the key pathological features of AD is the dysfunction of the cholinergic system, including alterations in nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] The α7 subtype of nAChRs is highly expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex, making it a promising therapeutic target for AD.[5][6] A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nAChR that has demonstrated procognitive and neuroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for Alzheimer's disease.[5][7] This technical guide provides a comprehensive overview of A-582941, including its pharmacological profile, mechanism of action, and key experimental data and protocols relevant to its investigation in the context of Alzheimer's disease research.

Pharmacological Profile of A-582941

A-582941 is a biaryl diamine that acts as a partial agonist at the α7 nAChR.[8] Its pharmacological activity has been characterized through various in vitro and in vivo studies, demonstrating high affinity and selectivity for the α7 nAChR.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for A-582941 dihydrochloride.

Binding Affinity (Ki)
Receptor Value (nM)
Rat Brain α7 nAChR ([³H]A-585539)10.8[9]
Human Frontal Cortex α7 nAChR ([³H]A-585539)16.7[9]
Human 5-HT₃ Receptor ([³H]BRL-43694)150[9]
Functional Activity (EC₅₀)
Assay Value (nM)
Human α7 nAChR (FLIPR)4260[8]
Rat α7 nAChR (Oocyte expression)2450[8]
Human 5-HT₃ Receptor4600[8]
ERK1/2 Phosphorylation (PC12 cells)95[9]
Pharmacokinetic Parameters
Species Oral Bioavailability (%)
Mouse~100
Rat90
Dog22
Monkey50

Mechanism of Action and Signaling Pathways

A-582941 exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels with high calcium permeability.[4] Activation of these receptors triggers downstream signaling cascades implicated in neuroprotection and cognitive enhancement.

Signaling Pathway Diagram

A582941_Signaling_Pathway A582941 A-582941 alpha7 α7 nAChR A582941->alpha7 PI3K PI3K alpha7->PI3K ERK ERK1/2 alpha7->ERK Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits (via Ser9 phosphorylation) CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene

A-582941 Signaling Pathway

Activation of α7 nAChRs by A-582941 leads to the stimulation of multiple downstream signaling pathways.[5][8] This includes the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and memory formation.[5][7] Furthermore, A-582941 has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the inhibitory phosphorylation of glycogen (B147801) synthase kinase-3β (GSK-3β) at serine 9.[8] GSK-3β is a key enzyme involved in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[10] By inhibiting GSK-3β, A-582941 may help to reduce tau pathology.[8]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize A-582941 in the context of Alzheimer's disease research.

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of A-582941 for α7 nAChRs.

  • Methodology:

    • Membrane Preparation: Homogenates of rat brain or human frontal cortex tissue are prepared in a suitable buffer.

    • Competition Binding: A constant concentration of a specific α7 nAChR radioligand (e.g., [³H]A-585539 or [³H]methyllycaconitine) is incubated with the membrane preparation in the presence of varying concentrations of A-582941.

    • Incubation: The mixture is incubated to allow for binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of A-582941 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

  • Objective: To measure the functional activity (EC₅₀ and efficacy) of A-582941 at α7 nAChRs.

  • Methodology:

    • Cell Culture: Cells stably expressing human or rat α7 nAChRs are cultured in multi-well plates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

    • Compound Addition: A-582941 at various concentrations is added to the wells using a fluorometric imaging plate reader (FLIPR).

    • Fluorescence Measurement: The FLIPR system measures the change in fluorescence intensity over time, which corresponds to the influx of calcium upon receptor activation.

    • Data Analysis: The EC₅₀ value, representing the concentration of A-582941 that produces 50% of the maximal response, and the efficacy relative to a full agonist like acetylcholine are calculated.

  • Objective: To assess the effect of A-582941 on the downstream signaling molecule ERK1/2.

  • Methodology:

    • Cell Culture and Treatment: PC12 cells, which endogenously express α7 nAChRs, are treated with varying concentrations of A-582941 for a specified time.

    • Cell Lysis: The cells are lysed to extract proteins.

    • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Detection: The primary antibodies are detected using secondary antibodies conjugated to a reporter enzyme or fluorophore.

    • Quantification: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of phosphorylation.

In Vivo Studies
  • Objective: To measure the effect of A-582941 on acetylcholine release in the brain of freely moving animals.

  • Methodology:

    • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest, such as the medial prefrontal cortex.

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Sample Collection: Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals before and after the administration of A-582941.

    • Neurotransmitter Analysis: The concentration of acetylcholine in the dialysate samples is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Data Analysis: The change in acetylcholine levels from baseline after A-582941 administration is calculated.

  • Objective: To evaluate the procognitive effects of A-582941 in animal models of cognitive impairment.

    • Novel Object Recognition Test (Rodents):

      • Habituation: The animal is allowed to explore an open-field arena.

      • Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

      • Test Phase: After a retention interval, the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

      • Data Analysis: A discrimination index is calculated to assess the animal's ability to recognize the novel object, which is indicative of recognition memory.

    • Inhibitory Avoidance Test (Mice):

      • Training: A mouse is placed in a brightly lit compartment of a two-compartment apparatus. When the mouse enters the preferred dark compartment, it receives a mild foot shock.

      • Retention Test: After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured.

      • Data Analysis: An increased latency to enter the dark compartment in the retention test indicates memory of the aversive stimulus.

    • Social Recognition Test (Rats):

      • First Exposure: An adult rat is allowed to interact with a juvenile rat for a specific period.

      • Second Exposure: After a delay, the adult rat is re-exposed to the same juvenile rat.

      • Data Analysis: A reduction in the time the adult rat spends investigating the juvenile in the second exposure indicates recognition memory.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Binding Radioligand Binding (Ki determination) Functional Functional Assays (FLIPR) (EC50, Efficacy) PK Pharmacokinetics (Bioavailability, Brain Penetration) Binding->PK Signaling Signaling Assays (p-ERK, p-GSK-3β) PD Pharmacodynamics (In Vivo Microdialysis) Functional->PD Signaling->PD Candidate Candidate Selection PK->Candidate Behavior Behavioral Models (Cognitive Enhancement) PD->Behavior Behavior->Candidate Lead Lead Optimization Lead->Binding Lead->Functional Lead->Signaling

A-582941 Preclinical Research Workflow

Conclusion

This compound is a selective α7 nAChR partial agonist with a well-characterized preclinical profile that supports its potential for the treatment of cognitive deficits in Alzheimer's disease. Its ability to modulate key signaling pathways involved in neuronal survival and synaptic plasticity, coupled with its demonstrated efficacy in various animal models of cognition, makes it a valuable research tool and a compound of continued interest in the development of novel AD therapeutics. This technical guide provides a foundational understanding of A-582941 for researchers in the field, summarizing its pharmacological properties and detailing the experimental methodologies crucial for its further investigation.

References

A-582941 dihydrochloride and schizophrenia cognitive symptoms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: A-582941 Dihydrochloride (B599025) and its Potential in Treating Cognitive Symptoms of Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, for which current antipsychotic medications offer limited therapeutic benefit. The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for addressing these cognitive deficits. This technical guide provides a comprehensive overview of A-582941 dihydrochloride, a selective partial agonist of the α7 nAChR. We delve into its mechanism of action, summarize key preclinical findings from various animal models of schizophrenia, and present detailed experimental protocols. This document aims to serve as a critical resource for researchers and drug development professionals investigating novel therapeutic strategies for cognitive enhancement in schizophrenia.

Introduction: The α7 Nicotinic Acetylcholine Receptor in Schizophrenia

Schizophrenia is a severe psychiatric disorder characterized by positive, negative, and cognitive symptoms. Cognitive deficits, including impairments in attention, working memory, and executive function, are strongly correlated with poor functional outcomes.[1][2][3] A growing body of evidence implicates the cholinergic system, and specifically the α7 nAChR, in the pathophysiology of these cognitive impairments.

Postmortem studies of individuals with schizophrenia have revealed a decreased expression of α7 nAChRs in critical brain regions for cognition, such as the hippocampus and prefrontal cortex.[4][5][6] Furthermore, genetic linkage studies have associated polymorphisms in the CHRNA7 gene, which encodes the α7 nAChR, with sensory gating deficits (a failure to filter out irrelevant auditory stimuli, measured by the P50 event-related potential) commonly observed in patients with schizophrenia.[3][7] These findings provide a strong rationale for the development of α7 nAChR agonists as a potential therapeutic strategy for improving cognitive function in this patient population.[2][3][8]

A-582941 is a novel biaryl diamine compound that acts as a selective partial agonist at the α7 nAChR, demonstrating promising pro-cognitive effects in preclinical models.[7][9] Its favorable pharmacokinetic profile, including excellent central nervous system (CNS) penetration, makes it a compelling candidate for further investigation.[7][9]

Mechanism of Action of A-582941

A-582941 exerts its effects by binding to and partially activating α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium (Ca²⁺).[8] This activation leads to the influx of calcium and subsequent modulation of downstream signaling pathways crucial for synaptic plasticity and cognitive processes.

Receptor Binding and Functional Activity

In vitro studies have characterized the binding affinity and functional profile of A-582941 at both human and rat α7 nAChRs.

ParameterSpeciesValueReference
Binding Affinity (Ki)
vs. [³H]A-585539Rat Brain Membranes10.8 nM[7]
Human Frontal Cortex17 nM[7]
vs. [³H]methyllycaconitineRat Brain Membranes88 nM[7]
Functional Activity (EC₅₀)
at human α7 nAChRXenopus oocytes4260 nM (4.26 µM)[7][8]
at rat α7 nAChRXenopus oocytes2450 nM (2.45 µM)[7]
Efficacy (% of ACh max response)
at human α7 nAChRXenopus oocytes52%[7][8]
at rat α7 nAChRXenopus oocytes60%[7]
Downstream Signaling Pathways

Activation of α7 nAChRs by A-582941 has been shown to stimulate key intracellular signaling cascades implicated in learning and memory.[7][9] In vivo studies in mice have demonstrated that administration of A-582941 leads to a dose-dependent increase in the phosphorylation of both Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and cAMP Response Element-Binding protein (CREB) in the cingulate cortex and hippocampus.[7][9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Binds and partially activates Ca_influx Ca²⁺ Influx Ca_channel Ca²⁺ Channel a7nAChR->Ca_channel Opens ERK_pathway ERK1/2 Phosphorylation Ca_influx->ERK_pathway Activates CREB_pathway CREB Phosphorylation ERK_pathway->CREB_pathway Leads to Gene_expression Gene Expression for Synaptic Plasticity & Memory CREB_pathway->Gene_expression Promotes G cluster_induction Symptom Induction Phase cluster_washout Washout Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Day1_7 Days 1-7 MK-801 (0.2 mg/kg, i.p.) Twice Daily Day8_14 Days 8-14 No Treatment Day1_7->Day8_14 Followed by Day15_24 Days 15-24 A-582941 (1 mg/kg, i.p.) Once Daily Day8_14->Day15_24 Followed by Testing NORT MWM Social Interaction Day15_24->Testing Leads to

References

A-582941 Dihydrochloride: An In-Depth Technical Guide to its Effect on ERK1/2 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of A-582941 dihydrochloride (B599025) on the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). A-582941 is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and has been shown to modulate key signaling pathways involved in cognitive function.[1][2][3][4][5] This document summarizes quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.

Core Mechanism of Action

A-582941 exerts its biological effects by binding to and activating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2] Activation of this receptor by A-582941 leads to an influx of calcium ions (Ca2+), which initiates a cascade of downstream signaling events. A key pathway activated is the Mitogen-Activated Protein Kinase (MAPK) cascade, culminating in the phosphorylation and activation of ERK1/2.[1] This activation is crucial for various cellular processes, including synaptic plasticity and memory consolidation. The effect of A-582941 on ERK1/2 phosphorylation is dose-dependent and can be blocked by α7 nAChR antagonists, confirming its receptor-mediated mechanism.[1][6]

A582941_ERK_Pathway cluster_membrane Cell Membrane a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx facilitates A582941 A-582941 A582941->a7nAChR binds & activates CaMKII CaMKII Ca_influx->CaMKII activates MEK1_2 MEK1/2 CaMKII->MEK1_2 activates pMEK1_2 p-MEK1/2 MEK1_2->pMEK1_2 phosphorylation ERK1_2 ERK1/2 pMEK1_2->ERK1_2 phosphorylates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 phosphorylation CREB CREB pERK1_2->CREB translocates to nucleus & phosphorylates pCREB p-CREB CREB->pCREB phosphorylation Gene_Transcription Gene Transcription (Synaptic Plasticity, Memory) pCREB->Gene_Transcription promotes

Caption: A-582941 signaling cascade leading to ERK1/2 phosphorylation.

Quantitative Data Summary

The following tables summarize the quantitative effects of A-582941 on ERK1/2 phosphorylation from both in vitro and in vivo studies.

Table 1: In Vitro Efficacy of A-582941 on ERK1/2 Phosphorylation
ParameterCell LineConditionsValueReference(s)
EC50 Rat PC12 cellsIn the presence of an α7 nAChR Positive Allosteric Modulator (PNU-120596)95 nM (95% CI: 81-111 nM)[1][6]
Table 2: In Vivo Efficacy of A-582941 on ERK1/2 Phosphorylation in Mice
Dose (i.p.)Brain RegionEffectTime PointReference(s)
0.01 - 1.00 µmol/kgCingulate CortexDose-dependent increase in pERK1/215 min[1][6]
0.01 - 1.00 µmol/kgHippocampus (Dentate Gyrus)Dose-dependent increase in pERK1/215 min[1][6]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and represent standard practices for assessing ERK1/2 phosphorylation.

In Vitro ERK1/2 Phosphorylation Assay in PC12 Cells

This protocol describes a cell-based immunoassay to quantify A-582941-mediated ERK1/2 phosphorylation in rat pheochromocytoma (PC12) cells, which endogenously express α7 nAChRs.

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis seed 1. Seed PC12 cells in poly-D-lysine coated 96-well plates culture 2. Culture for 24h seed->culture starve 3. Serum-starve for 24h in unsupplemented F12K medium culture->starve treat 4. Treat cells with A-582941 in HBSS containing PNU-120596 (e.g., 10 µM) at 37°C for a specified time (e.g., 5-15 min) starve->treat fix_perm 5. Fix and permeabilize cells treat->fix_perm block 6. Block with blocking buffer fix_perm->block pri_ab 7. Incubate with primary antibodies (anti-pERK1/2 and normalization Ab) block->pri_ab sec_ab 8. Incubate with fluorescently-labeled secondary antibodies pri_ab->sec_ab scan 9. Scan plate on an infrared imaging system sec_ab->scan analyze 10. Normalize pERK1/2 signal to total protein or cell number scan->analyze InVivo_Workflow cluster_animal Animal Treatment & Tissue Prep cluster_staining Immunohistochemistry cluster_analysis Analysis inject 1. Administer A-582941 (i.p.) to mice wait 2. Wait for 15 minutes inject->wait perfuse 3. Anesthetize and transcardially perfuse with saline, then 10% formalin wait->perfuse postfix 4. Post-fix brain in 10% formalin and cryoprotect in 20% sucrose-PBS perfuse->postfix section 5. Section brain on a cryostat (40 µm sections) postfix->section block_ihc 6. Block free-floating sections in serum section->block_ihc pri_ab_ihc 7. Incubate with primary antibody (anti-pERK1/2) block_ihc->pri_ab_ihc sec_ab_ihc 8. Incubate with biotinylated secondary antibody pri_ab_ihc->sec_ab_ihc abc 9. Incubate with Avidin-Biotin Complex (ABC) reagent sec_ab_ihc->abc develop 10. Develop with DAB substrate abc->develop mount 11. Mount, dehydrate, and coverslip sections develop->mount image_acq 12. Acquire images of cingulate cortex and hippocampus mount->image_acq quantify 13. Quantify pERK1/2-positive cells image_acq->quantify

References

Methodological & Application

Application Notes and Protocols for A-582941 Dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. This receptor is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex[1][2]. Activation of α7 nAChRs is linked to the modulation of several intracellular signaling pathways that play a crucial role in neuronal survival, plasticity, and cognitive function. A-582941 has been shown to activate signaling cascades involving the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB)[1][2]. Furthermore, its neuroprotective effects are associated with the activation of the PI3K/Akt/GSK3β cell survival pathway[1]. These characteristics make A-582941 a valuable tool for in vitro studies of neuroprotection, neurodegenerative diseases, and cognitive enhancement.

Signaling Pathway of A-582941

A-582941 exerts its effects by binding to the α7 nAChR, leading to the activation of downstream signaling cascades that are pivotal for neuronal function and survival. The diagram below illustrates the key pathways modulated by A-582941.

A582941_Signaling_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR binds & activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK1/2 Ca_influx->ERK Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits Neuroprotection Neuroprotection & Cognitive Enhancement GSK3b->Neuroprotection CREB CREB ERK->CREB phosphorylates CREB->Neuroprotection

A-582941 Signaling Cascade

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for A-582941.

ParameterCell Line/SystemValueReference
Receptor Binding Affinity (Ki) Rat brain membranes10.8 nM[1]
Receptor Activation (EC50) Human α7 nAChR (in oocytes)4260 nM[1]
Rat α7 nAChR (in oocytes)2450 nM[1]
ERK1/2 Phosphorylation (EC50) PC12 cells95 nM
Neuroprotective Concentration Range PC12 cells (against NGF withdrawal)0.1 - 100 µM[1]

Experimental Protocols

Neuroprotection Assay in PC12 Cells using MTT

This protocol details a method to assess the neuroprotective effects of A-582941 against nerve growth factor (NGF) withdrawal-induced cell death in rat pheochromocytoma (PC12) cells.

Materials:

  • A-582941 dihydrochloride

  • PC12 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Nerve Growth Factor (NGF)

  • Collagen Type IV-coated 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Experimental Workflow:

Neuroprotection Assay Workflow

Procedure:

  • Cell Seeding:

    • Coat a 96-well plate with Collagen Type IV.

    • Seed PC12 cells at a density of 1.5 x 104 cells/well in DMEM supplemented with 10% HS and 5% FBS.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Neuronal Differentiation:

    • After 24 hours, replace the medium with DMEM containing 1% HS and 50-100 ng/mL NGF to induce differentiation.

    • Incubate for 48-72 hours, replacing the medium with fresh differentiation medium every 48 hours.

  • Induction of Apoptosis and Treatment:

    • Carefully aspirate the differentiation medium and wash the cells twice with serum-free DMEM.

    • Add serum-free DMEM (NGF-free medium) to the control and A-582941 treated wells.

    • Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in serum-free DMEM and add to the respective wells.

    • Include a positive control group with NGF-containing medium.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The commitment to cell death after NGF withdrawal typically occurs between 10-20 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (cells not subjected to NGF withdrawal).

Representative Data:

A-582941 Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (NGF withdrawal)50 ± 5
0.162 ± 6
175 ± 7
1088 ± 5
10092 ± 4
Positive Control (with NGF)100 ± 5
Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 in PC12 cells following treatment with A-582941.

Materials:

  • This compound

  • PC12 cells

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Experimental Workflow:

Western Blot Workflow for pERK1/2

Procedure:

  • Cell Culture and Treatment:

    • Seed PC12 cells in 6-well plates and allow them to adhere.

    • Before treatment, starve the cells in serum-free DMEM for 2-4 hours to reduce basal ERK phosphorylation.

    • Treat the cells with the desired concentration of A-582941 (e.g., 100 nM, based on the EC50 for ERK phosphorylation) for 15 minutes at 37°C.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Analysis:

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

    • To normalize the data, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

    • Quantify the band intensities using densitometry software. The ratio of phosphorylated ERK to total ERK indicates the level of ERK activation.

References

Application Notes and Protocols for A-582941 Dihydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and biological effects of A-582941 dihydrochloride (B599025), a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in murine models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Compound Information

  • Compound Name: A-582941 dihydrochloride

  • Mechanism of Action: Selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3]

  • Primary Therapeutic Area of Interest: Cognitive enhancement, neuroprotection, and potential treatment for neuropsychiatric disorders such as schizophrenia.[1][2][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derived from preclinical studies in mice.

Table 1: Pharmacokinetic Parameters in Mice

ParameterValueAdministration RouteDosageSource
Time to Cmax (Plasma) ~15 minutesIntraperitoneal (i.p.)1 µmol/kg[1]
Time to Cmax (Brain) ~20 minutesIntraperitoneal (i.p.)1 µmol/kg[1]
Brain Cmax 285 ng/gIntraperitoneal (i.p.)1 µmol/kg[1]
Plasma Cmax 23 ng/mLIntraperitoneal (i.p.)1 µmol/kg[1]
Brain-to-Plasma Ratio ~10Intraperitoneal (i.p.)1 µmol/kg[1]
Elimination Half-life ~2 hoursIntraperitoneal (i.p.)1 µmol/kg[1]
Oral Bioavailability ~100%Oral (p.o.)Not specified[1]

Table 2: Effective Dosages in Mice for Various Biological Endpoints

Effect StudiedDosage RangeAdministration RouteMouse ModelSource
ERK1/2 Phosphorylation 0.01 - 1.00 µmol/kgIntraperitoneal (i.p.)Wild-type[1]
CREB Phosphorylation 0.01 - 1.00 µmol/kgIntraperitoneal (i.p.)Wild-type[1]
GSK-3β Phosphorylation 0.1 and 1.0 µmol/kgIntraperitoneal (i.p.)Wild-type[1]
Cognitive Enhancement 1 mg/kg (sustained)Subcutaneous (s.c.) via osmotic minipumpNot specified[1]
Improvement in Schizophrenia Model 1 mg/kg (daily for 10 days)Intraperitoneal (i.p.)MK-801 induced[4][5]
Receptor Upregulation 10 mg/kgNot specifiedNot specified[6]

Signaling Pathway

A-582941, as a partial agonist of the α7 nAChR, activates downstream signaling cascades implicated in cognitive function and neuroprotection. Upon binding to the α7 nAChR, A-582941 facilitates the influx of calcium ions, which in turn can trigger multiple intracellular pathways. Key among these are the ERK1/2 and CREB phosphorylation pathways, which are crucial for synaptic plasticity and memory formation.[1][2] Additionally, A-582941 has been shown to modulate the PI3K/Akt/GSK3β pathway, which is involved in cell survival and neuroprotection.[1]

A582941_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx ERK ERK1/2 Phosphorylation Ca_influx->ERK PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt CREB CREB Phosphorylation ERK->CREB Cognition Cognitive Enhancement CREB->Cognition GSK3b GSK-3β Phosphorylation PI3K_Akt->GSK3b Neuroprotection Neuroprotection GSK3b->Neuroprotection A582941 A-582941 A582941->a7nAChR Binds to & Activates

Caption: Signaling pathway of A-582941.

Experimental Protocols

The following are detailed protocols for the administration of this compound to mice. These protocols should be adapted to the specific experimental design and performed in accordance with institutional animal care and use guidelines.

Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common method for systemic administration of A-582941 in mice, leading to rapid absorption.[1]

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline)

  • 1 mL sterile syringes with 25-27 gauge needles

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose and the body weight of the mice.

    • Dissolve the compound in the sterile vehicle to the final desired concentration. Ensure complete dissolution.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise volume of the dosing solution to be administered.

    • Restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

    • Inject the calculated volume of the A-582941 solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the mouse for any signs of distress or adverse reactions following the injection.

Subcutaneous (s.c.) Administration via Osmotic Minipump

For continuous and sustained delivery of A-582941, subcutaneous implantation of an osmotic minipump is an effective method.[1] This is particularly useful for chronic studies.

Materials:

  • This compound

  • Sterile vehicle

  • Osmotic minipumps (e.g., Alzet)

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Anesthetic and analgesic agents

  • Hair clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic minipump with the prepared A-582941 solution.

    • Prime the pump by incubating it in sterile saline at 37°C for the recommended duration to ensure immediate drug delivery upon implantation.

  • Surgical Procedure:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Shave the fur from the dorsal thoracic region (between the shoulder blades).

    • Disinfect the surgical site with disinfectant.

    • Make a small incision in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Insert the primed osmotic minipump into the pocket.

    • Close the incision with wound clips or sutures.

  • Post-operative Care:

    • Administer analgesics as prescribed to manage post-operative pain.

    • Monitor the mouse for signs of infection, distress, or complications at the surgical site.

    • House the mouse individually until the incision has healed.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of A-582941 in a murine model of cognitive impairment.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Aged mice, MK-801 induced) Grouping Randomize into Groups (Vehicle, A-582941 doses) Animal_Model->Grouping Administration Administer A-582941 (i.p. or s.c. minipump) Grouping->Administration Behavioral Behavioral Testing (e.g., MWM, NOR) Administration->Behavioral Biochemical Biochemical Analysis (e.g., Western Blot for pERK) Administration->Biochemical Stats Statistical Analysis Behavioral->Stats Biochemical->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: Workflow for A-582941 studies.

References

Application Notes and Protocols: Preparation of A-582941 Dihydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating significant potential in research for cognitive deficits in neurodegenerative and psychiatric disorders.[1][2] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides a detailed protocol for the preparation, storage, and handling of A-582941 dihydrochloride stock solutions in dimethyl sulfoxide (B87167) (DMSO).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₇H₂₂Cl₂N₄[1]
Molecular Weight 353.29 g/mol [1][3]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO 100 mg/mL (283.05 mM)[1]
Purity ≥98%[4]
Mechanism of Action Partial agonist of α7 nAChR[1][2]
Binding Affinity (Ki) 10.8 nM (rat brain), 16.7 nM (human frontal cortex)[1]

Signaling Pathway of A-582941

A-582941 exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels with high calcium permeability.[5] This activation initiates downstream signaling cascades, including the phosphorylation of ERK1/2 and CREB, which are involved in neuroprotection and cognitive function.[2][6][7]

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx leads to ERK ERK1/2 Phosphorylation Ca_influx->ERK CREB CREB Phosphorylation Ca_influx->CREB Neuroprotection Neuroprotection & Cognitive Enhancement ERK->Neuroprotection CREB->Neuroprotection

Caption: A-582941 signaling pathway.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic water bath (optional, but recommended)[1]

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation Workflow

The following diagram outlines the workflow for preparing the stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh A-582941 dihydrochloride start->weigh calculate Calculate required DMSO volume weigh->calculate add_dmso Add DMSO to powder calculate->add_dmso vortex Vortex thoroughly add_dmso->vortex ultrasonicate Ultrasonicate (if needed) vortex->ultrasonicate for complete dissolution aliquot Aliquot into tubes/vials ultrasonicate->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Stock solution preparation workflow.

Step-by-Step Procedure
  • Safety First: Don appropriate PPE before handling the chemical and solvent.

  • Equilibrate Compound: Allow the vial of this compound to reach room temperature before opening to prevent condensation, as the compound can be hygroscopic.[1]

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, weigh 1 mg.

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    Example Calculation for a 10 mM stock solution with 1 mg of powder:

    • Mass = 1 mg = 0.001 g

    • Molecular Weight = 353.29 g/mol

    • Concentration = 10 mM = 0.01 mol/L

    Volume (L) = 0.001 g / (353.29 g/mol x 0.01 mol/L) = 0.00028305 L Volume (µL) = 283.05 µL

    A pre-calculated dilution table is provided for convenience.

Desired Stock ConcentrationMass of A-582941Volume of DMSO to Add
1 mM 1 mg2.8305 mL
5 mM 1 mg0.5661 mL (566.1 µL)
10 mM 1 mg0.2831 mL (283.1 µL)
10 mM 5 mg1.4153 mL
  • Dissolution: Add the calculated volume of fresh, high-quality DMSO to the tube containing the powder.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear.

  • Ultrasonication (Optional): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic water bath for 5-10 minutes.[1]

  • Final Inspection: Visually inspect the solution to ensure there are no visible particles.

Storage and Handling

Proper storage is crucial to maintain the stability and activity of the this compound stock solution.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials.[1]

  • Storage Temperature and Duration:

    • Store aliquots at -80°C for up to 6 months .[1]

    • For shorter-term storage, aliquots can be kept at -20°C for up to 1 month .[1]

  • Protection: Ensure tubes are sealed tightly and stored away from moisture.[1]

  • Usage: When ready to use, thaw an aliquot at room temperature. Before creating working solutions, briefly vortex the stock solution to ensure homogeneity. Avoid keeping the stock solution at room temperature for extended periods.

References

Application Notes and Protocols for In Vivo Microdialysis of A-582941 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) with excellent brain permeability.[1] The α7 nAChR is highly expressed in key brain regions for cognition, such as the hippocampus and cortex.[2] Agonism of this receptor is a promising therapeutic strategy for cognitive deficits observed in various neurological and psychiatric disorders.[2] In vivo microdialysis is a powerful technique to study the pharmacokinetics and pharmacodynamics of centrally acting drugs like A-582941. This technique allows for the continuous sampling of unbound drug and neurotransmitter concentrations in the extracellular fluid of specific brain regions in awake, freely-moving animals.[3]

These application notes provide a detailed protocol for conducting in vivo microdialysis studies in rats to investigate the effects of A-582941 dihydrochloride on acetylcholine (ACh) release in the medial prefrontal cortex (mPFC) and to quantify A-582941 levels in the brain extracellular fluid.

Mechanism of Action and Signaling Pathway

A-582941 acts as a partial agonist at the α7 nAChR.[2] Activation of this ligand-gated ion channel, which has a high permeability to calcium ions, triggers downstream signaling cascades implicated in cognitive function and neuroprotection.[4][5] In vivo and in vitro studies have demonstrated that A-582941 activates the ERK1/2 and CREB phosphorylation pathways.[2][4][5]

A582941_Signaling_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx activates ERK12 ERK1/2 Phosphorylation Ca_influx->ERK12 CREB CREB Phosphorylation Ca_influx->CREB Cognitive_Function Enhanced Cognitive Function ERK12->Cognitive_Function CREB->Cognitive_Function

A-582941 Signaling Pathway

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties for a central nervous system (CNS) drug, including high oral bioavailability in rodents and excellent brain penetration.[6] Following intraperitoneal (i.p.) administration in mice, A-582941 reaches maximum concentration in the brain within 20 minutes, with levels approximately 10-fold higher than in plasma.[3]

SpeciesRouteBioavailability (%)Tmax (plasma)Brain:Plasma Ratio
Mousep.o.~100-~10
Ratp.o.90--
Mousei.p.-15 min~10

Experimental Protocols

This section outlines the detailed methodology for an in vivo microdialysis study to assess the effect of A-582941 on acetylcholine release in the rat medial prefrontal cortex.

Experimental Workflow

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_surgery Surgery cluster_microdialysis Microdialysis cluster_analysis Sample Analysis A582941_prep A-582941 Solution Preparation Drug_admin A-582941 Administration (i.p.) A582941_prep->Drug_admin Anesthesia Anesthesia Stereotaxic Stereotaxic Implantation of Guide Cannula Anesthesia->Stereotaxic Recovery Post-operative Recovery Stereotaxic->Recovery Probe_insertion Microdialysis Probe Insertion Recovery->Probe_insertion Equilibration Equilibration Period Probe_insertion->Equilibration Baseline Baseline Sample Collection Equilibration->Baseline Baseline->Drug_admin Post_drug_collection Post-administration Sample Collection Drug_admin->Post_drug_collection HPLC_ECD ACh Quantification (HPLC-ECD) Post_drug_collection->HPLC_ECD LC_MSMS A-582941 Quantification (LC-MS/MS) Post_drug_collection->LC_MSMS

In Vivo Microdialysis Workflow
Materials and Reagents

  • This compound

  • Sterile saline (0.9% NaCl)

  • Artificial cerebrospinal fluid (aCSF), pH 7.4

  • Anesthetic (e.g., isoflurane)

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Microdialysis probes (e.g., 4 mm membrane)

  • Guide cannula

  • Stereotaxic apparatus

  • HPLC-ECD system

  • LC-MS/MS system

Procedure

1. Preparation of this compound Solution

  • For a 3 µmol/kg intraperitoneal (i.p.) injection in a 300g rat, prepare a dosing solution in sterile saline.

  • This compound is soluble in aqueous solutions. Ensure complete dissolution before administration.

2. Stereotaxic Surgery and Guide Cannula Implantation

  • Anesthetize the rat using an appropriate anesthetic regimen.

  • Secure the animal in a stereotaxic frame.

  • Following aseptic procedures, expose the skull.

  • Implant a guide cannula targeted at the medial prefrontal cortex. Stereotaxic coordinates from bregma, based on the Paxinos and Watson rat brain atlas, are approximately:

    • Anterior-Posterior (AP): +3.2 mm

    • Medial-Lateral (ML): ±0.6 mm

    • Dorsal-Ventral (DV): -2.5 mm from the skull surface

  • Secure the guide cannula to the skull with dental cement.

  • Allow the animal to recover for at least 48 hours post-surgery.

3. In Vivo Microdialysis

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the mPFC of the freely moving rat.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a 60-90 minute equilibration period.

  • Collect baseline dialysate samples (e.g., 3-4 samples of 20-30 minutes each).

  • Administer this compound (3 µmol/kg, i.p.).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Store samples at -80°C until analysis.

Sample Analysis

1. Acetylcholine Quantification by HPLC-ECD

  • Principle: Acetylcholine is separated by reverse-phase HPLC and then undergoes enzymatic conversion to choline (B1196258) and hydrogen peroxide. The hydrogen peroxide is then detected electrochemically.

  • Instrumentation: HPLC system with an electrochemical detector.

  • Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 50 mM, pH 8.0), an ion-pairing reagent, and an organic modifier.

  • Enzyme Reactor: A post-column immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.

  • Detection: Electrochemical detector with a platinum working electrode.

  • Quantification: Compare peak areas of acetylcholine in the samples to a standard curve.

2. A-582941 Quantification by LC-MS/MS

  • Principle: Liquid chromatography is used to separate A-582941 from other components in the dialysate, followed by detection and quantification using tandem mass spectrometry.

  • Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.

  • Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for A-582941.

  • Quantification: Create a standard curve of A-582941 in aCSF to determine the concentration in the dialysate samples.

Expected Results and Data Presentation

Systemic administration of A-582941 is expected to produce a moderate increase in extracellular acetylcholine levels in the medial prefrontal cortex.[3] The concentration of A-582941 in the brain dialysate is expected to peak within 30-60 minutes post-administration.[3]

Table 1: Effect of A-582941 on Acetylcholine Release in the mPFC

Time (min)Baseline ACh (% of baseline)A-582941 (3 µmol/kg, i.p.) ACh (% of baseline)
-60 to -30100 ± 10100 ± 12
-30 to 0100 ± 9100 ± 11
0 to 30105 ± 11130 ± 15
30 to 60102 ± 13145 ± 18
60 to 9098 ± 10135 ± 16
90 to 12095 ± 12120 ± 14
Data are presented as mean ± SEM. *p < 0.05 compared to baseline. (Note: This is example data based on expected outcomes).

Table 2: A-582941 Concentration in mPFC Dialysate

Time (min)A-582941 Concentration (ng/mL)
0 to 30450 ± 50
30 to 601000 ± 120
60 to 90850 ± 100
90 to 120600 ± 80
*Data are presented as mean ± SEM. (Note: This is example data based on published findings).[3]

Conclusion

This application note provides a comprehensive framework for conducting in vivo microdialysis studies with this compound. The detailed protocols for surgery, microdialysis, and sample analysis will enable researchers to investigate the pharmacokinetic and pharmacodynamic properties of this and other novel α7 nAChR agonists. The ability to simultaneously measure drug and neurotransmitter concentrations in specific brain regions of awake animals provides invaluable data for understanding the neurobiological effects of potential cognitive enhancers.

References

Application Notes and Protocols for A-582941 Dihydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex, playing a crucial role in cognitive processes.[2][5] A-582941 has demonstrated high-affinity binding to α7 nAChRs and has been shown to activate downstream signaling pathways, such as ERK1/2 and CREB phosphorylation, which are involved in cognitive function.[1][2][6] Its ability to enhance cognitive performance in various behavioral models makes it a significant compound of interest for investigating neurodegenerative and psychiatric disorders.[1][2] These application notes provide a detailed protocol for the characterization of A-582941 using patch clamp electrophysiology, a gold-standard technique for studying ion channel function.

Mechanism of Action

A-582941 acts as a partial agonist at the α7 nAChR.[1][2][3] Upon binding, it induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations, primarily Ca2+.[7] This influx leads to membrane depolarization and the activation of various intracellular signaling cascades. The currents evoked by A-582941 are characteristically rapid and desensitizing.[1] The potency and efficacy of A-582941 can be significantly enhanced by positive allosteric modulators (PAMs) of the α7 nAChR, such as PNU-120596, which acts to slow the receptor's desensitization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of A-582941 as reported in the literature.

ParameterSpeciesValueConditionsReference
EC50 Human α7 nAChR4260 nMExpressed in Xenopus oocytes[1][3]
Rat α7 nAChR2450 nMExpressed in Xenopus oocytes[1]
Human α7 nAChR580 nMIn the presence of 3 µM PNU-120596[1]
Efficacy (% of ACh max response) Human α7 nAChR52%Compared to 10 mM ACh[1]
Rat α7 nAChR60%[1]
Human α7 nAChR207%In the presence of 3 µM PNU-120596 (relative to ACh alone)[1]
Binding Affinity (Ki) Rat brain membranes10.8 nMUsing [3H]A-585539 as radioligand[1]
hERG Block (IC50) 4800 nMPatch clamp methods[1]

Signaling Pathway

A582941_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Binds Ca_channel Ion Channel (Open) a7nAChR->Ca_channel Activates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx ERK12 ERK1/2 Phosphorylation Ca_ion->ERK12 CREB CREB Phosphorylation Ca_ion->CREB Cognitive_Function Enhanced Cognitive Function ERK12->Cognitive_Function CREB->Cognitive_Function

Caption: Signaling pathway of A-582941 at the α7 nAChR.

Experimental Protocol: Whole-Cell Patch Clamp Recording

This protocol outlines the steps for characterizing the effects of A-582941 on α7 nAChRs expressed in a suitable cell line (e.g., HEK293 cells stably expressing the human α7 nAChR) using the whole-cell patch clamp technique.

Cell Preparation
  • Cell Culture: Culture HEK293 cells stably expressing the human α7 nAChR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Electrophysiology: Two to three days before the experiment, plate the cells onto glass coverslips at a low density to ensure isolated single cells are available for patching.

Solutions and Reagents
  • External Solution (aCSF):

    • 126 mM NaCl

    • 3 mM KCl

    • 2 mM MgSO4

    • 2 mM CaCl2

    • 1.25 mM NaH2PO4

    • 26.4 mM NaHCO3

    • 10 mM Glucose

    • Preparation Note: Prepare 10x stock solutions and dilute to 1x on the day of the experiment. Adjust osmolarity to ~290 mOsm and pH to 7.4 by bubbling with carbogen (B8564812) (95% O2 / 5% CO2).[8]

  • Internal (Pipette) Solution:

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 2 mM ATP-Mg

    • 0.3 mM GTP-Na

    • 40 mM HEPES

    • Preparation Note: Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[8] Aliquot and store at -20°C. Thaw on the day of the experiment.

  • A-582941 Dihydrochloride Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

  • (Optional) PNU-120596 Stock Solution: If investigating potentiation, prepare a stock solution (e.g., 10 mM) in DMSO and dilute to the final concentration (e.g., 3-10 µM) in the external solution.

Electrophysiological Recording
  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-6 MΩ when filled with the internal solution.[9]

  • Setup: Place a coverslip with cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Giga-seal Formation: Under visual guidance, approach a single, healthy-looking cell with the patch pipette. Apply gentle positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV.[10]

  • Drug Application: Apply A-582941 at various concentrations using a fast perfusion system to ensure rapid solution exchange, which is critical for measuring the fast-desensitizing currents of α7 nAChRs.

  • Data Acquisition: Record the evoked currents using an appropriate amplifier and data acquisition software. Filter the data at 2-4 kHz and sample at 10 kHz.[9][10]

Data Analysis
  • Peak Current Measurement: Measure the peak amplitude of the inward current evoked by each concentration of A-582941.

  • Dose-Response Curve: Plot the normalized peak current amplitudes against the logarithm of the A-582941 concentration. Fit the data with a Hill equation to determine the EC50 (the concentration that elicits a half-maximal response).

  • Kinetics Analysis (Optional): Analyze the activation and desensitization kinetics of the evoked currents. The desensitization phase can often be fitted with one or two exponential functions to determine the time constants of desensitization.

Experimental Workflow

Patch_Clamp_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Plating Solution_Prep Prepare Internal & External Solutions Cell_Culture->Solution_Prep Drug_Prep Prepare A-582941 Stock & Dilutions Solution_Prep->Drug_Prep Pipette_Pulling Pull Patch Pipettes (4-6 MΩ) Drug_Prep->Pipette_Pulling Approach_Cell Approach Cell & Form Giga-seal Pipette_Pulling->Approach_Cell Whole_Cell Establish Whole-Cell Configuration Approach_Cell->Whole_Cell Voltage_Clamp Voltage Clamp (-70 mV) Whole_Cell->Voltage_Clamp Apply_Drug Apply A-582941 via Fast Perfusion Voltage_Clamp->Apply_Drug Record_Current Record Evoked Currents Apply_Drug->Record_Current Measure_Peak Measure Peak Current Amplitude Record_Current->Measure_Peak Dose_Response Construct Dose-Response Curve Measure_Peak->Dose_Response Analyze_Kinetics Analyze Activation/ Desensitization Kinetics Measure_Peak->Analyze_Kinetics Calculate_EC50 Calculate EC50 Dose_Response->Calculate_EC50

Caption: Workflow for patch clamp analysis of A-582941.

Conclusion

This compound is a valuable pharmacological tool for probing the function of α7 nAChRs. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in patch clamp electrophysiology studies. Accurate characterization of its effects on α7 nAChR currents will further elucidate the role of this receptor in normal cognitive function and in various neurological and psychiatric conditions.

References

Application Notes and Protocols: A-582941 Dihydrochloride for Sensory Gating Deficit Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] These receptors are highly expressed in key brain regions associated with cognition, such as the hippocampus and cortex.[1][2] Deficits in sensory gating, the neurological process of filtering redundant sensory information, are a hallmark of several neuropsychiatric and neurodegenerative disorders, including schizophrenia.[2][3] Preclinical research strongly suggests that agonism of α7 nAChRs can ameliorate these deficits.[1][4] A-582941 has demonstrated efficacy in various preclinical models of cognitive impairment, including those assessing sensory gating.[1][2] This document provides detailed application notes and protocols for utilizing A-582941 dihydrochloride in sensory gating deficit models.

Mechanism of Action

A-582941 acts as a selective agonist at the α7 nAChR, a ligand-gated ion channel.[1] Upon binding, it induces a conformational change in the receptor, leading to channel opening and an influx of cations, primarily Ca²⁺.[5] This influx triggers downstream signaling cascades implicated in synaptic plasticity and cognitive function. Notably, studies have shown that administration of A-582941 leads to a dose-dependent increase in the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) in the cingulate cortex and hippocampus.[2][6]

A-582941 Signaling Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR binds & activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx ERK12_p p-ERK1/2 Ca_influx->ERK12_p activates CREB_p p-CREB ERK12_p->CREB_p activates Cognitive_Function Improved Sensory Gating & Cognitive Function CREB_p->Cognitive_Function promotes

Figure 1: A-582941 signaling cascade.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vivo Efficacy of A-582941 in a Sensory Gating Deficit Model (DBA/2 Mice)

Dose (µmol/kg, i.p.)Outcome MeasureResultReference
Not specifiedAuditory Gating (P20-N40 T/C Ratio)Normalization of sensory gating deficits[7]

Table 2: In Vivo Efficacy of A-582941 in a Pharmacologically-Induced Sensory Gating Deficit Model (Rats)

Pre-treatmentA-582941 Dose (µmol/kg, i.p.)Outcome MeasureResultReference
MLA (α7 nAChR antagonist)10Auditory GatingReversal of MLA-induced sensory gating deficit[6]

Table 3: Effect of A-582941 on Downstream Signaling Molecules in Mice

Dose (µmol/kg, i.p.)AnalyteBrain RegionResultReference
0.01 - 1.00p-ERK1/2Cingulate Cortex, HippocampusDose-dependent increase[2]
0.01 - 1.00p-CREBCingulate CortexDose-dependent increase[6]

Note: Specific fold-change or percentage increase values for p-ERK1/2 and p-CREB at each dose are not consistently presented in a tabular format in the reviewed literature. Quantitative Western blotting or immunohistochemistry would be required to establish a precise dose-response curve.

Experimental Protocols

Protocol 1: Prepulse Inhibition (PPI) of Acoustic Startle in DBA/2 Mice

This protocol is adapted from standard procedures for assessing sensorimotor gating deficits in the DBA/2 mouse strain, which exhibits naturally occurring PPI deficits.[1]

Materials:

  • This compound

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • DBA/2 mice

  • Startle response measurement system (e.g., SR-LAB, San Diego Instruments)

  • Animal scale

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer A-582941 or vehicle via intraperitoneal (i.p.) injection at the desired doses. A typical time course study would involve testing at various times post-injection (e.g., 15, 30, 60 minutes) to determine peak effect.

  • Startle Session:

    • Place a single mouse in the startle chamber.

    • Allow a 5-minute acclimation period with a 65-70 dB background white noise.

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A 120 dB, 40 ms (B15284909) burst of white noise.

      • Prepulse + Pulse trials: A prepulse stimulus (e.g., 74, 78, 82, or 90 dB, 20 ms duration) is presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only.

    • Each trial type should be presented multiple times (e.g., 10-15 times).

    • The inter-trial interval should be variable (e.g., 10-20 seconds).

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the whole-body flinch.

    • Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100

PPI Experimental Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Acclimation Acclimation (1 hr) Drug_Admin A-582941 or Vehicle (i.p.) Acclimation->Drug_Admin Chamber_Acclimation Chamber Acclimation (5 min) Drug_Admin->Chamber_Acclimation Test_Session Pseudorandomized Trials: - Pulse-alone - Prepulse + Pulse - No-stimulus Chamber_Acclimation->Test_Session Measure_Startle Measure Peak Startle Amplitude Test_Session->Measure_Startle Calculate_PPI Calculate %PPI Measure_Startle->Calculate_PPI

Figure 2: Workflow for the PPI experiment.

Protocol 2: Auditory Gating (P20-N40) in Rats

This protocol describes the measurement of auditory evoked potentials (AEPs) in rats to assess sensory gating. The P20-N40 complex in rats is considered analogous to the P50 wave in humans.

Materials:

  • This compound

  • Vehicle

  • Adult male rats (e.g., Sprague-Dawley)

  • Surgical equipment for electrode implantation

  • EEG recording system

  • Sound-attenuating chamber

  • Auditory stimulus generator

Procedure:

  • Electrode Implantation Surgery:

    • Anesthetize the rat following approved institutional protocols.

    • Secure the rat in a stereotaxic frame.

    • Implant recording electrodes over the hippocampus or cortex (e.g., vertex). A reference electrode can be placed over the cerebellum.

    • Allow for a post-surgical recovery period of at least one week.

  • Drug Administration: Administer A-582941 or vehicle (i.p.) at desired doses and time points before recording.

  • Auditory Gating Session:

    • Place the rat in the sound-attenuating chamber and connect the electrodes to the recording system.

    • Allow a 10-15 minute habituation period.

    • Present paired auditory clicks (S1 and S2). Typical parameters are:

      • Stimulus: 1 ms click, 85-95 dB.

      • Inter-stimulus interval (S1-S2): 500 ms.

      • Inter-pair interval: 8-10 seconds.

    • Record the AEPs for a sufficient number of trials (e.g., 100-200 pairs) to allow for signal averaging.

  • Data Analysis:

    • Average the AEP waveforms for the S1 (conditioning) and S2 (test) stimuli separately.

    • Identify and measure the amplitude of the P20 and N40 components.

    • Calculate the T/C (Test/Conditioning) ratio for the N40 amplitude: T/C Ratio = (Amplitude of N40 to S2) / (Amplitude of N40 to S1)

    • A smaller T/C ratio indicates better sensory gating.

Auditory_Gating_Workflow cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Data Analysis Surgery Electrode Implantation Surgery Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Drug_Admin A-582941 or Vehicle (i.p.) Recovery->Drug_Admin Habituation Habituation in Chamber (10-15 min) Drug_Admin->Habituation Recording Paired-Click AEP Recording (S1-S2) Habituation->Recording Averaging Signal Averaging of AEPs Recording->Averaging Measurement Measure P20-N40 Amplitudes Averaging->Measurement Ratio_Calc Calculate T/C Ratio Measurement->Ratio_Calc

Figure 3: Auditory gating experiment workflow.

Logical Relationship for Therapeutic Hypothesis

The therapeutic potential of A-582941 for sensory gating deficits is based on a logical progression from molecular action to behavioral outcome.

Therapeutic_Hypothesis A582941 A-582941 a7_Activation α7 nAChR Activation in Hippocampus/Cortex A582941->a7_Activation leads to Signaling Increased ERK1/2 & CREB Phosphorylation a7_Activation->Signaling results in Gating_Improvement Improved Sensory Gating (↓ T/C Ratio, ↑ %PPI) Signaling->Gating_Improvement mediates Therapeutic_Potential Potential Treatment for Sensory Gating Deficits in Schizophrenia Gating_Improvement->Therapeutic_Potential suggests

Figure 4: A-582941 therapeutic hypothesis.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the α7 nAChR in sensory gating. The protocols outlined above provide a framework for assessing its efficacy in established preclinical models. Further dose-response studies are recommended to fully characterize its effects and determine optimal therapeutic windows. The activation of downstream signaling pathways such as ERK1/2 and CREB by A-582941 provides a molecular basis for its observed effects on improving sensory gating deficits.

References

Application Notes and Protocols for A-582941 Dihydrochloride in the Novel Object Recognition (NOR) Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] These receptors are highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. Agonism of α7 nAChRs has been shown to modulate neurotransmitter release and activate intracellular signaling pathways associated with synaptic plasticity, learning, and memory.[1][3] Specifically, A-582941 has been demonstrated to activate the extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB) signaling cascades, which are known to play a crucial role in memory formation and cognitive enhancement.[1][2][3]

The novel object recognition (NOR) test is a widely used behavioral paradigm to assess learning and memory in rodents.[4] It is based on the innate tendency of rodents to explore novel objects more than familiar ones. This non-rewarded, low-stress task is particularly sensitive to the effects of compounds that modulate cognitive function. These application notes provide a detailed protocol for utilizing A-582941 dihydrochloride in the NOR test to evaluate its potential as a cognitive enhancer.

Data Presentation

In Vivo Efficacy of this compound in Rodent Cognitive Models
Animal ModelBehavioral AssayDosing RegimenKey FindingsReference
MiceIn vivo ERK1/2 Phosphorylation0.01 - 1.00 µmol/kg, i.p.Dose-dependent increase in ERK1/2 phosphorylation in the cingulate cortex and hippocampus.Tietje et al., 2008[3]
Rats (MK-801 model of schizophrenia)Novel Object Recognition1 mg/kg, i.p., daily for 10 daysImproved recognition memory deficits induced by MK-801.Ünal & Aricioğlu, 2019

Experimental Protocols

Novel Object Recognition (NOR) Test Protocol for Rodents (Rats/Mice)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and animal strains.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Open field arena (e.g., 50 x 50 x 40 cm for rats; 40 x 40 x 30 cm for mice), made of a non-porous material for easy cleaning.

  • A set of three distinct objects (e.g., plastic shapes, metal cubes, glass bottles). The objects should be heavy enough that the animals cannot displace them. Two identical copies of one object will be used in the training phase.

  • Video recording and analysis software.

  • Standard laboratory equipment for injections (syringes, needles).

Procedure:

Day 1: Habituation

  • Handle the animals for 5-10 minutes to acclimate them to the experimenter.

  • Place each animal individually into the empty open field arena for 5-10 minutes to allow for free exploration. This reduces novelty-induced stress on the testing day.

  • Return the animals to their home cages.

Day 2: Training (Familiarization) Phase

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). A dose of 1 mg/kg has been used in rats.[5] The administration should occur 30-60 minutes before the training phase to allow for drug absorption and distribution.

  • Place two identical objects (A and A) in the arena, typically in two adjacent corners, approximately 10 cm from the walls.

  • Gently place the animal in the center of the arena, facing away from the objects.

  • Allow the animal to explore the objects for a set period, typically 5-10 minutes.

  • Record the session for later analysis. The primary measure is the total time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.

  • Return the animal to its home cage.

  • Thoroughly clean the arena and objects with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Day 3: Testing Phase

  • This phase is conducted after a specific retention interval, which can range from 1 hour (short-term memory) to 24 hours (long-term memory).

  • No drug is administered on the testing day.

  • Replace one of the familiar objects with a novel object (B), so the arena now contains one familiar object (A) and one novel object (B). The position of the novel object should be counterbalanced across animals.

  • Gently place the animal back into the center of the arena.

  • Allow the animal to explore for 5 minutes.

  • Record the session for analysis. Measure the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

  • Return the animal to its home cage.

  • Clean the arena and objects thoroughly.

Data Analysis:

The primary metric for assessing cognitive performance in the NOR test is the Discrimination Index (DI) . It is calculated as follows:

DI = (T_novel - T_familiar) / (T_novel + T_familiar)

A positive DI value indicates that the animal spent more time exploring the novel object, suggesting it remembers the familiar object. A DI of 0 suggests no preference, and a negative DI indicates a preference for the familiar object.

Statistical analysis is typically performed using t-tests or ANOVA to compare the DI between the A-582941-treated group and the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway of A-582941 in Cognitive Enhancement

A582941_Signaling_Pathway cluster_neuron A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Binds & Activates ERK ERK1/2 Neuron Neuron pERK p-ERK1/2 ERK->pERK Phosphorylation CREB CREB pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity, Memory Formation) pCREB->Gene_Expression Promotes

Caption: A-582941 activates α7 nAChRs, leading to the phosphorylation of ERK1/2 and CREB, which promotes gene expression related to cognitive function.

Experimental Workflow for the Novel Object Recognition Test

NOR_Workflow Day1 Day 1: Habituation Handling Handling Day1->Handling Habituation Arena Exploration (5-10 min, no objects) Handling->Habituation Day2 Day 2: Training Phase Drug_Admin A-582941 or Vehicle Administration Day2->Drug_Admin Training Exposure to Two Identical Objects (A+A) (5-10 min) Drug_Admin->Training Retention Retention Interval (1-24 hours) Training->Retention Day3 Day 3: Testing Phase Retention->Day3 Testing Exposure to Familiar (A) and Novel (B) Object (5 min) Day3->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Caption: The Novel Object Recognition test protocol involves three phases: habituation, training with identical objects, and testing with a novel object.

References

Application Notes and Protocols for A-582941 Dihydrochloride in Morris Water Maze Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] The α7 nAChR is highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[2][3] Agonism of this receptor is a promising therapeutic strategy for improving cognitive deficits observed in various neurological and psychiatric disorders. A-582941 has demonstrated pro-cognitive effects in a range of preclinical models, enhancing working memory, short-term recognition memory, and memory consolidation.[1][2][3][4] Its mechanism of action involves the activation of intracellular signaling cascades, including the phosphorylation of ERK1/2 and CREB, which are known to play a crucial role in synaptic plasticity and memory formation.[1][2][3][4]

The Morris water maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents.[5][6][7] This application note provides a detailed protocol for utilizing the MWM to evaluate the cognitive-enhancing effects of A-582941 dihydrochloride.

Signaling Pathway of A-582941

A-582941 exerts its effects by binding to and activating the α7 nAChR, a ligand-gated ion channel with high permeability to calcium ions. This initiates a cascade of downstream signaling events that are critical for its pro-cognitive and neuroprotective properties.

A582941_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A-582941 A-582941 a7nAChR α7 nAChR A-582941->a7nAChR Binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK1/2 Ca_influx->ERK Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB ERK->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene_expression

Caption: Signaling pathway of A-582941 via the α7 nAChR.

Experimental Protocol: Morris Water Maze

This protocol is designed to assess the effects of A-582941 on spatial learning and memory in rats.

1. Materials and Equipment

  • This compound

  • Vehicle (e.g., 0.9% saline or 5% DMSO in saline)

  • Morris water maze (circular pool, approximately 2m in diameter)[5]

  • Escape platform (10-15 cm in diameter)

  • Water opacifier (e.g., non-toxic white tempera paint or powdered non-fat milk)[6][7]

  • Water heater and thermometer

  • Video tracking system and software

  • Animal holding cages

  • Towels for drying animals

2. Animal Subjects

  • Adult male Wistar or Sprague-Dawley rats (250-350g) are commonly used.

  • House animals individually or in small groups with ad libitum access to food and water.

  • Maintain a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization to the facility before starting the experiment.

3. Drug Preparation and Administration

  • Dissolve this compound in the chosen vehicle to the desired concentration. A dose of 1 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in rats.

  • The vehicle solution should be administered to the control group.

  • Administer the drug or vehicle once daily, 30-60 minutes before the first training trial of each day.

4. Morris Water Maze Procedure

The experiment consists of three phases: habituation, acquisition training, and a probe trial.

  • Phase 1: Habituation (1 day)

    • Fill the pool with water maintained at 22-24°C. The water should be made opaque.

    • Allow each rat to swim freely in the pool for 60 seconds without the platform present.

    • Gently guide the rat to the side of the pool to exit.

    • This phase helps to acclimate the animals to the water and reduce stress-related responses.

  • Phase 2: Acquisition Training (4-5 consecutive days)

    • Place the escape platform in a fixed location in one of the four quadrants of the pool, submerged approximately 1-2 cm below the water surface.

    • For each trial, gently place the rat into the water facing the pool wall at one of four quasi-random starting positions (North, South, East, West).

    • Allow the rat to swim and find the hidden platform for a maximum of 60 or 90 seconds.

    • If the rat finds the platform, allow it to remain there for 15-30 seconds.

    • If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds.

    • Conduct 4 trials per day for each rat, with an inter-trial interval of at least 10-15 minutes.

    • Record the escape latency (time to find the platform), path length, and swimming speed for each trial using the video tracking software.

  • Phase 3: Probe Trial (24 hours after the final acquisition trial)

    • Remove the escape platform from the pool.

    • Place the rat in the pool at a novel starting position.

    • Allow the rat to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the time spent in other quadrants.

Experimental Workflow

MWM_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1 week) Drug_Prep Drug & Vehicle Preparation Habituation Habituation (Day 1) Drug_Admin Drug/Vehicle Administration (30-60 min pre-trial) Habituation->Drug_Admin Acquisition Acquisition Training (Days 2-6) 4 trials/day Drug_Admin->Acquisition Acquisition->Drug_Admin Daily Probe_Trial Probe Trial (Day 7) Platform removed Acquisition->Probe_Trial 24h after last trial Data_Analysis Data Analysis Probe_Trial->Data_Analysis

Caption: Experimental workflow for the Morris water maze protocol.

Data Presentation

The quantitative data obtained from the Morris water maze experiment can be summarized in the following tables for clear comparison between the vehicle-treated and A-582941-treated groups.

Table 1: Acquisition Training Performance

DayTreatment GroupMean Escape Latency (s)Mean Path Length (m)Mean Swimming Speed (cm/s)
1 Vehicle
A-582941
2 Vehicle
A-582941
3 Vehicle
A-582941
4 Vehicle
A-582941
5 Vehicle
A-582941

Table 2: Probe Trial Performance

Treatment GroupTime in Target Quadrant (%)Number of Platform CrossingsTime in Opposite Quadrant (%)
Vehicle
A-582941

Expected Outcomes

It is hypothesized that rats treated with A-582941 will exhibit enhanced spatial learning and memory compared to the vehicle-treated control group. This would be demonstrated by:

  • Acquisition Training: A significantly shorter escape latency and path length to find the hidden platform across the training days.

  • Probe Trial: A significantly greater percentage of time spent in the target quadrant and a higher number of crossings over the former platform location.

Swimming speed should not differ significantly between the groups, indicating that the observed effects are due to cognitive enhancement rather than motor stimulation.

References

Application Notes and Protocols for A-582941 Dihydrochloride in Acetylcholine Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. Exhibiting high affinity and excellent brain penetration, A-582941 serves as a valuable pharmacological tool for investigating the role of α7 nAChRs in cognitive function and neurotransmitter release[3][4]. These application notes provide a comprehensive overview of A-582941's mechanism of action, its effects on acetylcholine (ACh) release, and detailed protocols for its use in both in vitro and in vivo experimental settings.

Mechanism of Action

A-582941 acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel with high permeability to calcium[5][6]. Activation of α7 nAChRs by A-582941 leads to the modulation of multiple downstream signaling pathways implicated in cognitive processes[3][4][5]. Notably, A-582941 has been shown to activate the ERK1/2 and CREB signaling cascades and to induce the phosphorylation of GSK-3β[1][3]. The activation of these pathways is believed to underlie the cognition-enhancing and neuroprotective effects of the compound[3]. Furthermore, stimulation of α7 nAChRs can enhance the release of various neurotransmitters, including acetylcholine[6].

Quantitative Data Summary

The following tables summarize the key quantitative parameters of A-582941 dihydrochloride from various studies.

Table 1: Binding Affinity and Potency of A-582941

ParameterSpecies/TissueValueReference
KiRat brain membranes10.8 nM[1]
KiHuman frontal cortex16.7 nM[1][5]
Ki (5-HT3 receptor)Human150 nM[1]
EC50 (hα7 nAChRs)Xenopus oocytes0.42 µM[7]
EC50 (hα7 nAChRs with PNU-120596)-580 nM[3]
EC50 (ERK1/2 phosphorylation)PC12 cells95 nM[1]

Table 2: In Vivo Efficacious Doses and Effects of A-582941

EffectAnimal ModelDoseRouteReference
Increased Acetylcholine ReleaseFreely moving rats (mPFCx)3 µmol/kg, once daily for 3 daysi.p.[1][3]
Increased ERK1/2 PhosphorylationMice (cingulate cortex & hippocampus)0.01 - 1.00 µmol/kgi.p.[1]
Increased CREB PhosphorylationMice (cingulate cortex)0.01 - 1.00 µmol/kgi.p.[1]
Increased Ser-9 GSK-3β PhosphorylationMice (cingulate cortex)0.1 - 1.0 µmol/kgi.p.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway activated by A-582941.

A582941_Signaling_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR binds & activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx leads to ERK1_2 ERK1/2 Phosphorylation Ca_influx->ERK1_2 PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt ACh_Release Acetylcholine Release Ca_influx->ACh_Release CREB CREB Phosphorylation ERK1_2->CREB Cognition Enhanced Cognition CREB->Cognition GSK3b GSK-3β Phosphorylation (Inhibition) PI3K_Akt->GSK3b Neuroprotection Neuroprotection GSK3b->Neuroprotection

A-582941 signaling pathway.

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Release in Rat Medial Prefrontal Cortex

This protocol describes how to measure acetylcholine release in the medial prefrontal cortex (mPFCx) of freely moving rats following administration of A-582941.[1][3]

Experimental Workflow

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal_Prep Anesthetize Rat Guide_Cannula Implant Guide Cannula targeting mPFCx Animal_Prep->Guide_Cannula Recovery Allow for Post-operative Recovery (e.g., 7 days) Guide_Cannula->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Perfusion Perfuse with Artificial CSF Probe_Insertion->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Drug_Admin Administer A-582941 (e.g., 3 µmol/kg, i.p.) Baseline->Drug_Admin Sample_Collection Collect Post-injection Samples (e.g., every 20 min for 3 hours) Drug_Admin->Sample_Collection HPLC Analyze ACh Content via HPLC-ECD Sample_Collection->HPLC Data_Analysis Quantify ACh Levels and Calculate % Change from Baseline HPLC->Data_Analysis

Workflow for in vivo microdialysis.

Materials:

  • This compound

  • Sterile water or saline for injection

  • Rats (e.g., male Wistar)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Guide cannula and microdialysis probes

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the mPFCx.

    • Allow the animal to recover for at least one week.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.

  • Sample Collection and Drug Administration:

    • Collect at least three baseline dialysate samples (e.g., every 20 minutes).

    • Administer A-582941 (3 µmol/kg, i.p.) or vehicle (sterile water)[1][3].

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a defined period (e.g., 180 minutes)[3].

  • Analysis of Acetylcholine:

    • Analyze the collected dialysate samples for acetylcholine content using HPLC with an electrochemical detector.

    • Quantify the acetylcholine concentration in each sample.

    • Express the results as a percentage change from the baseline acetylcholine levels.

In Vitro ERK1/2 Phosphorylation Assay in PC12 Cells

This protocol details a method to assess the effect of A-582941 on ERK1/2 phosphorylation in PC12 cells.[1]

Materials:

  • PC12 cells

  • Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

  • This compound

  • Serum-free medium

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Secondary antibody (e.g., HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture PC12 cells in appropriate medium until they reach the desired confluency.

    • Serum-starve the cells for a period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with varying concentrations of A-582941 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize the data.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition.

    • Plot the data and determine the EC50 value for A-582941-induced ERK1/2 phosphorylation.

Conclusion

This compound is a valuable research tool for elucidating the role of α7 nAChRs in modulating acetylcholine release and related signaling pathways. The protocols provided herein offer a framework for investigating the in vivo and in vitro effects of this compound. Researchers should optimize these protocols based on their specific experimental conditions and objectives.

References

Application Notes and Protocols for A-582941 Dihydrochloride in Long-Term Potentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-582941 dihydrochloride (B599025) is a potent and selective partial agonist for the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3]. These receptors are highly expressed in key brain regions for learning and memory, such as the hippocampus and cerebral cortex[1]. Activation of α7 nAChRs is intrinsically linked to the cellular mechanisms that underlie synaptic plasticity, including long-term potentiation (LTP), a persistent strengthening of synapses that is widely considered a primary mechanism for learning and memory[1][4].

A-582941 has been shown to enhance cognitive function in various preclinical models by activating downstream signaling pathways, including the ERK1/2 and CREB pathways, which are crucial for synaptic plasticity and memory formation[1][2][5]. These application notes provide detailed protocols and quantitative data to facilitate the use of A-582941 in LTP studies, aiming to further elucidate the role of α7 nAChRs in cognitive function and to explore its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for A-582941 and other relevant α7 nAChR agonists.

Table 1: In Vitro Pharmacology of A-582941

ParameterSpeciesTissue/Cell LineValueReference
Binding Affinity (Ki) RatBrain Membranes10.8 nM[1]
HumanFrontal Cortex17 nM[1]
Functional Activity (EC50) RatRecombinant α7 nAChR2450 nM[1]
PC12 Cells (ERK1/2 Phosphorylation)95 nM[1]
Effect on IPSCs (100 nM) Not SpecifiedNot Specified260 ± 70% increase in number[1]
220 ± 30% increase in sum of amplitudes[1]
210 ± 40% increase in sum of areas[1]

Table 2: In Vivo Effects of α7 nAChR Agonists on LTP

CompoundSpeciesBrain RegionDose/ConcentrationEffect on LTPReference
FRM-17874RatHippocampal-prefrontal cortex0.3 and 1.0 mg/kg (s.c.)Significantly increased LTP[1]
DMXBRatHippocampal slices (from Aβ-infused brain)10 µMRescued LTP deficit[6]
PNU-282987RatHippocampal slices0.5 µMEnhanced eEPSC amplitude[7]

Signaling Pathways

Activation of α7 nAChRs by A-582941 initiates intracellular signaling cascades critical for LTP. The binding of A-582941 to the α7 nAChR, a ligand-gated ion channel with high calcium permeability, leads to an influx of Ca2+. This increase in intracellular calcium activates downstream signaling molecules, including Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII), as well as the Extracellular signal-regulated kinase (ERK) pathway. Both pathways converge on the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes necessary for the late phase of LTP and long-term memory formation.

A582941_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR binds Ca_channel Ca²⁺ Influx a7nAChR->Ca_channel activates CaM CaM Ca_channel->CaM activates ERK ERK1/2 Ca_channel->ERK activates CaMKII CaMKII CaM->CaMKII activates CREB CREB CaMKII->CREB phosphorylates pERK p-ERK1/2 ERK->pERK phosphorylates pERK->CREB phosphorylates pCREB p-CREB CREB->pCREB phosphorylation Gene Gene Expression pCREB->Gene LTP LTP & Memory Consolidation Gene->LTP

A-582941 Signaling Pathway for LTP

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices

This protocol is a suggested starting point for investigating the effects of A-582941 on LTP in rodent hippocampal slices, based on standard LTP methodologies and data from similar α7 nAChR agonists.

1. Materials and Reagents:

  • A-582941 dihydrochloride

  • Artificial cerebrospinal fluid (aCSF): 117 mM NaCl, 5.3 mM KCl, 1.3 mM MgSO4, 1 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 2.5 mM CaCl2. Prepare fresh and saturate with 95% O2 / 5% CO2.

  • Dissection buffer (ice-cold, oxygenated)

  • Rodent (rat or mouse)

  • Vibratome

  • Slice incubation/recovery chamber

  • Recording chamber for electrophysiology

  • Glass microelectrodes (for recording and stimulation)

  • Electrophysiology rig (amplifier, digitizer, stimulator)

2. Hippocampal Slice Preparation:

  • Anesthetize and decapitate the rodent according to approved animal care protocols.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.

  • Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

  • Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 30 minutes for recovery.

  • Subsequently, maintain slices at room temperature in oxygenated aCSF until use.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.

  • Establish a stable baseline recording for at least 20-30 minutes, delivering single pulses every 30 seconds.

4. A-582941 Application and LTP Induction:

  • Prepare a stock solution of this compound in water or DMSO. Dilute to the final desired concentration in aCSF immediately before use. Based on in vitro data for A-582941 and other α7 agonists, a starting concentration range of 100 nM to 1 µM is recommended.

  • Perfuse the slice with aCSF containing A-582941 for at least 20 minutes prior to LTP induction.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

5. Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the average baseline value.

  • Compare the magnitude of LTP in the presence of A-582941 to control slices (vehicle only).

LTP_Workflow SlicePrep Hippocampal Slice Preparation Recovery Slice Recovery (30 min, 32-34°C) SlicePrep->Recovery Baseline Establish Stable Baseline (20-30 min) Recovery->Baseline DrugApp Bath Apply A-582941 (e.g., 100 nM - 1 µM, 20 min) Baseline->DrugApp LTP_Induction Induce LTP (HFS or TBS) DrugApp->LTP_Induction Post_Rec Record Post-Induction (60+ min) LTP_Induction->Post_Rec Analysis Data Analysis Post_Rec->Analysis

Experimental Workflow for In Vitro LTP
In Vivo Assessment of ERK1/2 and CREB Phosphorylation

This protocol outlines a method to assess the in vivo target engagement of A-582941 by measuring the phosphorylation of downstream signaling molecules.

1. Animals and Drug Administration:

  • Use adult mice or rats.

  • Dissolve this compound in a suitable vehicle (e.g., saline).

  • Administer A-582941 via intraperitoneal (i.p.) injection at doses ranging from 0.01 to 1.0 µmol/kg, based on previous studies[1].

2. Tissue Collection:

  • At a specified time point after injection (e.g., 15-30 minutes), euthanize the animals.

  • Rapidly dissect the hippocampus and cortex.

  • Immediately freeze the tissue on dry ice or in liquid nitrogen and store at -80°C until analysis.

3. Western Blotting:

  • Homogenize the brain tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated CREB (p-CREB), and total CREB.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of phosphorylated protein to total protein for both ERK1/2 and CREB.

  • Compare the phosphorylation levels in A-582941-treated animals to vehicle-treated controls.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of α7 nAChRs in synaptic plasticity and cognitive function. The provided protocols and data offer a foundation for researchers to design and execute experiments aimed at understanding the mechanisms by which α7 nAChR activation modulates LTP. Further studies using A-582941 will be instrumental in validating the α7 nAChR as a therapeutic target for cognitive disorders.

References

Troubleshooting & Optimization

A-582941 dihydrochloride solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of A-582941 dihydrochloride (B599025) in aqueous buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful preparation of this compound for your experiments.

Solubility Data Summary

A-582941 dihydrochloride is a partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and is noted for its good water solubility, particularly at a pH below 8.[1] The table below summarizes its solubility in various solvents.

SolventConcentrationRemarks
Water (pH < 8)10 mg/mLThe molecule is substantially in the more hydrophilic monoprotonated state.[1]
DMSO100 mg/mL (283.05 mM)Ultrasonic treatment may be needed. Hygroscopic DMSO can negatively impact solubility; use freshly opened solvent.[2]
1 eq. HCl50 mM---

Experimental Protocol: Preparation of this compound in Aqueous Buffer

This protocol details a recommended procedure for preparing a working solution of this compound in a common aqueous buffer, such as Phosphate Buffered Saline (PBS), for in vitro assays. The key to avoiding precipitation is a stepwise dilution of a high-concentration DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.

  • Pre-warm the Aqueous Buffer:

    • Warm the target aqueous buffer to room temperature or 37°C. This can help increase the solubility of the compound upon dilution.

  • Stepwise Dilution:

    • Instead of adding the DMSO stock directly to the final volume of the buffer, perform a stepwise dilution.

    • In a new sterile tube, add a volume of the pre-warmed buffer that is at least 5-10 times the volume of the DMSO stock you will be adding.

    • While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise to the buffer.

    • Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.

  • Final Check and Use:

    • Visually inspect the final solution for any signs of precipitation.

    • If a precipitate is observed, attempt to redissolve it by gentle warming and sonication. If the precipitate persists, you may need to reconsider the final concentration or the buffer composition.

    • For cell-based assays, ensure the final concentration of DMSO is compatible with your cells (typically ≤ 0.5%).

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Weigh A-582941 dihydrochloride B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C F Slowly Add DMSO Stock while Vortexing C->F D Pre-warm Aqueous Buffer E Add Buffer to New Tube D->E E->F G Add Remaining Buffer Incrementally F->G H Final Solution G->H G A582941 A-582941 alpha7 α7 nAChR A582941->alpha7 Activates ERK ERK1/2 Phosphorylation alpha7->ERK Leads to CREB CREB Phosphorylation ERK->CREB Phosphorylates Gene Gene Expression (Neuronal Plasticity & Survival) CREB->Gene Regulates

References

preventing A-582941 dihydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling, storage, and use of A-582941 dihydrochloride (B599025) in solution to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing A-582941 dihydrochloride stock solutions?

A1: this compound is soluble in DMSO (up to 100 mM) and 1eq. HCl (up to 50 mM).[1][2] For cell-based assays, it is advisable to prepare a high-concentration stock in DMSO and then dilute it in an appropriate aqueous buffer or cell culture medium for the final working concentration.

Q2: How should I store this compound solutions?

A2: For long-term storage, stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to store solutions in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Q3: What are the likely causes of this compound degradation in my experiments?

A3: Based on the chemical structure of A-582941, which contains tertiary amines, a pyrrolidine (B122466) ring, and a phenylpyridazine moiety, the most probable causes of degradation in solution are oxidation, photodegradation, and exposure to high pH.

Q4: Can I prepare aqueous solutions of this compound for long-term storage?

A4: It is generally not recommended to store this compound in aqueous solutions for extended periods, especially at neutral or alkaline pH, due to the potential for hydrolysis and other degradation pathways. Prepare fresh aqueous dilutions from your DMSO stock solution for each experiment.

Q5: How can I check if my this compound solution has degraded?

A5: A noticeable change in the color or clarity of the solution can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the solution and detect the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of A-582941 in solution.Prepare fresh stock solutions from powder. Ensure proper storage conditions (frozen, protected from light). Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Incorrect solution concentration.Verify the calculations for solution preparation and dilution. Use a calibrated balance and pipettes.
Precipitation observed in the final working solution. Poor solubility in the aqueous buffer.Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Briefly sonicate the solution to aid dissolution. Prepare a more dilute stock solution.
Change in color of the stock solution (e.g., yellowing). Oxidation or photodegradation.Discard the solution. Prepare a new stock solution and store it in an amber vial or a container wrapped in foil to protect it from light. Consider degassing solvents to remove dissolved oxygen.

Data on this compound

Solubility and Storage Recommendations
Solvent Maximum Concentration Storage Temperature Storage Duration
DMSO100 mM[1][2]-20°C or -80°C1 month (-20°C) or 6 months (-80°C)[3]
1eq. HCl50 mM[1][2]-20°C or -80°CNot specified, short-term recommended
Aqueous BuffersVaries (lower than organic solvents)2-8°CPrepare fresh for each use
Physicochemical Properties
Property Value
Molecular Weight353.3 g/mol (dihydrochloride salt)[4]
pKa (of free base)8.75 (tertiary amine), 4.44 (aminopyridazine)[5]
AppearanceWhite, crystalline hydrate[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated balance and pipettes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of powder using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]

Protocol 2: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 0.1 M HCl, 0.1 M NaOH

    • 3% Hydrogen peroxide (H₂O₂)

    • HPLC-grade water and acetonitrile

    • UV lamp (for photostability)

    • Heating block or water bath

    • HPLC system with a C18 column

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

    • Analysis:

      • After the incubation period, neutralize the acidic and basic samples.

      • Dilute all samples to an appropriate concentration with mobile phase.

      • Analyze the samples by HPLC, comparing them to a non-degraded control sample.

      • Assess the percentage of degradation and the appearance of new peaks (degradation products).

Visualizations

Signaling Pathway of A-582941

A582941_Signaling_Pathway A582941 A-582941 alpha7_nAChR α7 nAChR A582941->alpha7_nAChR activates PI3K_Akt PI3K/Akt Pathway alpha7_nAChR->PI3K_Akt ERK1_2 ERK1/2 Phosphorylation alpha7_nAChR->ERK1_2 GSK3b GSK-3β (Inhibition) PI3K_Akt->GSK3b Neuroprotection Neuroprotection GSK3b->Neuroprotection CREB CREB Phosphorylation ERK1_2->CREB Cognitive_Function Enhanced Cognitive Function ERK1_2->Cognitive_Function CREB->Cognitive_Function

Caption: Signaling pathways activated by A-582941.

Experimental Workflow for Stability Assessment

Stability_Assessment_Workflow start Start: A-582941 Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_conditions control Control Sample (No Stress) start->control analysis HPLC Analysis stress_conditions->analysis control->analysis data Compare Chromatograms: - Peak Area of Parent Compound - Presence of New Peaks analysis->data end End: Determine Degradation Profile data->end

Caption: Workflow for assessing A-582941 stability.

References

A-582941 dihydrochloride off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of A-582941 dihydrochloride (B599025), particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of A-582941 dihydrochloride?

This compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] It exhibits high-affinity binding to this receptor, which is its intended pharmacological target.[2]

Q2: Are there any known off-target effects of this compound?

Yes, this compound has a known off-target binding affinity for the human 5-HT3 receptor.[1][4][5] This interaction is more likely to be observed at higher concentrations of the compound.

Q3: At what concentrations are off-target effects on the 5-HT3 receptor likely to be observed?

The binding affinity (Ki) of A-582941 for the human 5-HT3 receptor is approximately 150 nM.[1] In contrast, its affinity for its primary target, the α7 nAChR, is significantly higher, with Ki values of 10.8 nM in rat brain membranes and 16.7 nM in human frontal cortex.[1] Therefore, off-target effects may become apparent as experimental concentrations approach and exceed 150 nM.

Q4: Has A-582941 been screened against other potential off-target proteins?

A-582941 was evaluated across a panel of 78 different receptor targets, including G-protein-coupled receptors, ligand- and voltage-gated ion channels, and neurotransmitter uptake sites.[4] Significant binding affinity was only reported for the 5-HT3 receptor, suggesting a generally benign secondary pharmacodynamic profile.[2][4][6]

Q5: What are the downstream signaling effects of A-582941 at effective concentrations?

In vitro and in vivo studies have demonstrated that A-582941 activates signaling pathways known to be involved in cognitive function.[2][4] This includes the phosphorylation of ERK1/2 and the cAMP response element-binding protein (CREB).[2][4] Additionally, it has been shown to increase the phosphorylation of GSK-3β at Ser-9, which leads to its inhibition.[1][4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular response inconsistent with α7 nAChR activation. At higher concentrations, A-582941 may be engaging the 5-HT3 receptor, leading to off-target effects.1. Review the concentration of A-582941 used in your experiment. 2. If possible, perform a dose-response curve to determine if the unexpected effect is concentration-dependent. 3. Consider using a selective 5-HT3 receptor antagonist as a control to block potential off-target effects.
Inconsistent results between different cell lines or tissues. The expression levels of α7 nAChR and 5-HT3 receptors can vary significantly between cell types and tissues.1. Characterize the expression levels of both α7 nAChR and 5-HT3 receptors in your experimental model using techniques such as qPCR, Western blot, or immunohistochemistry. 2. Select a cell line or tissue with high α7 nAChR and low 5-HT3 receptor expression to minimize off-target effects.
Difficulty replicating pro-cognitive effects observed in the literature. The pro-cognitive effects of A-582941 are mediated by downstream signaling pathways such as ERK1/2 and CREB phosphorylation. The activation state of these pathways can be influenced by various experimental conditions.1. Confirm the activation of downstream signaling targets (e.g., phospho-ERK1/2, phospho-CREB) in your experimental setup. 2. Ensure that the experimental timeline allows for the detection of these signaling events. For example, ERK1/2 phosphorylation has been observed within 15 minutes of administration in vivo.[4]

Quantitative Data Summary

Table 1: Binding Affinities (Ki) of this compound

TargetSpeciesTissue/SystemKi (nM)Reference
α7 nAChRRatBrain Membranes10.8[1]
α7 nAChRHumanFrontal Cortex16.7[1]
5-HT3 ReceptorHumanRecombinant150[1]

Table 2: Functional Potencies (EC50) of this compound

EffectCell Line/SystemEC50 (nM)Reference
ERK1/2 PhosphorylationPC12 cells95[1][4]
Agonist activity at human 5-HT3 receptorRecombinant4600[4]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for α7 nAChR and 5-HT3 Receptor

This protocol outlines a general procedure for determining the binding affinity of A-582941.

  • Membrane Preparation: Prepare cell membranes from tissue (e.g., rat brain cortex) or cells recombinantly expressing the target receptor (human α7 nAChR or 5-HT3 receptor).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]-epibatidine for α7 nAChR or [³H]-granisetron for 5-HT3 receptor) and varying concentrations of A-582941 in a suitable binding buffer.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of A-582941 that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: ERK1/2 Phosphorylation Assay in PC12 Cells

This protocol describes a method to assess the functional activity of A-582941 on a downstream signaling pathway.

  • Cell Culture: Culture PC12 cells in appropriate growth medium.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal ERK1/2 phosphorylation.

  • Treatment: Treat the cells with varying concentrations of A-582941 for a specific time (e.g., 15 minutes). Include a vehicle control.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate for visualization. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal. Determine the EC50 value from the dose-response curve.

Visualizations

A582941_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Primary Target (High Affinity) HT3R 5-HT3R (Off-Target) A582941->HT3R Off-Target (Lower Affinity) ERK ERK1/2 Phosphorylation a7nAChR->ERK CREB CREB Phosphorylation a7nAChR->CREB GSK3B GSK-3β Inhibition a7nAChR->GSK3B Cognitive Pro-Cognitive Effects ERK->Cognitive CREB->Cognitive GSK3B->Cognitive

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result check_conc Is A-582941 concentration >150 nM? start->check_conc off_target Potential 5-HT3R Off-Target Effect check_conc->off_target Yes check_expression Characterize α7 nAChR and 5-HT3R Expression check_conc->check_expression No dose_response Perform Dose-Response Curve off_target->dose_response ht3_antagonist Use 5-HT3R Antagonist Control off_target->ht3_antagonist other_factors Consider Other Experimental Variables check_expression->other_factors

Caption: Troubleshooting workflow for unexpected results.

References

optimizing A-582941 dihydrochloride dose for cognitive tasks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-582941 dihydrochloride (B599025) in cognitive task experiments.

Frequently Asked Questions (FAQs)

Q1: What is A-582941 dihydrochloride and what is its primary mechanism of action?

A-582941 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its pro-cognitive effects are primarily mediated through the activation of these receptors, which are highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and cortex.[1][2] Activation of α7 nAChRs by A-582941 leads to the modulation of downstream signaling pathways, including the phosphorylation of ERK1/2 and CREB, which are involved in synaptic plasticity and memory formation.[1][2][3]

Q2: What are the expected cognitive domains enhanced by A-582941?

Preclinical studies have demonstrated that A-582941 can enhance performance across a broad spectrum of cognitive domains. These include working memory, short-term recognition memory, and long-term memory consolidation.[1][2] It has also been shown to improve sensory gating deficits.[2]

Q3: What is the recommended starting dose for in vivo cognitive studies?

The optimal dose of A-582941 can vary depending on the animal model, the specific cognitive task, and the route of administration. However, a general starting point for intraperitoneal (i.p.) administration in rodents is in the range of 0.01 to 1.0 µmol/kg.[1][4] For example, a dose of 1 mg/kg (i.p.) has been used effectively in rat models of schizophrenia to improve cognitive and negative symptoms.[5][6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should I prepare and store this compound solutions?

For in vivo studies, this compound can be dissolved in a vehicle such as saline or dimethyl sulfoxide (B87167) (DMSO).[6] It is recommended to prepare fresh solutions daily. For long-term storage, the solid compound should be stored at -20°C.

Q5: Are there any known off-target effects I should be aware of?

A-582941 is highly selective for the α7 nAChR.[7] However, like some other α7 nAChR agonists, it has shown some affinity for 5-HT3 receptors, although its affinity for α7 nAChR is significantly higher.[1][7] The pro-cognitive effects of A-582941 have been shown to be blocked by selective α7 nAChR antagonists, indicating that its primary mechanism of action for cognitive enhancement is through the α7 nAChR.[5][6]

Troubleshooting Guides

Issue 1: No significant cognitive enhancement observed.
Possible Cause Troubleshooting Step
Suboptimal Dose Perform a dose-response curve to identify the optimal effective dose for your specific animal model and cognitive paradigm. Doses that are too low may be ineffective, while excessively high doses of some nicotinic agonists can lead to receptor desensitization and an inverted U-shaped dose-response curve.
Inappropriate Timing of Administration The time between drug administration and behavioral testing is critical. For i.p. injections, a pre-treatment time of 30-45 minutes is often used.[6] Optimize this window based on the pharmacokinetic profile of A-582941 and your experimental design.
Route of Administration Consider the bioavailability of the compound via your chosen route of administration. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common in rodent studies.[1] If using oral administration, be aware of potential first-pass metabolism.
Animal Model Suitability Ensure the chosen animal model is appropriate for the cognitive domain being investigated and is sensitive to α7 nAChR modulation.
Assay Sensitivity Verify that your cognitive assay is sensitive enough to detect subtle changes in performance. Ensure proper training and habituation of the animals.
Issue 2: High variability in behavioral data.
Possible Cause Troubleshooting Step
Inconsistent Drug Preparation Prepare fresh drug solutions for each experiment and ensure complete dissolution of the compound.
Variable Drug Administration Ensure accurate and consistent dosing for each animal. Use precise injection techniques to minimize variability in drug delivery.
Stress or Anxiety in Animals Handle animals gently and consistently to minimize stress, which can significantly impact cognitive performance. Ensure adequate habituation to the experimental environment and procedures.
Environmental Factors Maintain consistent environmental conditions (e.g., lighting, noise levels, temperature) throughout the experiment, as these can influence behavior.
Individual Animal Differences Randomize animals into treatment groups to account for individual differences in baseline cognitive abilities.

Quantitative Data Summary

Parameter Species Value Reference
Binding Affinity (Ki) Rat Brain Membranes10.8 nM[1]
Binding Affinity (Ki) Human α7 nAChR16.7 nM
In Vitro Efficacy (EC50) Rat α7 nAChR (in Xenopus oocytes)2450 nM
In Vitro Efficacy (EC50) Human 5-HT3 Receptor4600 nM[1]
ERK1/2 Phosphorylation (EC50) Rat PC12 Cells95 nM[4]
Effective Dose (Inhibitory Avoidance) Mouse (i.p.)0.01 - 1.0 µmol/kg[4]
Effective Dose (Sensory Gating) DBA/2J Mouse (i.p.)3 and 10 µmol/kg[1]
Effective Dose (Cognitive Deficits in Schizophrenia Model) Rat (i.p.)1 mg/kg[5][6]

Experimental Protocols

Mouse Inhibitory Avoidance Test

This protocol is adapted from studies evaluating the effect of A-582941 on long-term memory consolidation.[4]

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Procedure:

    • Training Trial:

      • Administer A-582941 (e.g., 0.01, 0.1, 1.0 µmol/kg, i.p.) or vehicle 30 minutes prior to training.

      • Place the mouse in the light compartment.

      • After a brief habituation period (e.g., 10 seconds), open the guillotine door.

      • When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.3 mA for 2 seconds).

      • Immediately remove the mouse and return it to its home cage.

    • Retention Test Trial:

      • 24 hours after the training trial, place the mouse back into the light compartment.

      • Open the guillotine door and measure the latency to enter the dark compartment (crossover latency). An increased latency is indicative of improved memory retention.

Novel Object Recognition Test (NORT)

This protocol is based on methodologies used to assess short-term recognition memory.[5][6]

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Allow the rats to freely explore the empty arena for a set period (e.g., 10 minutes) on two consecutive days to reduce novelty-induced stress.

    • Familiarization Phase:

      • Administer A-582941 (e.g., 1 mg/kg, i.p.) or vehicle 45 minutes prior to the task.[6]

      • Place two identical objects in the arena.

      • Allow the rat to explore the objects for a set duration (e.g., 5 minutes).

    • Test Phase:

      • After a retention interval (e.g., 1 hour), return the rat to the arena where one of the familiar objects has been replaced with a novel object.

      • Record the time the rat spends exploring each object for a set duration (e.g., 5 minutes).

      • Calculate a discrimination index (e.g., [Time exploring novel object - Time exploring familiar object] / [Total exploration time]). A higher discrimination index indicates better recognition memory.

Signaling Pathways and Experimental Workflow

A582941_Signaling_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Activates ERK1_2 ERK1/2 Phosphorylation a7nAChR->ERK1_2 CREB CREB Phosphorylation a7nAChR->CREB Cognitive_Enhancement Cognitive Enhancement (Memory, Learning) ERK1_2->Cognitive_Enhancement CREB->Cognitive_Enhancement

Caption: A-582941 signaling pathway leading to cognitive enhancement.

Experimental_Workflow_IA cluster_training Training Day cluster_testing Testing Day Drug_Admin A-582941 or Vehicle Admin. Training Inhibitory Avoidance Training Drug_Admin->Training 30 min Testing Retention Test (Measure Latency) Training->Testing 24 hours

Caption: Experimental workflow for the Inhibitory Avoidance test.

References

A-582941 dihydrochloride stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing A-582941 dihydrochloride (B599025), this technical support center provides essential information on stability, long-term storage, and troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for A-582941 dihydrochloride?

For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The product should be kept in a sealed container, protected from moisture.[1][2]

2. How should I prepare and store stock solutions of this compound?

Stock solutions can be prepared in solvents such as DMSO (up to 100 mg/mL).[1][2] Once prepared, it is crucial to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][3] Ensure the container is sealed and protected from moisture.[2]

3. What is the mechanism of action of A-582941?

A-582941 is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[2][3] It binds with high affinity to α7 nAChRs in the brain.[2] Activation of these receptors by A-582941 leads to the stimulation of downstream signaling pathways, including the phosphorylation of ERK1/2 and CREB, which are involved in cognitive functions.[2][4]

4. Does A-582941 have off-target effects?

A-582941 also shows some affinity for the human 5-HT3 receptor, although its affinity for the α7 nAChR is significantly higher.[3] Studies have shown that the cognitive-enhancing effects of A-582941 are primarily mediated through its action on α7 nAChRs, as these effects can be blocked by selective α7 nAChR antagonists.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no response in cell-based assays Receptor Desensitization: Prolonged exposure or high concentrations of α7 nAChR agonists can lead to rapid receptor desensitization, resulting in a diminished response.[5]- Use lower, effective concentrations of A-582941.- Minimize the exposure time of the compound to the cells.- Consider using a positive allosteric modulator (PAM) like PNU-120596, which can slow receptor desensitization and enhance the agonist response.[4]
Compound Degradation: Improper storage or handling of this compound or its solutions can lead to degradation.- Ensure the compound and its solutions are stored at the recommended temperatures and protected from moisture.[2]- Avoid repeated freeze-thaw cycles by preparing and storing aliquots.[3]
Low Receptor Expression: The cell line used may not express sufficient levels of α7 nAChR.- Confirm α7 nAChR expression in your cell line using techniques like Western blot or qPCR.- Consider using a cell line known to express high levels of α7 nAChR, such as PC12 cells.[4]
Variability in in vivo results Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure. A-582941 has a relatively short half-life in rodents (around 1.4-1.5 hours).[3]- Ensure consistent dosing and administration routes.- Consider the timing of behavioral tests relative to drug administration to coincide with peak brain concentrations (Cmax is reached within 20 minutes after IP administration in mice).[4]
"Inverted U" Dose-Response: Like many CNS-active compounds, A-582941 may exhibit an "inverted U-shaped" dose-response curve, where higher doses can be less effective or even inhibitory due to receptor desensitization.[5]- Perform a thorough dose-response study to identify the optimal therapeutic window for your specific model and endpoint.
Unexpected side effects in vivo Off-target Effects: Although primarily selective for α7 nAChR, high concentrations might lead to off-target effects, potentially through the 5-HT3 receptor.[3]- Use the lowest effective dose determined from your dose-response studies.- If off-target effects are suspected, consider using a selective 5-HT3 antagonist as a control.
CNS Activity: At high doses, A-582941 can induce CNS-related clinical signs such as tremors and spasms in rats.- Carefully observe animals for any adverse effects and adjust dosages accordingly.

Data Summary

Storage Conditions

Form Temperature Duration Notes
Powder-20°C3 yearsSealed, away from moisture[1]
4°C2 yearsSealed, away from moisture[1]
Stock Solution-80°C6 monthsSealed, away from moisture[2][3]
-20°C1 monthSealed, away from moisture[2][3]

Experimental Protocols

In Vitro ERK1/2 Phosphorylation Assay in PC12 Cells

This protocol is a general guideline based on published research.[4]

  • Cell Culture: Culture PC12 cells in appropriate media and conditions to ensure logarithmic growth.

  • Plating: Seed cells in multi-well plates at a suitable density and allow them to adhere overnight.

  • Serum Starvation: The day before the experiment, switch to a low-serum medium to reduce basal levels of ERK1/2 phosphorylation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer.

    • To slow receptor desensitization, consider pre-incubating cells with a positive allosteric modulator (e.g., 3 µM PNU-120596) for a short period before adding A-582941.

    • Add the A-582941 dilutions to the cells and incubate for the desired time (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.

In Vivo Assessment of Cognition (e.g., Novel Object Recognition)

This is a generalized protocol based on common practices in behavioral neuroscience.

  • Animal Acclimation: Acclimate rodents to the testing room and handling for several days before the experiment begins.

  • Drug Administration:

    • Prepare the dosing solution of this compound in a suitable vehicle (e.g., saline or DMSO/saline).

    • Administer the drug via the desired route (e.g., intraperitoneal injection, i.p.). Doses in the range of 0.01 to 1.0 µmol/kg have been shown to be effective.[4]

    • Administer the drug at a specific time before the test (e.g., 30-45 minutes).

  • Habituation Phase:

    • Place the animal in an open-field arena (the testing box) without any objects for a set period (e.g., 5-10 minutes) to allow for habituation to the environment.

  • Training/Familiarization Phase:

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Testing/Choice Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and record its exploratory behavior (e.g., time spent sniffing each object) for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (e.g., [Time exploring novel object - Time exploring familiar object] / [Total exploration time]). A higher index indicates better recognition memory.

Visualizations

Signaling_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR activates Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx ERK12 ERK1/2 Phosphorylation Ca_Influx->ERK12 CREB CREB Phosphorylation ERK12->CREB Cognition Enhanced Cognitive Function CREB->Cognition leads to Experimental_Workflow cluster_invitro In Vitro: ERK1/2 Phosphorylation cluster_invivo In Vivo: Novel Object Recognition Cell_Culture 1. PC12 Cell Culture Treatment 2. A-582941 Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Western_Blot 4. Western Blot for p-ERK & Total ERK Lysis->Western_Blot Analysis_vitro 5. Data Analysis Western_Blot->Analysis_vitro Acclimation 1. Animal Acclimation Drug_Admin 2. A-582941 Administration Acclimation->Drug_Admin Familiarization 3. Familiarization Phase (Two identical objects) Drug_Admin->Familiarization Test 4. Test Phase (One novel object) Familiarization->Test Analysis_vivo 5. Data Analysis (Discrimination Index) Test->Analysis_vivo Troubleshooting_Logic Start Inconsistent Results? Check_Storage Verify Storage Conditions (-20°C powder, -80°C solution) Start->Check_Storage Check_Aliquots Using fresh aliquots? Check_Storage->Check_Aliquots Storage OK Check_Dose Review Dose/Concentration Check_Aliquots->Check_Dose Yes OK Results Consistent Check_Aliquots->OK No, use new aliquot Is_High Is it too high? (Receptor Desensitization) Check_Dose->Is_High Lower_Dose Lower Dose & Reduce Exposure Time Is_High->Lower_Dose Yes Check_Receptor Confirm α7nAChR Expression in Cell Line Is_High->Check_Receptor No (for in vitro) Lower_Dose->OK Check_Receptor->OK

References

troubleshooting inconsistent results with A-582941 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using A-582941 dihydrochloride (B599025) in their experiments. The information is tailored for professionals in neuroscience research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I seeing lower than expected potency or inconsistent results with A-582941 dihydrochloride?

Several factors can contribute to variability in the performance of this compound. Here are some common causes and troubleshooting steps:

  • Improper Storage: this compound is sensitive to moisture.[1] Ensure the compound is stored at 4°C in a sealed container, away from moisture. For long-term storage of stock solutions, aliquoting and storing at -80°C (for up to 6 months) or -20°C (for up to 1 month) is recommended.[1]

  • Incorrect Solvent: While this compound has good water solubility at a pH below 8, for in vitro experiments, DMSO is often used.[1][2] It is critical to use newly opened, high-purity, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions, as this can lead to degradation of the compound. Prepare single-use aliquots.

  • Partial Agonist Activity: Remember that A-582941 is a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[2][3] This means it will not produce the same maximal response as a full agonist like acetylcholine. The observed effect will plateau at a submaximal level.

  • Cell Line Variability: The expression levels of α7 nAChRs can vary significantly between different cell lines and even between passages of the same cell line. This can lead to inconsistent results. It is advisable to regularly characterize your cell line for α7 nAChR expression.

2. I am observing off-target effects in my experiment. What could be the cause?

This compound has been shown to have some affinity for the human 5-HT3 receptor, although its selectivity for the α7 nAChR is approximately 15-fold higher.

  • High Concentrations: Using excessively high concentrations of A-582941 may lead to the activation of 5-HT3 receptors, causing off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration for α7 nAChR activation with minimal off-target engagement.

  • Experimental Model: The expression of 5-HT3 receptors in your specific cell line or animal model could influence the observed effects. Consider using a 5-HT3 receptor antagonist as a control to confirm that the observed effects are mediated by α7 nAChR.

3. What are the recommended solvent and storage conditions for this compound?

For optimal stability and performance, adhere to the following guidelines:

ConditionRecommendation
Solid Form Storage Store at 4°C in a sealed, desiccated container.[1]
Stock Solution Solvent (In Vitro) High-purity, anhydrous DMSO.[1]
Stock Solution Storage Aliquot and store at -80°C (up to 6 months) or -20°C (up to 1 month).[1]
Aqueous Solution Preparation The compound has good water solubility (10 mg/mL) at pH < 8.[2]

4. What are the key binding affinities and effective concentrations for A-582941?

The following table summarizes the key quantitative data for A-582941:

ParameterSpecies/SystemValueReference
Ki (α7 nAChR) Rat brain membranes10.8 nM[1]
Ki (α7 nAChR) Human frontal cortex16.7 nM[1]
Ki (5-HT3 Receptor) Human150 nM[1]
EC50 (ERK1/2 Phosphorylation) PC12 cells95 nM[1]
Effective In Vivo Dose (ERK1/2 & CREB Phosphorylation) Mice (i.p.)0.01 - 1.00 µmol/kg[1][2]
Effective In Vivo Dose (ACh Release) Rats (i.p.)3 µmol/kg[1][2]

Experimental Protocols

In Vitro ERK1/2 Phosphorylation Assay in PC12 Cells

This protocol is a general guideline for assessing the effect of A-582941 on ERK1/2 phosphorylation in PC12 cells, which endogenously express α7 nAChRs.

  • Cell Culture: Culture PC12 cells in appropriate media and conditions until they reach the desired confluency.

  • Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for a defined period (e.g., 4-24 hours) prior to treatment.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in serum-free media to the desired final concentrations.

  • Treatment: Treat the serum-starved cells with varying concentrations of A-582941 (e.g., 1 nM to 10 µM) for a specific duration (e.g., 15-30 minutes). Include a vehicle control (DMSO in media).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the dose-response curve to determine the EC50 value.

Visualizations

Signaling_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR (Partial Agonist) Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt ERK1_2 ERK1/2 Phosphorylation Ca_influx->ERK1_2 GSK3b GSK-3β Inhibition PI3K_Akt->GSK3b CREB CREB Phosphorylation ERK1_2->CREB Neuroprotection Neuroprotection GSK3b->Neuroprotection Cognitive_Enhancement Cognitive Enhancement CREB->Cognitive_Enhancement

Caption: Signaling pathway of A-582941 via the α7 nAChR.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Storage 1. Proper Storage (4°C, desiccated) Solubilization 2. Solubilization (Anhydrous DMSO) Storage->Solubilization Dose_Response 3. Dose-Response Curve (Determine optimal concentration) Solubilization->Dose_Response Controls 4. Include Controls (Vehicle, positive/negative controls) Dose_Response->Controls Assay 5. Perform Assay (e.g., Western Blot, Electrophysiology) Controls->Assay Data_Quantification 6. Data Quantification Assay->Data_Quantification Interpretation 7. Interpretation (Consider partial agonism & off-target effects) Data_Quantification->Interpretation

Caption: Recommended experimental workflow for A-582941.

References

A-582941 dihydrochloride toxicity and tolerability in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity and tolerability of A-582941 dihydrochloride (B599025) in rats. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of A-582941 dihydrochloride in rats?

A-582941 has been described as having a "benign secondary pharmacodynamic and tolerability profile" in a battery of preclinical assays, including those assessing cardiovascular, gastrointestinal, and central nervous system functions.[1][2] However, it is crucial to note that the clinical development of A-582941 was discontinued (B1498344) due to compound-specific cardiovascular liabilities that were considered unrelated to its primary mechanism of action as an α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[3]

Q2: Has a Maximum Tolerated Dose (MTD) for A-582941 in rats been established in publicly available literature?

Specific dose-ranging toxicity studies to establish a definitive MTD for this compound in rats are not detailed in the currently available scientific literature.

Q3: What are the known cardiovascular side effects of A-582941 and other α7 nAChR agonists in rats?

While detailed public reports on the specific cardiovascular liabilities of A-582941 in rats are scarce, it is known that the α7 nAChR is expressed in the cardiovascular system and can mediate various cardiovascular effects.[4] Nicotine (B1678760), a non-selective nAChR agonist, is known to cause increases in heart rate and blood pressure.[5][6] Studies on chronic nicotine inhalation in mice have shown that the α7-nAChR can mediate pulmonary hypertension and right ventricular remodeling.[4] For A-582941 specifically, its clinical development was halted due to cardiovascular liabilities, underscoring the importance of careful cardiovascular monitoring in any in vivo studies.[3]

Q4: What are the expected pharmacokinetic parameters of A-582941 in rats?

A-582941 exhibits acceptable pharmacokinetic properties in rats.[1] It is well-absorbed following oral administration.[1]

Troubleshooting Guide for In Vivo Rat Studies

Observed Issue Potential Cause Recommended Action
Unexpected cardiovascular events (e.g., changes in heart rate, blood pressure) Inherent cardiovascular liabilities of A-582941.Immediately cease administration and consult with a veterinarian. For future experiments, implement continuous cardiovascular monitoring (e.g., telemetry) and consider using the lowest effective dose.
General signs of toxicity (e.g., lethargy, weight loss, rough coat) Dose may be too high, approaching or exceeding the MTD.Reduce the dose in subsequent cohorts. Monitor animals closely for clinical signs of toxicity. Consider a dose de-escalation study to identify a well-tolerated dose.
Lack of efficacy at previously reported effective doses Issues with compound stability, formulation, or administration route.Verify the integrity and purity of the this compound. Ensure proper formulation and accurate dosing. Confirm the chosen route of administration is appropriate based on pharmacokinetic data.
Seizures or other neurological abnormalities Although generally reported to have a benign CNS profile, high doses or off-target effects could be a cause.Discontinue the experiment for the affected animal and seek veterinary care. Review the literature for any reported neurological effects of similar compounds. Consider reducing the dose.

Experimental Protocols

Detailed experimental protocols for specific toxicity studies with A-582941 in rats are not publicly available. However, a general approach for assessing the tolerability of a novel compound in rats would typically involve the following:

Single-Dose Toxicity Study (Dose Range Finding)

  • Objective: To determine the MTD and identify potential acute toxicities.

  • Methodology:

    • Administer single escalating doses of this compound to different groups of rats.

    • Include a vehicle control group.

    • Observe animals for clinical signs of toxicity, morbidity, and mortality at regular intervals for up to 14 days.

    • Record body weights and food/water consumption.

    • At the end of the observation period, perform gross necropsy.

Repeat-Dose Toxicity Study

  • Objective: To evaluate the toxicological effects of repeated administration of A-582941 over a specific duration (e.g., 14 or 28 days).

  • Methodology:

    • Administer this compound daily at three or more dose levels to different groups of rats.

    • Include a vehicle control group and potentially a recovery group.

    • Monitor clinical signs, body weight, and food/water consumption throughout the study.

    • Collect blood samples for hematology and clinical chemistry analysis at termination.

    • Conduct a full necropsy, record organ weights, and perform histopathological examination of major organs and tissues.

Visualizations

Signaling Pathway of α7 nAChR Agonists

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Binds to and activates Signaling_Pathways Intracellular Signaling Pathways (e.g., ERK1/2, CREB, PI3K/Akt/GSK3β) a7nAChR->Signaling_Pathways Initiates Cardiovascular_System Cardiovascular System a7nAChR->Cardiovascular_System Also expressed in Cognitive_Enhancement Cognitive Enhancement Signaling_Pathways->Cognitive_Enhancement Leads to Adverse_Effects Potential Adverse Cardiovascular Effects Cardiovascular_System->Adverse_Effects May lead to (compound-specific)

Caption: A-582941 signaling pathway leading to cognitive enhancement and potential cardiovascular effects.

Experimental Workflow for a Repeat-Dose Toxicity Study in Rats

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Observation Phase (e.g., 28 days) cluster_2 Terminal Phase Acclimatization Animal Acclimatization (e.g., 7 days) Group_Allocation Group Allocation (Control, Low, Mid, High Dose) Acclimatization->Group_Allocation Dosing Daily Dosing of A-582941 or Vehicle Group_Allocation->Dosing Monitoring Clinical Observations, Body Weight, Food/Water Intake Dosing->Monitoring Monitoring->Dosing Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Monitoring->Blood_Collection Necropsy Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology

Caption: General workflow for a repeat-dose toxicity study in rats.

References

managing CNS side effects of A-582941 dihydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of A-582941 dihydrochloride (B599025) in in vivo studies. The information focuses on understanding its mechanism of action, managing potential side effects, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is A-582941 dihydrochloride and what is its primary mechanism of action?

A-582941 is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[1][2][3]. The α7 nAChR is a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex, which are involved in cognitive processes[1][2][4]. As a partial agonist, A-582941 binds to and activates these receptors, but with a lower maximal effect than a full agonist like acetylcholine. This activation leads to the influx of ions, primarily calcium, and modulates downstream signaling pathways. The compound has demonstrated high-affinity binding to α7 nAChRs with a Ki value of 10.8 nM in rat brain membranes[1]. It shows over 250-fold lower affinity for other major neuronal nAChR subtypes[5].

Q2: What are the expected therapeutic effects of A-582941 in preclinical models?

In vivo studies have shown that A-582941 enhances cognitive performance across various domains, including working memory, short-term recognition memory, and memory consolidation[1][2][5]. Its therapeutic potential is linked to its ability to activate signaling pathways involved in cognitive function, such as the phosphorylation of ERK1/2 and CREB[1][2][6]. It has also been shown to have neuroprotective properties by activating cell survival pathways like PI3K/Akt/GSK3β[1].

Q3: What are the known or expected CNS side effects of A-582941?

Preclinical characterization of A-582941 suggests it has a benign tolerability and secondary pharmacodynamic profile regarding CNS function[1][2][3]. However, like any CNS-active agent, high doses or off-target effects could potentially lead to adverse events. While not prominently reported for A-582941, excessive activation of nicotinic pathways can theoretically lead to tremors, seizures, or hypothermia. Researchers should also note that A-582941 has some affinity for the 5-HT3 receptor (EC50 = 4600 nM), though its primary effects are mediated via the α7 nAChR[1]. It is critical to note that A-582941 was discontinued (B1498344) from clinical development due to compound-specific cardiovascular liabilities, not CNS side effects[5].

Q4: How does A-582941 modulate intracellular signaling?

A-582941 activates α7 nAChRs, leading to downstream signaling cascades crucial for cognitive function and neuroprotection. Administration in mice has been shown to produce a dose-dependent increase in the phosphorylation of ERK1/2 and CREB in the cingulate cortex and hippocampus[1]. It also promotes the phosphorylation of Ser-9 on GSK3β, which is an inhibitory mark on this kinase, potentially contributing to its neuroprotective effects[1][4].

Troubleshooting Guide for In Vivo Experiments

Problem: My animals exhibit unexpected hypoactivity or sedation after administration.

  • Answer:

    • Dose Confirmation: This may be a sign of administering a dose that is too high. Although A-582941 has a good tolerability profile, all receptor agonists have a dose-response curve that can lead to adverse effects at supratherapeutic levels. Verify your dose calculations and consider performing a dose-response study to find the optimal therapeutic window. Doses in mouse studies for cognitive enhancement were often in the 0.01 to 1.0 µmol/kg (i.p.) range[1].

    • Vehicle Control: Ensure the vehicle used for dissolution is not causing sedative effects. Run a parallel control group with only vehicle administration.

    • Off-Target Effects: While A-582941 is highly selective for α7 nAChR, at very high concentrations, off-target effects cannot be entirely ruled out. The observed sedation is not a characteristic effect of α7 nAChR agonism.

    • Husbandry and Environment: Changes in environment, handling stress, or circadian rhythm disruption can impact locomotor activity. Ensure standardized experimental conditions.

Problem: I am observing tremors or seizure-like activity in my animals.

  • Answer:

    • Dose is Likely Too High: Seizure activity is a known potential side effect of excessive nicotinic system activation. This is a strong indication of overdose. Immediately cease administration and reduce the dose significantly in future experiments.

    • Pharmacokinetic Interaction: Consider if A-582941 is being co-administered with other compounds that could alter its metabolism, leading to unexpectedly high plasma concentrations.

    • Model Sensitivity: The animal model being used (e.g., a specific transgenic line) might have heightened sensitivity to nAChR agonism.

    • Immediate Action: For animal welfare, consult with your institution's veterinarians. An anticonvulsant may be necessary in severe cases. The experimental endpoint should be reached, and the animal humanely euthanized.

Problem: There is high variability in my behavioral data.

  • Answer:

    • Receptor Desensitization: α7 nAChRs are known to desensitize rapidly upon prolonged exposure to agonists[7][8]. This is a key concern with long-term administration. High variability could result from inconsistent receptor availability at the time of testing. Consider experimental designs with acute dosing or carefully timed behavioral assessments post-administration (e.g., peak plasma concentration).

    • Dosing and Administration: Ensure precise and consistent administration techniques (e.g., i.p., s.c.) and timing. Inconsistent absorption rates can lead to high variability.

    • Establish a Full Dose-Response Curve: High variability can occur at the steep parts of the dose-response curve. Ensure your selected dose is on a stable part of the curve for your desired effect.

    • Control for Environmental Factors: Standardize handling, acclimatization periods, and testing conditions (light, sound) to minimize external sources of variability.

Quantitative Data Summary

Table 1: In Vitro Binding and Potency of A-582941

Parameter Species/System Value Reference
Binding Affinity (Ki) Rat Brain Membranes 10.8 nM [1]
Binding Affinity (Ki) Human α7 nAChR 17 nM [5]
Agonist Potency (EC50) PC12 cells (ERK1/2 Phos.) 95 nM [1]

| Agonist Potency (EC50) | Human 5-HT3 Receptor | 4600 nM |[1] |

Table 2: Preclinical In Vivo Dosing for A-582941

Species Dosing Range (i.p.) Observed Effect Reference
Mouse 0.01 - 1.0 µmol/kg Increased ERK1/2 & CREB Phosphorylation [1]
Mouse 0.1 - 1.0 µmol/kg Increased Ser-9 GSK3β Phosphorylation [1]

| Rat | 0.04 - 10 mg/kg | Improved cognition in schizophrenia models |[9] |

Experimental Protocols

Protocol 1: Dose-Response Study for Establishing Therapeutic Window

  • Objective: To determine the range of doses for A-582941 that produce the desired cognitive enhancement without inducing adverse CNS or systemic effects.

  • Animals: Select the appropriate rodent species and strain for your disease model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Groups: Establish a vehicle control group and at least 3-5 dose groups of A-582941. Based on literature, a logarithmic dose spread is recommended (e.g., 0.01, 0.1, 1.0, 3.0, 10.0 µmol/kg, i.p.).

  • Administration: Administer the calculated dose via the chosen route (e.g., intraperitoneal injection). Ensure consistent volume and timing.

  • Behavioral Assessment: 15-30 minutes post-administration (allowing for CNS distribution), perform the primary efficacy test (e.g., Novel Object Recognition, Y-maze).

  • Adverse Effect Monitoring: Immediately following administration and during the behavioral test, score animals for any adverse effects. Use a modified Irwin screen or a simple scale to check for:

    • CNS: Tremors, convulsions, ataxia, sedation, hyperactivity.

    • Autonomic: Salivation, lacrimation, changes in respiration.

    • General: Posture changes (e.g., hunched), piloerection.

  • Data Analysis: Plot the dose-response curve for the efficacy measure and separately for each adverse effect. The therapeutic window is the range of doses where efficacy is high and adverse effects are minimal or absent.

Visualizations

Signaling Pathways

G A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Binds & Activates Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK GSK3b GSK3β Inhibition (pSer9) PI3K_Akt->GSK3b CREB CREB Phosphorylation MAPK_ERK->CREB Neuroprotection Neuroprotection & Cell Survival GSK3b->Neuroprotection Cognition Cognitive Enhancement (LTP, Memory) CREB->Cognition

Caption: Signaling pathway of A-582941 via α7 nAChR activation.

Experimental Workflow

G Start Start: Plan Dose-Escalation Study DoseSelection Select Dose Range (e.g., 0.01-10 µmol/kg) Start->DoseSelection Administer Administer Vehicle or A-582941 (i.p. or s.c.) DoseSelection->Administer Monitor Monitor for Acute Adverse Effects (e.g., Seizures, Tremors) Administer->Monitor Behavior Perform Efficacy Assay (e.g., NOR, Y-Maze) Monitor->Behavior None/Mild Stop Stop: Adverse Effects Unacceptable Monitor->Stop Severe Data Analyze Efficacy and Tolerability Data Behavior->Data Window Determine Therapeutic Window & Maximum Tolerated Dose (MTD) Data->Window G Start Unexpected CNS Effect Observed (e.g., Sedation, Tremors) CheckDose Is the dose >10 µmol/kg? Start->CheckDose ReduceDose Action: Significantly reduce dose. Perform dose-finding study. CheckDose->ReduceDose Yes CheckVehicle Did the vehicle control group show the same effect? CheckDose->CheckVehicle No VehicleIssue Problem: Vehicle is causing the effect. Action: Change vehicle. CheckVehicle->VehicleIssue Yes CheckTiming Is the effect transient or sustained? CheckVehicle->CheckTiming No PKIssue Possible PK issue or receptor desensitization. Correlate with plasma levels. CheckTiming->PKIssue Transient ModelIssue Possible model-specific sensitivity. Review literature for your model. CheckTiming->ModelIssue Sustained

References

A-582941 dihydrochloride "inverse U" shape dose-response curve

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-582941 dihydrochloride (B599025) in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is A-582941 dihydrochloride and what is its primary mechanism of action?

This compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its primary mechanism of action is to bind to and activate the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[2] This activation leads to the influx of cations, primarily Ca2+, which in turn modulates various downstream signaling pathways.

Q2: Why am I observing an "inverse U" shape or biphasic dose-response curve with A-582941?

The observation of an "inverse U" shaped dose-response curve is a known characteristic of many α7 nAChR agonists, including A-582941.[3] This phenomenon is attributed to the receptor's pharmacological properties:

  • Low Efficacy at Low Doses: At lower concentrations, the agonist may not be sufficient to elicit a maximal response.

  • Rapid Receptor Desensitization at High Doses: At higher concentrations, A-582941 can cause the α7 nAChR to enter a desensitized state, where the channel closes despite the continued presence of the agonist. This leads to a decrease in the observed effect at higher concentrations, resulting in the descending limb of the dose-response curve.

Q3: What are the key downstream signaling pathways activated by A-582941?

A-582941 has been shown to activate intracellular signaling cascades known to be involved in cognitive function and neuroprotection.[1][2] The primary pathways include:

  • ERK1/2 (Extracellular signal-regulated kinase 1/2) Phosphorylation: A-582941 stimulates the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is crucial for synaptic plasticity and memory formation.[1][4]

  • CREB (cAMP response element-binding protein) Phosphorylation: Activation of α7 nAChR by A-582941 also leads to the phosphorylation of CREB, a transcription factor that plays a critical role in long-term memory consolidation.[1]

Q4: What is the selectivity profile of A-582941?

A-582941 is highly selective for the α7 nAChR subtype over other nAChR subtypes, such as α4β2 and α3β4.[3] It has been shown to have some affinity for the 5-HT3 receptor, but its effects are predominantly mediated through the α7 nAChR.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect or low potency in cellular assays. 1. Receptor Desensitization: High concentrations of A-582941 may be causing rapid desensitization of the α7 nAChR. 2. Low Receptor Expression: The cell line used may have low endogenous expression of α7 nAChRs. 3. Compound Degradation: Improper storage or handling of this compound may lead to degradation.1. Optimize Concentration Range: Perform a wide dose-response curve, including very low concentrations, to identify the optimal window before desensitization occurs. 2. Use a Positive Allosteric Modulator (PAM): Co-incubation with a type II α7 nAChR PAM, such as PNU-120596, can reduce desensitization and potentiate the agonist response.[1] 3. Cell Line Selection: Use a cell line known to express functional α7 nAChRs (e.g., PC12 cells) or a stably transfected cell line. 4. Proper Handling: Store this compound as recommended by the supplier, protected from light and moisture. Prepare fresh solutions for each experiment.
High variability between replicate experiments. 1. Inconsistent Cell State: Variations in cell confluency, passage number, or serum starvation timing can affect receptor expression and signaling. 2. Assay Timing: The kinetics of α7 nAChR activation and desensitization are rapid. Inconsistent timing of compound addition and signal detection can lead to variability.1. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and serum starvation protocols. 2. Precise Timing: Use automated liquid handling for precise timing of compound addition. Ensure that the incubation time before signal detection is consistent across all experiments.
Observing the descending limb of the "inverse U" curve at expected optimal concentrations. 1. Cumulative Dosing Effects: In cumulative dose-response experiments, prolonged exposure can lead to pronounced desensitization. 2. Cell-Specific Sensitivity: Different cell types may exhibit varying sensitivity to agonist-induced desensitization.1. Non-Cumulative Dosing: Design experiments with single-dose additions to naive cells for each concentration point. 2. Characterize Cell Line: Perform initial dose-response studies to determine the specific concentration range that produces the "inverse U" curve in your experimental system.
Difficulty in detecting downstream signaling (e.g., pERK1/2). 1. Suboptimal Stimulation Time: The peak of ERK1/2 phosphorylation is transient. 2. Low Signal-to-Noise Ratio: Insufficient receptor activation or high background signal.1. Time-Course Experiment: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time point for detecting maximal phosphorylation after A-582941 stimulation. In vivo studies show increased pERK1/2 within 15 minutes.[1] 2. Use a PAM: As mentioned, a PAM can enhance the signal. 3. Assay Optimization: Ensure proper antibody validation and optimization of assay conditions (e.g., blocking buffers, antibody concentrations) for Western blotting or other detection methods.

Data Presentation

Table 1: In Vitro Pharmacological Profile of A-582941

ParameterSpeciesValueReference
Binding Affinity (Ki) Rat (brain membranes)10.8 nM[1]
Human (α7 nAChR)16.7 nM[3]
Functional Agonist Activity (EC50) Human α7 nAChR4260 nM[1]
Rat α7 nAChR2450 nM[1]
ERK1/2 Phosphorylation (EC50) PC12 cells (with PNU-120596)95 nM[1]

Table 2: In Vivo Dose-Response for ERK1/2 and CREB Phosphorylation

AssaySpeciesDose Range (i.p.)EffectReference
ERK1/2 Phosphorylation Mouse0.01 - 1.00 µmol/kgDose-dependent increase in cingulate cortex and hippocampus[1][4]
CREB Phosphorylation Mouse0.01 - 1.00 µmol/kgIncreased phosphorylation in the cingulate cortex[1]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound.

  • Membrane Preparation:

    • Homogenize rat brain tissue or cells expressing α7 nAChR in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable α7 nAChR radioligand (e.g., [³H]A-585539), and a range of concentrations of A-582941.

    • For non-specific binding control wells, add a high concentration of a non-labeled α7 nAChR ligand.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot specific binding as a function of the log concentration of A-582941.

    • Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure A-582941-induced ERK1/2 phosphorylation.

  • Cell Culture and Treatment:

    • Plate cells (e.g., PC12 or HEK293-hα7) and grow to the desired confluency.

    • Serum-starve the cells for a defined period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with various concentrations of A-582941 for the predetermined optimal time. Include a vehicle control.

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Plot the normalized data as a function of A-582941 concentration to generate a dose-response curve.

Mandatory Visualizations

A582941_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Binds and Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening ERK12 ERK1/2 Ca_influx->ERK12 Activates CREB CREB Ca_influx->CREB Activates pERK12 p-ERK1/2 ERK12->pERK12 Phosphorylation Cognitive_Function Enhanced Cognitive Function pERK12->Cognitive_Function pCREB p-CREB CREB->pCREB Phosphorylation pCREB->Cognitive_Function

Caption: A-582941 signaling pathway.

Experimental_Workflow_pERK start Start cell_culture 1. Cell Culture (e.g., PC12 cells) start->cell_culture serum_starve 2. Serum Starvation cell_culture->serum_starve treatment 3. Treat with A-582941 (Dose-Response) serum_starve->treatment lysis 4. Cell Lysis treatment->lysis sds_page 5. SDS-PAGE & Western Blot lysis->sds_page ab_pERK 6. Incubate with anti-p-ERK1/2 sds_page->ab_pERK ab_totalERK 7. Strip and Incubate with anti-total-ERK1/2 ab_pERK->ab_totalERK detection 8. Signal Detection (ECL) ab_totalERK->detection analysis 9. Densitometry & Data Analysis detection->analysis end End analysis->end Inverse_U_Curve_Logic Dose A-582941 Dose LowDose Low Dose Dose->LowDose OptimalDose Optimal Dose Dose->OptimalDose HighDose High Dose Dose->HighDose Activation Receptor Activation LowDose->Activation Insufficient OptimalDose->Activation Sufficient Desensitization Receptor Desensitization HighDose->Desensitization Induces LowResponse Low Response Activation->LowResponse MaxResponse Maximal Response Activation->MaxResponse DecreasedResponse Decreased Response Desensitization->DecreasedResponse

References

Technical Support Center: A-582941 Dihydrochloride and Cardiovascular Function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of A-582941 dihydrochloride (B599025) on cardiovascular function.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Effects Observed in Preclinical Models

  • Question: We are observing significant changes in heart rate and blood pressure in our animal models following administration of A-582941, which contradicts some published data suggesting a benign hemodynamic profile. Why might this be happening?

  • Answer: While early studies in anesthetized dogs showed minimal hemodynamic changes, it is crucial to consider that A-582941 is no longer in clinical development due to compound-specific cardiovascular liabilities not related to its α7 activity.[1] Your observations may be uncovering these off-target effects. It is also important to consider species-specific differences in metabolism and receptor expression. Furthermore, the anesthetic used in your protocol could interact with A-582941 to produce unforeseen cardiovascular responses. We recommend a thorough review of your experimental conditions, including the animal model, anesthetic regimen, and dosage, to identify potential confounding factors.

  • Question: Our in vitro assays with cardiomyocytes are showing unexpected electrophysiological effects, such as arrhythmias or significant changes in action potential duration. Is this a known issue?

  • Answer: While the primary preclinical data pointed to a modest increase in the corrected QT interval at high concentrations[2], specific arrhythmogenic effects in isolated cardiomyocytes are not well-documented in the public domain. These findings could be related to the "compound-specific cardiovascular liabilities" that halted its clinical development.[1] We advise conducting further ion channel screening to identify potential off-target interactions that could explain these electrophysiological changes.

Issue 2: Difficulty Replicating Pro-Cognitive Effects Without Cardiovascular Side Effects

  • Question: We are struggling to find a therapeutic window for A-582941 where we see cognitive enhancement without observing cardiovascular side effects in our animal models. Do you have any suggestions?

  • Answer: This is a known challenge. The preclinical data in mice indicated a 100-fold margin of safety between the effective dose for cognitive enhancement and the dose causing observable central nervous system-related side effects.[2] However, the cardiovascular liabilities that later emerged may have a different dose-response relationship. It is possible that the therapeutic window is narrower than initially thought, or that the cardiovascular effects are species-dependent and more pronounced in the model you are using. We recommend a careful dose-escalation study to precisely define the dose-response curves for both the desired cognitive effects and the adverse cardiovascular events in your specific model.

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of A-582941? A-582941 is a partial agonist of the α7 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[2][3] Its activation of these receptors leads to the phosphorylation of ERK1/2 and CREB, signaling pathways implicated in cognitive functions like memory and learning.[1][2][3]

  • What were the key findings from the main preclinical cardiovascular safety study of A-582941? In a study using anesthetized dogs, intravenous infusion of A-582941 resulted in a modest (9%) increase in heart contractility that plateaued at higher doses.[2] There were no significant alterations in heart rate, blood pressure, or vascular resistance at plasma concentrations up to 899 ng/mL.[2] A slight increase in the corrected QT interval (up to 7%) was observed at the highest exposure level.[2]

  • Why was the clinical development of A-582941 discontinued? The clinical development of A-582941 was halted due to the emergence of compound-specific cardiovascular liabilities that were not related to its activity as an α7 nAChR agonist.[1]

  • What is the broader role of α7 nAChRs in cardiovascular function? α7 nAChRs are involved in various cardiovascular processes. They play a role in the cholinergic anti-inflammatory pathway, which can be protective against myocardial ischemia/reperfusion injury.[4] However, activation of α7 nAChRs on cardiac fibroblasts can also promote proliferation and collagen production, potentially leading to right ventricular fibrosis and diastolic dysfunction in the context of pulmonary hypertension.[5][6]

Data Presentation

Table 1: Hemodynamic Effects of A-582941 in Anesthetized Dogs

ParameterVehicle ControlA-582941 (up to 899 ng/mL plasma exposure)Percent Change from Control
Heart RateBaselineNo significant changeN/A
Blood PressureBaselineNo significant changeN/A
Vascular ResistanceBaselineNo significant changeN/A
Heart ContractilityBaselineModest increase~9%
Corrected QT IntervalBaselineModest increase~7% at highest exposure

Data summarized from the preclinical characterization by Tietje et al. (2008).[2]

Experimental Protocols

Protocol: In Vivo Cardiovascular Assessment in Anesthetized Canines

  • Animal Model: Purpose-bred male beagle dogs, approximately 10-15 kg.

  • Anesthesia: Induction with a suitable anesthetic agent (e.g., sodium pentobarbital), followed by maintenance anesthesia throughout the experiment.

  • Instrumentation:

    • Insertion of a catheter into a femoral artery for continuous monitoring of arterial blood pressure.

    • Placement of a catheter in a femoral vein for intravenous infusion of A-582941 or vehicle.

    • Insertion of a Millar catheter into the left ventricle via a carotid artery for measuring left ventricular pressure and calculating dP/dt (an index of contractility).

    • Attachment of surface electrodes for continuous electrocardiogram (ECG) recording to monitor heart rate and QT interval.

  • Experimental Procedure:

    • Allow the animal to stabilize after instrumentation for at least 30 minutes.

    • Record baseline cardiovascular parameters (heart rate, blood pressure, dP/dt, ECG).

    • Begin intravenous infusion of the vehicle control and record data for a set period.

    • Administer increasing concentrations of A-582941 via intravenous infusion.

    • Continuously monitor and record all cardiovascular parameters throughout the infusion period.

    • Collect blood samples at predetermined intervals to measure plasma concentrations of A-582941.

  • Data Analysis:

    • Calculate the mean values for each cardiovascular parameter at each dose level.

    • Compare the values obtained during A-582941 infusion to the baseline and vehicle control data.

    • Analyze the relationship between plasma concentration of A-582941 and the observed cardiovascular effects.

    • Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's or Fridericia's).

Visualizations

A582941_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm a7nAChR α7 nAChR ERK ERK1/2 a7nAChR->ERK Activates A582941 A-582941 (Agonist) A582941->a7nAChR Binds to CREB CREB ERK->CREB Phosphorylates Cognitive_Function Enhanced Cognitive Function CREB->Cognitive_Function Promotes

Caption: Signaling pathway of A-582941.

Cardiovascular_Experiment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Canine) Anesthesia Administer Anesthesia Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Catheters, ECG) Anesthesia->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Record Baseline Data Stabilization->Baseline Infusion Infuse A-582941 or Vehicle Baseline->Infusion Monitoring Continuous Monitoring Infusion->Monitoring Plasma_Analysis Analyze Plasma Concentration Infusion->Plasma_Analysis Data_Collection Collect Hemodynamic and ECG Data Monitoring->Data_Collection Statistical_Analysis Statistical Comparison Data_Collection->Statistical_Analysis Plasma_Analysis->Statistical_Analysis Conclusion Draw Conclusions Statistical_Analysis->Conclusion

Caption: Experimental workflow for cardiovascular assessment.

References

Technical Support Center: PNU-120596 and A-582941 Interactions at the α7 nAChR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of PNU-120596, a Type II positive allosteric modulator (PAM), and its effects on α7 nicotinic acetylcholine (B1216132) receptor (nAChR) up-regulation induced by the agonist A-582941.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of PNU-120596 on A-582941-induced α7 nAChR up-regulation?

A1: PNU-120596, a Type II PAM, has been shown to inhibit the up-regulation of α7 nAChRs induced by the selective agonist A-582941.[1] This effect has been observed both in vitro in SH-EP1 cells stably expressing human α7 nAChRs and in vivo.[1]

Q2: What is the proposed mechanism behind PNU-120596's inhibition of A-582941-induced up-regulation?

A2: The inhibitory effect of PNU-120596 is linked to its characteristic as a Type II PAM, which significantly reduces receptor desensitization.[1][2][3] The prevailing hypothesis is that receptor desensitization is a necessary step for A-582941 to induce α7 nAChR up-regulation. By preventing desensitization, PNU-120596 interferes with this process.[1]

Q3: How do Type I PAMs affect A-582941-induced up-regulation?

A3: In contrast to Type II PAMs like PNU-120596, Type I PAMs, such as AVL-3288 or NS1738, do not inhibit A-582941-induced up-regulation of α7 nAChRs.[1] This is because Type I PAMs do not prevent receptor desensitization, further supporting the hypothesis that desensitization is key to the up-regulation mechanism for this specific agonist.[1][2]

Q4: Does PNU-120596 affect nicotine-induced α7 nAChR up-regulation?

A4: No, studies have shown that neither Type I nor Type II PAMs, including PNU-120596, affect nicotine-induced receptor up-regulation.[1] This suggests that A-582941 and nicotine (B1678760) induce α7 nAChR up-regulation through different mechanisms.[1]

Q5: What are the general effects of PNU-120596 on α7 nAChR function?

A5: PNU-120596 is a powerful positive allosteric modulator of the α7 nAChR.[4][5] It enhances agonist-evoked responses by increasing the peak current amplitude and markedly prolonging the channel's mean open time, which dramatically slows down receptor desensitization and deactivation.[2][3][4][5] It does not activate the receptor when administered alone.[3]

Troubleshooting Guide

Problem 1: I am co-administering PNU-120596 and A-582941 but not observing the expected potentiation of α7 nAChR-mediated currents.

  • Possible Cause 1: Inappropriate Concentrations. The effects of both compounds are concentration-dependent. Ensure you are using concentrations within the effective range as cited in the literature. For instance, PNU-120596 is often used at 3-10 μM, while A-582941's EC50 is in the nanomolar to low micromolar range.[1][6]

  • Possible Cause 2: Temperature Sensitivity. The modulatory effects of PNU-120596 can be attenuated at near-physiological temperatures (~37°C) compared to room temperature.[2] Consider the temperature at which your experiment is being conducted.

  • Possible Cause 3: Off-Target Effects. At higher concentrations, PNU-120596 has been shown to directly inhibit p38 MAPK, independent of its action on α7 nAChRs.[7] This could potentially interfere with downstream signaling pathways. Verify that your observations are mediated by α7 nAChR by using a selective antagonist like methyllycaconitine (B43530) (MLA).[7]

Problem 2: My in vitro α7 nAChR up-regulation assay with A-582941 is yielding inconsistent results.

  • Possible Cause 1: Cell Line Variability. Ensure you are using a stable cell line with consistent expression of functional α7 nAChRs, such as the SH-EP1-hα7 cell line.[1]

  • Possible Cause 2: Duration of Treatment. Receptor up-regulation is a time-dependent process. Long-term treatment (e.g., 24-48 hours) with the agonist is typically required to observe significant changes in receptor protein levels.

  • Possible Cause 3: Assay Method. The method used to quantify receptor levels is critical. Western blotting for total protein levels and radioligand binding assays (e.g., with [¹²⁵I]α-bungarotoxin) for surface receptor levels are standard methods.[1] Ensure your chosen method is validated and appropriate for your experimental question.

Data Presentation

Table 1: In Vitro Effect of PNU-120596 on A-582941-Induced α7 nAChR Up-regulation in SH-EP1-hα7 Cells

Treatment Condition (48h)α7 nAChR Protein Level (% of Control)
Vehicle Control100%
A-582941 (10 μM)~150%
A-582941 (10 μM) + PNU-120596 (10 μM)~100% (No significant up-regulation)
PNU-120596 (10 μM)~100%

Data synthesized from Thomsen et al., 2012.[1]

Table 2: In Vivo Effect of PNU-120596 on A-582941-Induced α7 nAChR Up-regulation in Mouse Brain

Treatment GroupSpecific [¹²⁵I]α-bungarotoxin Binding (% of Control)
Vehicle Control100%
A-582941 (10 mg/kg)Significantly Increased
A-582941 (10 mg/kg) + PNU-120596 (3 mg/kg)No significant increase vs. Control

Data synthesized from Thomsen et al., 2012.[1]

Experimental Protocols

Protocol 1: In Vitro α7 nAChR Up-regulation Assay

  • Cell Culture: Plate SH-EP1 cells stably expressing human α7 nAChR in appropriate culture vessels and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with the desired concentrations of A-582941, PNU-120596, or their combination in serum-free media. Include a vehicle-only control group. Incubate for 48 hours.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the α7 nAChR subunit.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 2: In Vivo α7 nAChR Up-regulation Assay ([¹²⁵I]α-bungarotoxin Autoradiography)

  • Animal Treatment: Administer A-582941, PNU-120596, or their combination to mice via the appropriate route (e.g., intraperitoneal injection) daily for a specified period (e.g., 14 days). Include a vehicle-treated control group.

  • Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the brains.

  • Cryosectioning: Rapidly freeze the brains and cut coronal sections (e.g., 20 μm thick) using a cryostat. Mount the sections on microscope slides.

  • Radioligand Binding:

    • Pre-incubate the sections in a buffer to remove endogenous ligands.

    • Incubate the sections with a saturating concentration of [¹²⁵I]α-bungarotoxin.

    • To determine non-specific binding, incubate adjacent sections in the presence of a high concentration of a competing ligand (e.g., nicotine or unlabeled α-bungarotoxin).

  • Washing and Drying: Wash the slides in ice-cold buffer to remove unbound radioligand and then dry them.

  • Imaging: Expose the slides to a phosphor imaging screen or autoradiographic film.

  • Data Analysis: Quantify the optical density in specific brain regions of interest (e.g., hippocampus, cortex) using image analysis software. Calculate specific binding by subtracting the non-specific binding from the total binding.

Visualizations

G cluster_agonist Agonist-Induced Up-regulation Pathway cluster_pam Effect of Type II PAM A582941 A-582941 (Agonist) a7_receptor α7 nAChR A582941->a7_receptor Binds & Activates desensitization Receptor Desensitization a7_receptor->desensitization Leads to upregulation Receptor Up-regulation desensitization->upregulation Required for PNU PNU-120596 (Type II PAM) inhibition Inhibits PNU->inhibition inhibition->desensitization

Caption: A-582941-induced α7 nAChR up-regulation pathway and its inhibition by PNU-120596.

G start Start: SH-EP1-hα7 Cells treatment Treat for 48h: 1. Vehicle 2. A-582941 3. PNU-120596 4. A-582941 + PNU-120596 start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing: - Primary (anti-α7) - Secondary (HRP) transfer->probing detection ECL Detection & Imaging probing->detection analysis Data Analysis: Quantify & Normalize detection->analysis

Caption: Experimental workflow for in vitro α7 nAChR up-regulation analysis via Western Blot.

References

Validation & Comparative

A Comparative Guide to A-582941 Dihydrochloride and Other Alpha-7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and certain types of pain and inflammation. The development of selective agonists for this receptor is a key area of research. This guide provides an objective comparison of A-582941 dihydrochloride (B599025) with other notable α7 nAChR agonists, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

A-582941 dihydrochloride is a potent and selective partial agonist of the α7 nAChR.[1][2][3][4][5] It is characterized by its high affinity for the receptor, excellent brain penetration, and favorable pharmacokinetic profile.[1][6][7] These properties have positioned A-582941 as a valuable compound for investigating the cognitive-enhancing and neuroprotective effects associated with α7 nAChR activation.[1][3][6]

Comparative Performance Data

The following tables summarize the in vitro and in vivo properties of A-582941 in comparison to other well-characterized α7 nAChR agonists.

Table 1: In Vitro Binding Affinity and Functional Potency
CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (% of ACh response)SpeciesReference
A-582941 human α716.7426052% (Partial Agonist)Human[8]
rat α710.8245060% (Partial Agonist)Rat[8]
human 5-HT3150--Human[8]
PNU-282987 α726---[9]
5-HT3930---[9]
PHA-543613 α7-5-HT3 chimera8.865--[10]
5-HT3628---[10]
W-56203 α73---[10]
TC-5619 α7133100% (Full Agonist)Rat/Human[10]
GTS-21 human α72000110009% (Partial Agonist)Human[11]
rat α7650520032% (Partial Agonist)Rat[11]
human α4β220--Human[11]
Table 2: In Vivo Pharmacokinetic Properties
CompoundSpeciesAdministrationCmax (ng/mL)Oral Bioavailability (%)Reference
A-582941 MouseOral (1.0 µM/kg)18~100%[3]
RatOral (6.2 µM/kg)11490%[3]
DogOral (3.0 µM/kg)7922%[3]
MonkeyOral (3.0 µM/kg)3950%[3]

Signaling Pathways and Experimental Workflows

Activation of the α7 nAChR triggers a cascade of intracellular signaling events. The following diagrams illustrate the key pathways and a typical experimental workflow for assessing receptor binding.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7R α7 nAChR Ca2 Ca²⁺ Influx a7R->Ca2 Opens Channel JAK2 JAK2 a7R->JAK2 Recruits Agonist A-582941 / Agonist Agonist->a7R Binds PI3K PI3K Ca2->PI3K ERK ERK1/2 Ca2->ERK STAT3 STAT3 JAK2->STAT3 Phosphorylates Akt Akt PI3K->Akt Activates Gene Gene Transcription (Anti-inflammatory, Pro-survival) STAT3->Gene NFkB_I IκB Akt->NFkB_I Phosphorylates CREB CREB ERK->CREB Phosphorylates CREB->Gene NFkB NF-κB NFkB_I->NFkB Releases NFkB->Gene

Caption: Alpha-7 nAChR Signaling Pathways.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Prepare Cell Membranes (Expressing α7 nAChR) a1 Incubate Membranes, Radioligand & Test Compound p1->a1 p2 Prepare Radioligand (e.g., [³H]MLA) p2->a1 p3 Prepare Test Compound (e.g., A-582941) p3->a1 a2 Separate Bound and Free Radioligand (Filtration) a1->a2 a3 Quantify Bound Radioligand (Scintillation Counting) a2->a3 d1 Determine IC₅₀ a3->d1 d2 Calculate Ki (Cheng-Prusoff equation) d1->d2

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol is used to determine the binding affinity (Ki) of a test compound for the α7 nAChR.

1. Membrane Preparation:

  • Homogenize rat brain tissue or cells expressing the α7 nAChR in a cold lysis buffer.[12]

  • Centrifuge the homogenate to pellet the membranes.[12]

  • Wash the membrane pellet and resuspend it in a binding buffer.[12]

  • Determine the protein concentration of the membrane preparation.[12]

2. Binding Reaction:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled α7 nAChR antagonist (e.g., [³H]methyllycaconitine - [³H]MLA), and various concentrations of the test compound (e.g., A-582941).[7][12]

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-labeled α7 nAChR ligand.[4]

  • Incubate the plate to allow the binding to reach equilibrium.[12]

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[12]

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.[12]

  • Measure the radioactivity retained on the filters using a scintillation counter.[12]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]

Functional Assay using Fluorescent Imaging Plate Reader (FLIPR)

This protocol measures the functional activity (EC₅₀ and efficacy) of an agonist by detecting changes in intracellular calcium levels upon receptor activation.

1. Cell Preparation:

  • Plate cells expressing the α7 nAChR in a 96-well or 384-well microplate and culture them overnight.[13][14]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate to allow the dye to enter the cells.[3][14]

2. Compound Preparation:

  • Prepare serial dilutions of the test agonist (e.g., A-582941) in a separate compound plate.

3. FLIPR Measurement:

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The instrument will first measure the baseline fluorescence of the cells.

  • It will then automatically add the test agonist from the compound plate to the cell plate.

  • Immediately after agonist addition, the instrument will continuously measure the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.[3]

4. Data Analysis:

  • The peak fluorescence response is measured for each concentration of the agonist.

  • Plot the peak response as a function of the agonist concentration to generate a dose-response curve.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

  • The efficacy is determined by comparing the maximal response of the test agonist to the maximal response of a full agonist like acetylcholine.

Conclusion

This compound is a well-characterized partial agonist of the α7 nAChR with high affinity, selectivity, and excellent CNS penetration. Its properties make it a suitable tool for in vitro and in vivo studies aimed at understanding the role of the α7 nAChR in cognitive function and neurological disorders. This guide provides a comparative overview to assist researchers in selecting the most appropriate agonist for their specific experimental needs, taking into account factors such as desired potency, efficacy, and pharmacokinetic profile. The provided experimental protocols offer a starting point for the characterization of novel α7 nAChR ligands.

References

A Comparative Analysis of A-582941 Dihydrochloride and PNU-120596: Efficacy and Mechanism at the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of A-582941 dihydrochloride (B599025), a selective partial agonist, and PNU-120596, a Type II positive allosteric modulator (PAM), both targeting the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This document synthesizes experimental data to objectively evaluate their individual and combined effects on receptor function, downstream signaling, and physiological outcomes.

Introduction

The α7 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory.[1][2][3] Its dysfunction has been linked to various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][3][4] A-582941 and PNU-120596 represent two distinct therapeutic strategies to modulate α7 nAChR activity. A-582941 directly activates the receptor, albeit not to its maximum capacity, while PNU-120596 enhances the effect of endogenous or exogenous agonists.[5][6][7] Understanding their differential and synergistic effects is paramount for the development of novel therapeutics.

Data Presentation: Quantitative Comparison

The following tables summarize key in vitro and in vivo parameters for A-582941 dihydrochloride and PNU-120596, compiled from various studies.

Table 1: In Vitro Pharmacological Profile

ParameterThis compoundPNU-120596Reference(s)
Mechanism of Action α7 nAChR Partial Agonistα7 nAChR Type II Positive Allosteric Modulator[6][7][8]
Binding Affinity (Ki) 10.8 nM (rat brain), 16.7 nM (human cortex)-[9]
EC50 4260 nM (human α7 nAChR)216 nM (for enhancing ACh-evoked Ca2+ flux)[6][7][10]
EC50 with PNU-120596 580 nM (in the presence of 3 µM PNU-120596)-[5]
Efficacy ~60% relative to AcetylcholinePotentiates agonist efficacy[5]
Selectivity High selectivity for α7 nAChR over other nAChRs and 5-HT3 receptorSpecific to α7 nAChR[6][9]

Table 2: Effects on α7 nAChR Function and Downstream Signaling

EffectThis compoundPNU-120596Reference(s)
Receptor Kinetics Activates receptor, leading to rapid desensitizationReduces receptor desensitization, prolongs channel open time[1][11][12]
Receptor Up-regulation Induces α7 nAChR up-regulationInhibits A-582941-induced α7 nAChR up-regulation[8]
ERK1/2 Phosphorylation Increases ERK1/2 phosphorylation (EC50 = 95 nM)Enhances agonist-induced signaling[5][13]
CREB Phosphorylation Increases CREB phosphorylationEnhances agonist-induced signaling[13]

Table 3: In Vivo Effects

EffectThis compoundPNU-120596Reference(s)
Cognitive Enhancement Improves working memory, short-term recognition memory, and memory consolidationReverses cognitive deficits in animal models of schizophrenia[5][13][14]
Auditory Gating Deficit -Improves amphetamine-induced auditory gating deficit[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are outlined below.

Electrophysiology (Whole-Cell Patch-Clamp)
  • Objective: To measure agonist-evoked currents and the modulatory effects of PNU-120596 on α7 nAChRs.

  • Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., SH-EP1) stably expressing human or rat α7 nAChRs are used.[5][8] For native receptor studies, acute brain slices (e.g., hippocampus) are prepared.[5]

  • Recording: Whole-cell voltage-clamp recordings are performed. The holding potential is typically set between -60 mV and -80 mV to record inward currents.[5]

  • Drug Application: Agonists (e.g., Acetylcholine, A-582941) are applied rapidly to the cell using a perfusion system. For modulation studies, the PAM (PNU-120596) is pre-applied for a set duration before co-application with the agonist.[5]

  • Data Analysis: Peak current amplitude, desensitization rate, and deactivation kinetics are measured and analyzed. Concentration-response curves are generated to determine EC50 and efficacy.[5][11]

Calcium Imaging
  • Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to α7 nAChR activation and modulation.

  • Cell Preparation: Cells expressing α7 nAChRs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Imaging: Fluorescence microscopy is used to monitor changes in fluorescence intensity, which correspond to changes in [Ca2+]i.[15]

  • Drug Application: Agonists and modulators are applied via a perfusion system.

  • Data Analysis: The magnitude and duration of the calcium transients are quantified. This technique is particularly useful for assessing the functional consequences of receptor activation, including calcium-induced calcium release from intracellular stores.[15]

Receptor Up-regulation Assay
  • Objective: To determine the long-term effects of compound treatment on α7 nAChR protein levels.

  • Cell Culture: SH-EP1 cells stably expressing human α7 nAChRs are treated with A-582941, PNU-120596, or a combination of both for an extended period (e.g., 24-48 hours).[8]

  • Protein Quantification: Cell lysates are collected, and α7 nAChR protein levels are measured using Western blotting or [125I]-α-bungarotoxin binding assays.[8]

  • Data Analysis: Changes in receptor protein levels are quantified and compared across different treatment groups.[8]

Mandatory Visualization

Signaling Pathways

alpha7_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular a7nAChR α7 nAChR Ligand-gated ion channel Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Opens Channel A582941 A-582941 (Agonist) A582941->a7nAChR Binds & Activates ACh Acetylcholine (Endogenous Agonist) ACh->a7nAChR Binds & Activates PNU120596 PNU-120596 (PAM) PNU120596->a7nAChR Binds & Potentiates ERK12 ERK1/2 Ca2_influx->ERK12 Activates CREB CREB ERK12->CREB Phosphorylates Cognitive_Function Enhanced Cognitive Function CREB->Cognitive_Function Promotes

Caption: Simplified signaling pathway of the α7 nAChR.

Experimental Workflow

experimental_workflow start Start: Prepare cells expressing α7 nAChR protocol Select Experimental Protocol start->protocol electro Electrophysiology (Patch-Clamp) protocol->electro Measure Currents calcium Calcium Imaging protocol->calcium Measure [Ca²⁺]i upregulation Receptor Up-regulation Assay protocol->upregulation Measure Protein Levels drug_app Apply Compounds (A-582941, PNU-120596, or both) electro->drug_app calcium->drug_app upregulation->drug_app data_acq Data Acquisition drug_app->data_acq analysis Data Analysis (e.g., EC50, Efficacy, Protein Levels) data_acq->analysis comparison Compare Effects of A-582941 vs. PNU-120596 vs. Combination analysis->comparison end End: Conclude on differential effects comparison->end

Caption: General experimental workflow for comparing compound effects.

Logical Relationship of Effects

logical_relationship cluster_compounds Compounds cluster_receptor α7 nAChR cluster_effects Functional Effects A582941 A-582941 (Partial Agonist) Receptor_State Receptor State A582941->Receptor_State Binds to Orthosteric Site Upregulation Receptor Up-regulation A582941->Upregulation PNU120596 PNU-120596 (Type II PAM) PNU120596->Receptor_State Binds to Allosteric Site Inhibition_of_Up Inhibition of Agonist-Induced Up-regulation PNU120596->Inhibition_of_Up Interacts with A-582941 effect Activation Direct Activation (Partial) Receptor_State->Activation Activated by A-582941 Potentiation Potentiation of Agonist Effect Receptor_State->Potentiation Modulated by PNU-120596 Desensitization Reduced Desensitization Potentiation->Desensitization

Caption: Interaction and distinct effects of A-582941 and PNU-120596.

Conclusion

This compound and PNU-120596 offer distinct yet potentially complementary approaches to modulating the α7 nAChR. A-582941 acts as a direct, partial agonist, initiating downstream signaling cascades associated with cognitive enhancement.[5][13] In contrast, PNU-120596 functions as a Type II PAM, amplifying the effects of agonists like A-582941 or endogenous acetylcholine by reducing receptor desensitization and prolonging channel opening.[1][11]

A key finding from comparative studies is the opposing effect of these compounds on receptor up-regulation; while A-582941 promotes an increase in α7 nAChR levels, PNU-120596 inhibits this effect.[8] This interaction highlights the complexity of long-term receptor modulation and has important implications for therapeutic development. The potentiation of A-582941's agonist activity by PNU-120596 suggests that a combined therapeutic strategy could be beneficial, potentially allowing for lower doses of the agonist and a more sustained physiological response.[5] Further research is warranted to fully elucidate the long-term consequences and therapeutic potential of combining α7 nAChR agonists and positive allosteric modulators.

References

A Comparative Guide to the Efficacy of A-582941 Dihydrochloride and Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of A-582941 dihydrochloride (B599025) and nicotine (B1678760), focusing on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs). The information presented is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.

Introduction

A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a subtype highly expressed in brain regions critical for cognitive processes like the hippocampus and cortex.[1] It has been investigated for its potential as a cognitive enhancer in various neurological and psychiatric disorders.[1] Nicotine, the primary psychoactive component in tobacco, is a broad-spectrum agonist at various nAChRs.[2][3] Its effects are complex, ranging from stimulation and pleasure to addiction and are mediated by widespread neurotransmitter release.[2][4] This guide will compare the binding affinity, in vitro efficacy, and mechanisms of action of A-582941 and nicotine, with a particular focus on the α7 nAChR.

Mechanism of Action: A Tale of Two Agonists

Both A-582941 and nicotine exert their effects by binding to and activating nAChRs, which are ligand-gated ion channels. However, their efficacy and downstream effects are dictated by their distinct receptor subtype selectivity.

A-582941: The Selective Modulator

A-582941 is characterized by its high affinity and selectivity for the homomeric α7 nAChR.[5][6] As a partial agonist, it activates the receptor but elicits a submaximal response compared to the endogenous neurotransmitter, acetylcholine (ACh).[7][8] This selective activation of the α7 nAChR, which is highly permeable to calcium, triggers specific downstream signaling cascades, including the phosphorylation of ERK1/2 (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein).[1] These pathways are known to be critically involved in synaptic plasticity, learning, and memory.[1]

Nicotine: The Broad-Spectrum Activator

In contrast, nicotine acts as an agonist at a wide range of nAChR subtypes, with a particularly high affinity for the α4β2 subtype, which is strongly associated with its addictive properties.[8] While nicotine does activate α7 nAChRs, its affinity for this subtype is significantly lower than for α4β2 receptors.[5][8] Nicotine's broad activation of various nAChRs throughout the central nervous system leads to the release of a wide array of neurotransmitters, including dopamine, norepinephrine, acetylcholine, and serotonin, contributing to its complex behavioral effects such as stimulation, reward, and anxiety reduction.[2][3][4]

Quantitative Data Comparison

The following tables summarize the quantitative differences in receptor binding affinity and in vitro efficacy between A-582941 and nicotine.

Table 1: Receptor Binding Affinity (Ki)

This table compares the dissociation constants (Ki) of A-582941 and nicotine at various nAChR subtypes and the 5-HT3 receptor. Lower Ki values indicate higher binding affinity.

CompoundReceptor SubtypeSpeciesKi ValueSelectivity Profile
A-582941 α7 nAChRRat10.8 nMHighly selective for α7
α7 nAChRHuman16.7 nM
α4β2 nAChRRat>100,000 nM>250-fold lower affinity for α4β2 and α3β4
α3β4 nAChRHuman (IMR-32 cells)4,700 nM
5-HT3Human150 nM~15-fold selectivity for α7 over 5-HT3
Nicotine α7 nAChR-~4 µM (4,000 nM)[8]Lower affinity for α7
α4β2 nAChR-~1 nMHigh affinity for α4β2

Data for A-582941 sourced from R&D Systems and Tietje et al. (2008).[5][7] Data for Nicotine sourced from Changeux et al. (2009).[8]

Table 2: In Vitro Efficacy (EC50 and Emax)

This table compares the potency (EC50) and maximal response (Emax) of A-582941 and nicotine at the α7 nAChR. EC50 is the concentration required to elicit a half-maximal response. Emax is the maximum response relative to acetylcholine (ACh).

CompoundReceptorSpeciesEC50Emax (% of ACh response)Agonist Type
A-582941 α7 nAChRHuman4,260 nM52%Partial Agonist
α7 nAChRRat2,450 nM60%Partial Agonist
Nicotine α7 nAChR-66 µM (66,000 nM)[1]~54%[1]Partial Agonist

Data for A-582941 sourced from Tietje et al. (2008).[7] Data for Nicotine sourced from Gharpure et al. (2021).[1]

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for key experiments.

1. Radioligand Binding Assays (for Ki Determination)

  • Objective: To determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Receptor Preparation: Membranes are prepared from tissues (e.g., rat brain) or cultured cells expressing the target receptor (e.g., GH4C1 cells transfected with human α7 nAChR).[1] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Assay Procedure:

    • The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., [3H]methyllycaconitine for α7 nAChRs).[7]

    • Increasing concentrations of the unlabeled test compound (A-582941 or nicotine) are added to compete with the radioligand for binding to the receptor.

    • The incubation is carried out at a controlled temperature for a specific duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

2. Functional Assays using Xenopus Oocytes (for EC50 and Emax Determination)

  • Objective: To measure the functional response (ion channel activation) of a receptor to an agonist.

  • Methodology:

    • Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., human α7).[5] The oocytes then express the functional receptors on their cell membrane.

    • Two-electrode voltage-clamp electrophysiology is used to measure the ion currents flowing through the receptors.[4] The oocyte membrane potential is clamped at a fixed voltage.

    • The oocyte is perfused with increasing concentrations of the agonist (A-582941 or nicotine).

    • The agonist binds to the expressed nAChRs, causing the ion channel to open and generating a measurable electrical current.

  • Data Analysis: The peak current amplitude is measured at each agonist concentration. A concentration-response curve is generated, from which the EC50 (concentration for half-maximal current) and the Emax (maximal current, often expressed as a percentage of the response to a saturating concentration of acetylcholine) are determined.

3. In Vivo Behavioral Models (Cognitive Enhancement)

  • Objective: To assess the pro-cognitive effects of a compound in animal models.

  • Example: Rat Social Recognition Test

    • An adult rat is placed in a cage and allowed to acclimate.

    • An unfamiliar juvenile rat is introduced for a set period (e.g., 5 minutes), and the time the adult spends investigating the juvenile is recorded (Trial 1).[3]

    • The juvenile is removed, and the adult rat is administered the test compound (e.g., A-582941) or a vehicle control.

    • After a specific interval (e.g., 2 hours), the same juvenile is reintroduced (Trial 2), and the investigation time is recorded again.[3]

    • A reduction in investigation time during Trial 2 compared to Trial 1 indicates that the adult rat remembers the juvenile.[3] A significantly greater reduction in the drug-treated group compared to the vehicle group suggests memory enhancement.

Mandatory Visualizations

Signaling_Pathways cluster_A582941 A-582941 Pathway cluster_Nicotine Nicotine Pathway A582941 A-582941 a7_A α7 nAChR A582941->a7_A Selective Partial Agonist Ca_A Ca²⁺ Influx a7_A->Ca_A ERK_CREB pERK / pCREB Ca_A->ERK_CREB Cognition Cognitive Enhancement ERK_CREB->Cognition Nicotine Nicotine a7_N α7 nAChR Nicotine->a7_N Low Affinity a4b2 α4β2 nAChR Nicotine->a4b2 High Affinity other_nAChR Other nAChRs Nicotine->other_nAChR Ca_N Ca²⁺/Na⁺ Influx a7_N->Ca_N a4b2->Ca_N other_nAChR->Ca_N Neurotransmitters Widespread Neurotransmitter Release (DA, NE, ACh, 5-HT) Ca_N->Neurotransmitters Reward Reward / Addiction Neurotransmitters->Reward Stimulation Stimulation Neurotransmitters->Stimulation

Caption: Comparative signaling pathways of A-582941 and Nicotine.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Testing binding Radioligand Binding (Membrane Prep) ki Determine Ki (Binding Affinity) binding->ki functional Functional Assay (Xenopus Oocytes) ec50 Determine EC50/Emax (Potency & Efficacy) functional->ec50 animal_model Animal Model Selection (e.g., Rat, Mouse) ki->animal_model Candidate Selection ec50->animal_model dosing Compound Administration (A-582941 or Nicotine) animal_model->dosing behavioral Behavioral Task (e.g., Social Recognition) dosing->behavioral efficacy Assess Pro-cognitive Efficacy behavioral->efficacy

Caption: General experimental workflow for compound evaluation.

Summary of Efficacy Comparison

  • Selectivity: A-582941 is a highly selective partial agonist for the α7 nAChR, with significantly lower affinity for other nAChR subtypes and the 5-HT3 receptor.[5][7] Nicotine is a non-selective agonist with a much higher affinity for α4β2 nAChRs than for α7 nAChRs.[8]

  • Affinity: A-582941 binds to human and rat α7 nAChRs with high affinity (Ki in the low nanomolar range).[5] Nicotine's affinity for the α7 nAChR is substantially lower (in the micromolar range).[8]

  • Potency and Efficacy: Both compounds act as partial agonists at the α7 nAChR. However, A-582941 is significantly more potent than nicotine at this receptor subtype, with an EC50 in the low micromolar to high nanomolar range, compared to nicotine's EC50 in the mid-micromolar range.[1][7]

  • Downstream Effects: The selectivity of A-582941 leads to the targeted activation of cognitive-related signaling pathways like ERK/CREB.[1] Nicotine's broad receptor engagement results in widespread neurotransmitter release, underlying its complex psychoactive and addictive properties.[2][4] In vivo, A-582941 has demonstrated efficacy in enhancing performance in animal models of working memory, short-term memory, and memory consolidation.

References

Validating A-582941 Dihydrochloride's Selectivity for the Alpha-7 Nicotinic Acetylcholine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A-582941 dihydrochloride's performance with other selective alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonists. Experimental data is presented to validate its selectivity, offering a valuable resource for researchers in neuroscience and drug discovery.

Unveiling the Selectivity of A-582941

A-582941 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and prefrontal cortex. Its selectivity is crucial for minimizing off-target effects and enhancing its therapeutic potential for neurological and psychiatric disorders. This guide compares A-582941 with other well-characterized α7 nAChR agonists: GTS-21 (DMXB-A), TC-5619, and ABBF.

Comparative Analysis of α7 nAChR Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of A-582941 and comparator compounds for the α7 nAChR, along with their selectivity against other relevant receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundReceptorSpeciesBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity (Fold vs. α7)
A-582941 α7 nAChR Human 16.7 4260 -
α7 nAChR Rat 10.8 2450 -
α4β2 nAChR->10,000>100,000>598
α3β4 nAChRHuman->100,000>23
5-HT3Human15046009
GTS-21 (DMXB-A)α7 nAChRHuman~200011,000-
α7 nAChRRat~6505,200-
α4β2 nAChRHuman20-0.01
5-HT3A--3,1000.28
TC-5619α7 nAChRHuman133-
α7 nAChRRat1--
α4β2 nAChRHuman2100-2100
α4β2 nAChRRat2800-2800
5-HT3Human>10,000->10,000
ABBFα7 nAChRRat62--
5-HT3-60-~1

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methods used for validation, the following diagrams are provided.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular alpha7 α7 nAChR Ca_ion Ca²⁺ alpha7->Ca_ion Influx A582941 A-582941 A582941->alpha7 Binds downstream Downstream Signaling Ca_ion->downstream ERK ERK CREB CREB ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates downstream->ERK

Caption: Alpha-7 nAChR signaling pathway activated by A-582941.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional FLIPR Assay (Functional) prep Prepare Membranes (α7 nAChR expressing cells/tissue) incubate Incubate with Radioligand ([³H]-MLA) & Competitor (A-582941) prep->incubate separate Separate Bound/Free Ligand (Filtration) incubate->separate detect Detect Radioactivity (Scintillation Counting) separate->detect analyze_binding Analyze Data (Ki determination) detect->analyze_binding end End analyze_binding->end load Load Cells with Calcium-sensitive Dye add Add A-582941 load->add measure Measure Fluorescence Change (FLIPR) add->measure analyze_functional Analyze Data (EC50 determination) measure->analyze_functional analyze_functional->end start Start start->prep start->load

Caption: Workflow for assessing receptor selectivity.

Detailed Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol is a representative method for determining the binding affinity (Ki) of a compound for the α7 nAChR.

1. Membrane Preparation:

  • Homogenize tissues or cells expressing α7 nAChRs (e.g., rat hippocampus or transfected cell lines) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove debris.

  • Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).

  • Wash the membrane pellet by resuspension and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the prepared membranes, a radiolabeled ligand specific for α7 nAChR (e.g., [³H]-Methyllycaconitine ([³H]-MLA)), and varying concentrations of the test compound (e.g., A-582941).

  • To determine non-specific binding, include wells with a high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled MLA).

  • Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay using Fluorometric Imaging Plate Reader (FLIPR)

This protocol outlines a method for assessing the functional potency (EC50) of a compound as an agonist at the α7 nAChR.

1. Cell Culture and Plating:

  • Culture cells stably expressing the human α7 nAChR in appropriate media.

  • Plate the cells into 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere and form a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Remove the culture medium from the cells and add the dye-loading buffer to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

3. Compound Addition and Measurement:

  • Prepare a compound plate with serial dilutions of the test compound (e.g., A-582941).

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • The FLIPR instrument will add the compound from the compound plate to the cell plate and simultaneously measure the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium into the cells upon receptor activation.

4. Data Analysis:

  • The change in fluorescence is plotted against the concentration of the test compound.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the resulting dose-response curve.

Conclusion

The data presented in this guide validate that A-582941 dihydrochloride (B599025) is a highly selective partial agonist for the α7 nAChR. Its superior selectivity profile compared to some other α7 agonists, particularly its low affinity for the α4β2 nAChR and moderate selectivity over the 5-HT3 receptor, underscores its potential as a refined pharmacological tool and a promising therapeutic candidate. The provided experimental protocols offer a foundation for researchers seeking to independently verify these findings or to evaluate the selectivity of other novel compounds.

A Comparative Analysis of A-582941 Binding Affinity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A-582941 is a selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel highly expressed in key brain regions like the hippocampus and cortex.[1][2][3] This receptor is a significant target in drug development for cognitive deficits associated with various neurological and psychiatric disorders.[2][3] This guide provides a comparative overview of the binding affinity of A-582941 across different species, supported by experimental data and protocols.

Cross-Species Binding Affinity of A-582941

A-582941 demonstrates high-affinity binding to both human and rat α7 nAChRs, with minimal cross-species differences observed.[1] The compound exhibits significant selectivity for the α7 nAChR subtype over other nAChR subtypes and the 5-HT3 receptor.

SpeciesReceptor SubtypeTissue/Cell LineRadioligandKi (nM)
Humanα7 nAChRFrontal Cortex MembranesNot Specified17[1]
Humanα7 nAChRRecombinantNot Specified16.7[4][5][6]
Ratα7 nAChRBrain Membranes[3H]A-585539 (agonist)10.8[4][5][6]
Ratα7 nAChRBrain Membranes[3H]Methyllycaconitine (antagonist)88[1]
Human5-HT3Recombinant[3H]BRL-43694150[1][4]
Ratα4β2 nAChRBrain Membranes[3H]Cytisine>100,000[1]
Humanα3β4* nAChRIMR-32 Cell Membranes[3H]Epibatidine4,700[1]
Humanα1β1γδ nAChRNeuromuscular JunctionNot Specified>30,000[1]

Experimental Protocols

The binding affinities of A-582941 are determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the target receptor by the compound of interest.

Radioligand Binding Assay for α7 nAChR

This protocol is a generalized representation of the methodology used in the cited studies.

  • Membrane Preparation:

    • Brain tissue (e.g., rat brain or human frontal cortex) is homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand, such as the agonist [3H]A-585539 or the antagonist [3H]methyllycaconitine.

    • Increasing concentrations of the unlabeled competitor compound, A-582941, are added to the reaction tubes.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., 1 mM nicotine).[7]

    • The reaction is incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.[7]

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes bound with the radioligand.

    • The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the concentration of A-582941 that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for a typical radioligand binding assay and the signaling pathway activated by A-582941.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Wash Washing & Resuspension Centrifuge1->Wash Membranes Membrane Suspension Wash->Membranes Incubation Incubation with Radioligand & A-582941 Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow

G A582941 A-582941 a7R α7 nAChR A582941->a7R binds & activates Ca_influx Ca²⁺ Influx a7R->Ca_influx ERK ERK1/2 Phosphorylation Ca_influx->ERK CREB CREB Phosphorylation ERK->CREB Cognition Enhanced Cognitive Function CREB->Cognition

A-582941 Signaling Pathway

References

A Comparative Analysis of A-582941 Dihydrochloride and TC-5619 for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational compounds, A-582941 dihydrochloride (B599025) and TC-5619, both targeting the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) for cognitive improvement. The information presented is based on available preclinical and clinical data to assist researchers in understanding the nuances of these two agents.

Executive Summary

Both A-582941 dihydrochloride and TC-5619 are potent α7 nAChR agonists that have been investigated for their pro-cognitive effects. A-582941, a partial agonist, has demonstrated robust cognitive enhancement in a variety of preclinical models.[1][2] TC-5619, a full agonist, also showed promise in early preclinical and an initial Phase 2 clinical trial, but failed to demonstrate significant efficacy in a larger, confirmatory Phase 2 study for cognitive and negative symptoms in schizophrenia, leading to the discontinuation of its development for this indication.[3][4][5] This guide will delve into the available data on their mechanism of action, efficacy in preclinical and clinical studies, and the experimental protocols utilized in their evaluation.

Mechanism of Action: Targeting the Alpha-7 Nicotinic Acetylcholine Receptor

Both compounds exert their effects by modulating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.[1] Activation of this receptor is believed to enhance cognitive function through various downstream signaling pathways.

This compound is a partial agonist of the α7 nAChR.[1][2] This means it binds to and activates the receptor, but with a lower maximal effect compared to a full agonist. Preclinical studies have shown that A-582941 activates downstream signaling pathways associated with synaptic plasticity and memory, such as the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[1][2]

TC-5619 is a full agonist of the α7 nAChR, meaning it can elicit the maximum possible response from the receptor.[6]

The differing agonist properties of these two compounds may contribute to their distinct pharmacological profiles and clinical outcomes.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data available for this compound and TC-5619.

Table 1: Receptor Binding and Functional Activity

ParameterThis compoundTC-5619Reference
Receptor Target Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR)Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR)[1][6]
Agonist Type Partial AgonistFull Agonist[1][6]
Binding Affinity (Ki) Not explicitly stated in the provided resultsNot explicitly stated in the provided results
In Vitro Potency (EC50) Not explicitly stated in the provided resultsNot explicitly stated in the provided results

Table 2: Preclinical Efficacy in Cognitive Models

Cognitive DomainThis compoundTC-5619Reference
Recognition Memory Enhanced performance in Novel Object Recognition testEnhanced performance in Novel Object Recognition test[1][6][7]
Working Memory Improved performance in preclinical modelsShowed statistically significant effect in tobacco users in an exploratory trial[1][8]
Sensory Gating Showed positive effects in preclinical modelsReversed deficits in preclinical models[1][6]
Social Recognition Attenuated social deficits in a ketamine-induced modelReversed social deficits in preclinical models[7]

Table 3: Clinical Trial Outcomes for Cognitive Improvement

Study PhaseThis compoundTC-5619Reference
Phase 2 No publicly available clinical trial data for cognitive improvementExploratory trial showed statistically significant improvement on the Groton Maze Learning Task. Confirmatory trial failed to meet primary and key secondary endpoints for cognitive and negative symptoms in schizophrenia.[3][4][5][8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of A-582941 and TC-5619.

Preclinical Cognitive Assessment: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.

  • Habituation Phase: Animals are allowed to freely explore an open-field arena in the absence of any objects for a set period. This allows them to acclimate to the testing environment.[10][11]

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration. The time spent interacting with each object is recorded.[10][11][12]

  • Test Phase: After a specific inter-trial interval, one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.[10][11][12]

  • Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher index, reflecting more time spent with the novel object, indicates better memory.[13]

In Vivo Measurement of ERK and CREB Phosphorylation

This protocol is used to assess the activation of intracellular signaling pathways associated with cognitive function.

  • Animal Dosing: Animals are administered the test compound (e.g., A-582941) or a vehicle control.

  • Tissue Collection: At a specific time point after dosing, brain tissue from relevant regions (e.g., hippocampus, prefrontal cortex) is collected.[14]

  • Western Blot Analysis: Protein extracts from the brain tissue are separated by gel electrophoresis and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of ERK and CREB.[14]

  • Data Analysis: The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway activation.[14]

Clinical Assessment of Cognition: CogState Schizophrenia Battery (CSB)

The CSB is a computerized battery of tests designed to assess various cognitive domains in patients with schizophrenia.

  • Tasks Included: The battery includes tasks such as the Groton Maze Learning Task (GMLT) to assess executive function, as well as tests for processing speed, attention/vigilance, verbal learning, and working memory.[3][8]

  • Administration: The tests are administered to patients on a computer, and performance is scored based on accuracy and reaction time.

  • Outcome Measures: The primary outcome can be a composite score or the score on a specific task within the battery, such as the GMLT.[8]

Mandatory Visualizations

Signaling Pathway of α7 nAChR Activation

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist a7_nAChR α7 nAChR Agonist->a7_nAChR Binds to Ca_ion Ca²⁺ a7_nAChR->Ca_ion Opens channel Ca_influx Increased Intracellular Ca²⁺ Ca_ion->Ca_influx ERK ERK Ca_influx->ERK Activates pERK pERK ERK->pERK Phosphorylates CREB CREB pERK->CREB Enters nucleus and phosphorylates pCREB pCREB CREB->pCREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Memory Formation) pCREB->Gene_Expression Promotes

Caption: α7 nAChR activation leads to ERK/CREB signaling.

Experimental Workflow for Preclinical Cognitive Testing

experimental_workflow Start Start Animal_Grouping Animal Grouping (Vehicle, A-582941, TC-5619) Start->Animal_Grouping Drug_Administration Drug Administration Animal_Grouping->Drug_Administration Habituation Habituation to Test Arena Drug_Administration->Habituation Training Training Phase (Two Identical Objects) Habituation->Training Inter_Trial_Interval Inter-Trial Interval Training->Inter_Trial_Interval Testing Test Phase (One Familiar, One Novel Object) Inter_Trial_Interval->Testing Data_Collection Data Collection (Time Exploring Objects) Testing->Data_Collection Data_Analysis Data Analysis (Discrimination Index) Data_Collection->Data_Analysis Conclusion Conclusion on Cognitive Enhancement Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow of a Novel Object Recognition experiment.

Conclusion

This compound and TC-5619 both represent attempts to leverage the α7 nAChR for cognitive enhancement. While preclinical data for both compounds were promising, the clinical trajectory of TC-5619 highlights the challenges of translating preclinical efficacy into clinical benefit, particularly in complex disorders like schizophrenia. The partial agonism of A-582941 and its demonstrated effects on key signaling pathways in preclinical models suggest a potentially different therapeutic profile that warrants further investigation. This comparative guide underscores the importance of considering the full preclinical and clinical data landscape when evaluating and prioritizing investigational compounds for cognitive disorders.

References

A Comparative Analysis of A-582941 and Clozapine on Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental compound A-582941 and the atypical antipsychotic clozapine (B1669256), focusing on their effects on the negative symptoms of schizophrenia. The information is compiled from preclinical and clinical research to offer an objective overview for professionals in the field.

Executive Summary

Clozapine, an established atypical antipsychotic, has demonstrated efficacy in managing treatment-resistant schizophrenia, including some effects on negative symptoms.[1][2][3] Its broad receptor binding profile contributes to its therapeutic actions but also to a significant side-effect profile.[4][5][6] A-582941, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, represents a targeted therapeutic approach.[7][8] Preclinical evidence suggests that A-582941 may offer a more pronounced effect on cognitive and negative symptoms compared to clozapine in animal models of schizophrenia.[7][9] This guide will delve into the quantitative data from comparative preclinical studies, outline the experimental methodologies, and visualize the distinct signaling pathways.

Data Presentation: Preclinical Efficacy on Negative Symptom Models

A key preclinical study provides a direct comparison of A-582941 and clozapine in a sub-chronic MK-801 rat model of schizophrenia. This model induces behaviors analogous to the negative and cognitive symptoms of the disorder.

Behavioral TestParameter MeasuredMK-801 (Control)A-582941 (1 mg/kg)Clozapine (5 mg/kg)
Social Interaction Test Social Following BehaviorDecreasedImproved Improved
Social AvoidanceIncreasedDecreased Decreased
Novel Object Recognition Test (NORT) Discrimination IndexDecreasedImproved Improved

Data summarized from a preclinical study in a rat model of schizophrenia. "Improved" indicates a statistically significant reversal of the MK-801-induced deficit. A-582941 showed a stronger effect on improving social deficits and cognitive dysfunction in this model compared to clozapine.[7]

Experimental Protocols

The following methodologies were employed in the key comparative preclinical study:

Sub-chronic MK-801 Model of Schizophrenia
  • Animal Model: Wistar Hannover rats were used.

  • Induction of Schizophrenia-like Symptoms: MK-801, an NMDA receptor antagonist, was administered intraperitoneally (i.p.) at a dose of 0.2 mg/kg twice daily for 7 days. This regimen is known to induce behavioral changes that mimic the negative and cognitive symptoms of schizophrenia.

  • Treatment Administration: Following a one-week washout period after the final MK-801 injection, A-582941 (1 mg/kg, i.p.) or clozapine (5 mg/kg, i.p.) was administered for 10 days.

Behavioral Assays
  • Social Interaction (SI) Test: This test evaluates social withdrawal, a core negative symptom. The test measures the time a rat spends actively investigating a novel rat versus avoiding it. A decrease in social interaction time is interpreted as a negative symptom-like behavior.[7]

  • Novel Object Recognition Test (NORT): This assay assesses non-spatial visual episodic memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A reduced preference for the novel object indicates cognitive deficits.[7]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of A-582941 and clozapine are central to understanding their differential effects.

A-582941: Selective α7 nAChR Agonism

A-582941 acts as a selective partial agonist at the α7 nicotinic acetylcholine receptor.[8] Activation of this receptor is thought to enhance cognitive processes and potentially ameliorate negative symptoms through several downstream effects, including the modulation of glutamatergic and dopaminergic neurotransmission.[10] The α7 nAChR has been implicated as a genetic factor contributing to the sensory processing deficits observed in schizophrenia.[8]

A582941_Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR Binds to & Activates Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Neurotransmission Modulation of Glutamate & Dopamine Neurotransmission a7nAChR->Neurotransmission ERK_Activation ERK1/2 Activation Ca_Influx->ERK_Activation CREB_Phosphorylation CREB Phosphorylation ERK_Activation->CREB_Phosphorylation Cognitive_Negative_Improvement Improvement in Cognitive & Negative Symptoms CREB_Phosphorylation->Cognitive_Negative_Improvement Neurotransmission->Cognitive_Negative_Improvement Clozapine_Pathway Clozapine Clozapine D2_Receptor Dopamine D₂ Receptor Clozapine->D2_Receptor Weak Antagonist HT2A_Receptor Serotonin 5-HT₂A Receptor Clozapine->HT2A_Receptor Potent Antagonist Other_Receptors Adrenergic, Muscarinic, Histaminergic Receptors Clozapine->Other_Receptors Antagonist Dopamine_Modulation Dopamine Modulation in Mesocortical Pathway D2_Receptor->Dopamine_Modulation HT2A_Receptor->Dopamine_Modulation Side_Effects Side Effects (e.g., sedation, metabolic changes) Other_Receptors->Side_Effects Negative_Symptom_Improvement Improvement in Negative Symptoms Dopamine_Modulation->Negative_Symptom_Improvement Experimental_Workflow cluster_Induction Symptom Induction Phase cluster_Treatment Treatment Phase cluster_Assessment Behavioral Assessment Phase Animal_Model Wistar Hannover Rats MK801_Admin MK-801 Administration (0.2 mg/kg, i.p., 2x/day, 7 days) Animal_Model->MK801_Admin Washout 1-Week Washout Period MK801_Admin->Washout Treatment_Groups Treatment Groups (10 days): - A-582941 (1 mg/kg, i.p.) - Clozapine (5 mg/kg, i.p.) - Vehicle Control Washout->Treatment_Groups Behavioral_Tests Behavioral Tests: - Social Interaction (SI) - Novel Object Recognition (NORT) Treatment_Groups->Behavioral_Tests Data_Analysis Data Analysis & Comparison Behavioral_Tests->Data_Analysis

References

A Comparative Guide to the Interaction of A-582941 Dihydrochloride with Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interactions between the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, A-582941 dihydrochloride, and different classes of positive allosteric modulators (PAMs). The information presented is supported by experimental data to aid in the design and interpretation of studies in neuropharmacology and drug discovery.

Introduction to A-582941 and α7 nAChR Modulation

A-582941 is a high-affinity partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel highly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[1][2][3][4][5] The α7 nAChR is characterized by its rapid activation and desensitization, as well as its high permeability to calcium ions, playing a crucial role in various cognitive processes.[6][7] Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the agonist binding site, enhancing the receptor's response to an agonist.[6] PAMs of the α7 nAChR are broadly classified into two main types, Type I and Type II, based on their effects on receptor desensitization.[6][7]

Comparative Analysis of A-582941 Interaction with Type I and Type II PAMs

The interaction of A-582941 with α7 nAChR is significantly influenced by the type of PAM present. This section compares the effects of Type I and Type II PAMs on the pharmacological profile of A-582941.

Data Presentation

The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the differential effects of PAMs on A-582941's potency, efficacy, and its long-term effects on receptor expression.

Table 1: In Vitro Potentiation of A-582941 by a Type II PAM (PNU-120596)

ParameterA-582941 AloneA-582941 + PNU-120596 (3 µM)Species/SystemReference
EC50 4260 nM580 nMHuman α7 nAChR (Xenopus oocytes)[1]
Efficacy (vs. ACh) 52%207%Human α7 nAChR (Xenopus oocytes)[1]
EC50 2450 nMNot ReportedRat α7 nAChR (Xenopus oocytes)[1]
Efficacy (vs. ACh) 60%Not ReportedRat α7 nAChR (Xenopus oocytes)[1]
Binding Affinity (Ki) 10.8 nMNot ApplicableRat Brain Membranes[1]

Table 2: Differential Effects of Type I and Type II PAMs on A-582941-Induced α7 nAChR Up-regulation

AgonistPAMPAM TypeEffect on A-582941-Induced Up-regulationSystemReference
A-582941 (10 nM or 10 µM)PNU-120596 (10 µM)Type IIInhibitionSH-EP1 cells expressing human α7 nAChR[8]
A-582941 (10 nM or 10 µM)TQS (1 and 10 µM)Type IIInhibitionSH-EP1 cells expressing human α7 nAChR[8]
A-582941 (10 nM or 10 µM)AVL-3288Type INo EffectSH-EP1 cells expressing human α7 nAChR[8]
A-582941 (10 nM or 10 µM)NS1738Type INo EffectSH-EP1 cells expressing human α7 nAChR[8]
A-582941 (10 mg/kg)PNU-120596 (3 mg/kg)Type IIInhibitionIn vivo (animal model)[8]
A-582941 (10 mg/kg)AVL-3288 (1 mg/kg)Type INo EffectIn vivo (animal model)[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented above.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of A-582941 to the α7 nAChR.

  • Method: Competition binding assays were performed using rat brain membranes. The membranes were incubated with a radiolabeled α7 nAChR agonist (e.g., [3H]A-585539) in the presence of varying concentrations of A-582941. The amount of radioligand bound to the receptors was measured, and the Ki value for A-582941 was calculated.[1]

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the functional activity (EC50 and efficacy) of A-582941 at α7 nAChRs, both alone and in the presence of a PAM.

  • Method:

    • Xenopus oocytes were injected with cRNA encoding for human or rat α7 nAChRs.

    • After incubation to allow for receptor expression, the oocytes were voltage-clamped.

    • A-582941 was applied at various concentrations to generate a concentration-response curve.

    • To assess the effect of PAMs, oocytes were pre-incubated with the PAM (e.g., 3 µM PNU-120596) before the application of A-582941.

    • The peak current responses were measured and normalized to the response evoked by a saturating concentration of acetylcholine (ACh).[1]

Calcium Imaging Assays
  • Objective: To screen for compounds that modulate α7 nAChR activity by measuring changes in intracellular calcium.

  • Method:

    • Cells expressing the α7 nAChR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[9][10]

    • The baseline fluorescence is measured.

    • The agonist (A-582941) is added, with or without a PAM, and the change in fluorescence intensity is recorded using a fluorescence microscope or a plate reader.[9][10] An increase in fluorescence indicates an influx of calcium through the activated α7 nAChR channels.

In Vivo Receptor Up-regulation Studies
  • Objective: To investigate the long-term effects of A-582941 and PAMs on the expression levels of α7 nAChRs in the brain.

  • Method:

    • Animals were treated with A-582941, a PAM, or a combination of both over a specific period.

    • After the treatment period, brain tissue was collected.

    • Receptor levels were quantified using autoradiography with a radiolabeled α7 nAChR antagonist, such as [125I]-bungarotoxin.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the interaction of A-582941 with α7 nAChR PAMs.

G cluster_0 α7 nAChR Signaling A582941 A-582941 (Agonist) a7nAChR α7 nAChR A582941->a7nAChR Binds to orthosteric site PAM PAM PAM->a7nAChR Binds to allosteric site Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Activation ERK_CREB ERK/CREB Phosphorylation Ca_influx->ERK_CREB Cognition Enhanced Cognition ERK_CREB->Cognition

Caption: Signaling pathway of A-582941 at the α7 nAChR.

G cluster_1 Experimental Workflow: In Vitro Potentiation start Start oocyte_prep Prepare Xenopus oocytes expressing α7 nAChR start->oocyte_prep voltage_clamp Perform whole-cell voltage clamp oocyte_prep->voltage_clamp apply_agonist Apply A-582941 (concentration gradient) voltage_clamp->apply_agonist apply_pam_agonist Pre-incubate with PAM, then apply A-582941 voltage_clamp->apply_pam_agonist record_current Record peak current response apply_agonist->record_current apply_pam_agonist->record_current analyze Analyze data: EC50, Efficacy record_current->analyze end End analyze->end

Caption: Workflow for electrophysiological experiments.

G cluster_2 Classification of α7 nAChR PAMs PAMs Positive Allosteric Modulators (PAMs) TypeI Type I PAMs (e.g., NS-1738, AVL-3288) PAMs->TypeI TypeII Type II PAMs (e.g., PNU-120596, TQS) PAMs->TypeII TypeI_effect1 Increase agonist-induced activation TypeI->TypeI_effect1 TypeI_effect2 Do not affect desensitization TypeI->TypeI_effect2 TypeII_effect1 Increase agonist-induced activation TypeII->TypeII_effect1 TypeII_effect2 Delay desensitization TypeII->TypeII_effect2 TypeII_effect3 Reactivate desensitized receptors TypeII->TypeII_effect3

Caption: Functional classification of α7 nAChR PAMs.

References

Assessing the Neuroprotective Effects of A-582941 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A-582941 dihydrochloride (B599025) has emerged as a significant compound of interest in the field of neuropharmacology due to its potent and selective partial agonism of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] This guide provides a comprehensive comparison of A-582941 dihydrochloride with other neuroprotective agents, supported by experimental data, to assist researchers in evaluating its therapeutic potential.

Mechanism of Action

This compound is a brain-penetrant compound that selectively binds to the α7 nAChR.[1] This receptor is a ligand-gated ion channel highly expressed in key brain regions associated with cognition and memory, such as the hippocampus and cortex.[2] Activation of α7 nAChRs by agonists like A-582941 leads to an influx of calcium ions, which in turn triggers downstream signaling cascades associated with neuroprotection and cognitive enhancement.[3]

Comparative Pharmacological Data

The following table summarizes the binding affinity and functional activity of this compound in comparison to other known α7 nAChR agonists.

CompoundTargetBinding Affinity (Ki)Functional ActivityKey Findings
A-582941 α7 nAChR10.8 nM (rat brain), 16.7 nM (human cortex)[1]Partial Agonist[4]Protects against NGF withdrawal-induced cell death; enhances cognitive performance.[5]
5-HT3 Receptor150 nM (human)[1]Agonist[5]
PNU-282987α7 nAChR27 nMAgonist[6]Improves sensory gating deficits.[6]
GTS-21 (DMXB)α7 nAChR-Partial Agonist[3]Shows neuroprotective effects in models of Alzheimer's disease.[3]
SEN12333/WAY-317538α7 nAChR-Agonist[6]Protects choline (B1196258) acetyltransferase-positive neurons.[6]
TC-1698α7 nAChR11 nM[6]Agonist[6]Exerts neuroprotective effects via the JAK2/PI3K cascade.[6]

In Vitro and In Vivo Neuroprotective Effects of A-582941

Experimental studies have demonstrated the neuroprotective and cognitive-enhancing properties of A-582941 across various models.

Experimental ModelA-582941 Concentration/DoseObserved EffectsReference
In Vitro
PC12 cells (NGF withdrawal)0.1-100 μMProtection against cell death.[1][5][1][5]
PC12 cells95 nM (EC50)Increased ERK1/2 phosphorylation.[1][1]
In Vivo
Mice0.01-1.00 μmol/kg, i.p.Dose-dependent increase in ERK1/2 and CREB phosphorylation in the cingulate cortex and hippocampus.[1][5][1][5]
Mice0.1-1.0 μmol/kg, i.p.Dose-dependent increases in Ser-9 GSK-3β phosphorylation in the cingulate cortex.[1][5][1][5]
Freely moving rats3 μmol/kg, i.p.Moderate increase in acetylcholine release in the medial prefrontal cortex.[1][1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures involved in assessing the neuroprotective effects of A-582941, the following diagrams are provided.

G cluster_0 A-582941 Signaling Pathway A582941 A-582941 a7nAChR α7 nAChR A582941->a7nAChR activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK1/2 Ca_influx->ERK Akt Akt PI3K->Akt GSK3b GSK3β (inactive) Akt->GSK3b phosphorylates (inhibits) Neuroprotection Neuroprotection & Cognitive Enhancement GSK3b->Neuroprotection CREB CREB ERK->CREB phosphorylates CREB->Neuroprotection

A-582941 signaling pathway for neuroprotection.

G cluster_0 In Vitro Neuroprotection Assay Workflow start Neuronal Cell Culture (e.g., PC12 cells) induce_stress Induce Neuronal Stress (e.g., NGF withdrawal) start->induce_stress treatment Treat with A-582941 (various concentrations) induce_stress->treatment incubation Incubate for a defined period treatment->incubation assessment Assess Neuroprotection incubation->assessment viability Cell Viability Assay (e.g., MTT, LDH) assessment->viability apoptosis Apoptosis Assay (e.g., Caspase-3 activity) assessment->apoptosis western_blot Western Blot for Signaling Proteins (p-ERK, p-Akt, p-GSK3β) assessment->western_blot

Workflow for in vitro neuroprotection assays.

G cluster_1 In Vivo Cognitive Enhancement Workflow animal_model Animal Model of Cognitive Deficit drug_admin Administer A-582941 (i.p. injection) animal_model->drug_admin behavioral_test Behavioral Testing drug_admin->behavioral_test working_memory Working Memory Tasks (e.g., Radial Arm Maze) behavioral_test->working_memory recognition_memory Recognition Memory Tasks (e.g., Novel Object Recognition) behavioral_test->recognition_memory tissue_collection Tissue Collection (Brain) behavioral_test->tissue_collection biochemical_analysis Biochemical Analysis (Western Blot, Immunohistochemistry) tissue_collection->biochemical_analysis

Workflow for in vivo cognitive enhancement studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the neuroprotective effects of A-582941.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Plate neuronal cells (e.g., PC12) in a 96-well plate and culture until they reach the desired confluency.

  • Induction of Neurotoxicity: Induce cell death by methods such as serum or growth factor withdrawal (e.g., NGF withdrawal for PC12 cells).[5]

  • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Signaling Proteins
  • Protein Extraction: Following treatment with A-582941, lyse the cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK1/2, total-ERK1/2, phospho-Akt, total-Akt, phospho-GSK3β, total-GSK3β, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Microdialysis for Acetylcholine Release
  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the medial prefrontal cortex of anesthetized rats.[1]

  • Recovery: Allow the animals to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples to establish basal acetylcholine levels.

  • Drug Administration: Administer this compound (e.g., 3 μmol/kg, i.p.).[1]

  • Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

  • Neurotransmitter Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound demonstrates significant potential as a neuroprotective agent through its selective activation of the α7 nAChR and subsequent modulation of key pro-survival signaling pathways. Its efficacy in both in vitro and in vivo models, coupled with its ability to enhance cognitive function, positions it as a promising candidate for further investigation in the context of neurodegenerative and psychiatric disorders. This guide provides a foundational framework for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of A-582941 and related compounds.

References

A Comparative Analysis of A-582941 Dihydrochloride and GTS-21 for the Enhancement of Sensory Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of A-582941 dihydrochloride (B599025) and GTS-21, two selective partial agonists of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), in their capacity to improve sensory inhibition. Deficits in sensory gating are a key feature of several neuropsychiatric disorders, including schizophrenia and Alzheimer's disease.

Sensory inhibition, the brain's ability to filter out irrelevant sensory information, is crucial for cognitive function. Two primary measures used to assess this process in preclinical and clinical studies are P50 suppression and prepulse inhibition (PPI). This guide will delve into the available experimental data on A-582941 and GTS-21, presenting their comparative efficacy in modulating these key sensory gating paradigms.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies investigating the effects of A-582941 and GTS-21 on sensory inhibition.

CompoundTest ParadigmAnimal ModelDosingKey FindingsReference
A-582941 Auditory Sensory Gating (P50 equivalent)DBA/2 Mice1 mg/kg, i.p.Normalized sensory gating deficits.[1][2]
Prepulse Inhibition (PPI)MK-801-induced deficit in Wistar Hannover Rats1 mg/kg, i.p.Did not improve MK-801-induced PPI disruption.[3]
Prepulse Inhibition (PPI)DBA/2 MiceNot specifiedHad no effect on PPI when given alone, but enhanced the effects of haloperidol (B65202) and risperidone.[4]
GTS-21 Prepulse Inhibition (PPI)MK-801-induced deficit in Wistar Rats1–10 mg/kg, i.p.Dose-dependently ameliorated MK-801-induced PPI deficits.[5][6]
Prepulse Inhibition (PPI)Apomorphine-induced deficit in Wistar Rats1–10 mg/kg, i.p.Abolished apomorphine-induced PPI impairment.[5][6]
Sensory InhibitionDBA/2 MiceNot specifiedImproved deficient sensory inhibition.[7]
Auditory GatingIsolation-reared RatsNot specifiedNormalized auditory gating.[7]

Signaling Pathways and Experimental Workflows

The therapeutic effects of both A-582941 and GTS-21 on sensory inhibition are primarily mediated through their action as partial agonists at the α7 nAChR. Activation of these receptors, which are highly expressed in brain regions critical for cognition and sensory processing like the hippocampus and prefrontal cortex, leads to a cascade of downstream signaling events.[1][8][9]

Alpha-7 Nicotinic Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron A-582941 A-582941 alpha7_nAChR_pre α7 nAChR A-582941->alpha7_nAChR_pre binds GTS-21 GTS-21 GTS-21->alpha7_nAChR_pre binds alpha7_nAChR_post α7 nAChR alpha7_nAChR_pre->alpha7_nAChR_post Neurotransmitter Release (e.g., ACh, Glu) Ca_influx Ca²⁺ Influx alpha7_nAChR_post->Ca_influx ERK1_2 ERK1/2 Phosphorylation Ca_influx->ERK1_2 CREB CREB Phosphorylation ERK1_2->CREB Improved_Sensory_Gating Improved Sensory Gating (P50 Suppression, PPI) CREB->Improved_Sensory_Gating Sensory Gating Experimental Workflow cluster_P50 P50 Suppression Paradigm cluster_PPI Prepulse Inhibition (PPI) Paradigm P50_Stimuli Paired Auditory Stimuli (S1 and S2) P50_Recording EEG Recording P50_Stimuli->P50_Recording P50_Analysis Measure P50 Amplitude (T/C Ratio) P50_Recording->P50_Analysis P50_Outcome Assess Sensory Gating P50_Analysis->P50_Outcome PPI_Stimuli Weak Prepulse followed by Strong Startle Stimulus PPI_Recording Measure Startle Response (e.g., whole-body flinch) PPI_Stimuli->PPI_Recording PPI_Analysis Calculate % Inhibition PPI_Recording->PPI_Analysis PPI_Outcome Assess Sensorimotor Gating PPI_Analysis->PPI_Outcome

References

Differential Mechanisms of α7 Nicotinic Acetylcholine Receptor Up-regulation by A-582941 and Nicotine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms by which the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist A-582941 and the non-selective agonist nicotine (B1678760) induce receptor up-regulation. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights for researchers in neuroscience and drug development.

Executive Summary

Chronic exposure to nicotinic agonists leads to an increase in the number of nAChRs, a phenomenon known as up-regulation. While both the experimental compound A-582941 and the widely studied alkaloid nicotine up-regulate α7 nAChRs, the underlying molecular mechanisms differ significantly. Nicotine-induced up-regulation is a multifaceted process involving both transcriptional and post-translational modifications, including acting as a pharmacological chaperone. In contrast, the up-regulation by A-582941 appears to be linked to its specific signaling properties, although the precise mechanisms are still under investigation. This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key pharmacological parameters of A-582941 and nicotine related to their interaction with α7 nAChRs.

Table 1: Binding Affinity and Functional Potency

CompoundReceptor SubtypeBinding Affinity (Kᵢ)Functional Potency (EC₅₀)Efficacy
A-582941 Human α7 nAChR16.7 nM[1][2]4260 nM[3][4]Partial Agonist (~52-60% of ACh)[3]
Rat α7 nAChR10.8 nM[5]2450 nM[3]Partial Agonist (~60% of ACh)[3]
Nicotine α7 nAChRMicromolar range~10-100 µM[6]Full Agonist

Table 2: Time-Dependent Up-regulation of α7 nAChR Protein Expression by Nicotine

Treatment DurationNicotine ConcentrationFold Increase in α7 nAChR Protein (normalized to control)Cell TypeReference
48 hours1 µM~1.5Rat Airway Smooth Muscle Cells[6]
48 hours10 µM~2.0Rat Airway Smooth Muscle Cells[6]
72 hours100 nMSignificant increase in mRNAHuman Squamous Cell Lung Cancer Cells[3]
96 hours100 nM - 10 µMRobust increaseHuman Squamous Cell Lung Cancer Cells[3]

Note: Direct quantitative, time-course data for A-582941-induced Bmax changes for α7 nAChR up-regulation was not available in the reviewed literature, precluding a direct side-by-side comparison with nicotine in this format.

Differential Mechanisms of Up-regulation

Nicotine: A Dual-Pronged Approach

The up-regulation of α7 nAChRs by nicotine is a complex process that can occur through two primary mechanisms depending on the cellular context:

  • Transcriptional Regulation: In certain non-neuronal cells, such as human squamous cell lung cancer cells, nicotine has been shown to increase the transcription of the CHRNA7 gene, which codes for the α7 nAChR subunit.[3][5][6][7] This process is mediated by the activation of the Sp1 and GATA transcription factors, which then bind to the promoter region of the CHRNA7 gene and enhance its expression.[5][6][7]

  • Post-Translational Mechanisms (Pharmacological Chaperoning): In neuronal cells, the predominant mechanism of nicotine-induced up-regulation is post-translational. Nicotine acts as a pharmacological chaperone, binding to nascent α7 nAChR subunits within the endoplasmic reticulum (ER). This binding is thought to stabilize the protein structure, promote proper folding and assembly into pentameric receptors, and facilitate their trafficking to the cell surface. This chaperone activity also reduces the degradation of the receptor subunits, leading to an overall increase in the number of functional receptors.

A-582941: A Signaling-Centric Mechanism

While the precise mechanism of A-582941-induced up-regulation is not as extensively characterized as that of nicotine, evidence suggests it is intrinsically linked to its specific signaling properties as a partial agonist. The current understanding points towards a post-translational mechanism that is distinct from the transcriptional up-regulation seen with nicotine in some cell types.

A-582941 is a potent activator of downstream signaling cascades, including the ERK1/2 and CREB pathways, as well as the PI3K/Akt pathway.[1][8][9][10][11] While these pathways are primarily associated with the cognitive-enhancing and neuroprotective effects of A-582941, it is plausible that they also contribute to the up-regulation of α7 nAChRs. For instance, these signaling pathways can influence protein trafficking, stability, and insertion into the plasma membrane. However, direct evidence linking A-582941-activated signaling to receptor up-regulation is still forthcoming. There is currently no direct evidence to suggest that A-582941 acts as a pharmacological chaperone in the same manner as nicotine.

Mandatory Visualization

Signaling Pathways

G cluster_nicotine Nicotine-Induced α7 nAChR Up-regulation cluster_transcriptional Transcriptional Pathway cluster_post_translational Post-Translational Pathway cluster_A582941 A-582941-Induced Signaling Nicotine Nicotine nAChR_N_trans α7 nAChR Nicotine->nAChR_N_trans Sp1_GATA Sp1/GATA Transcription Factors nAChR_N_trans->Sp1_GATA CHRNA7_promoter CHRNA7 Gene Promoter Sp1_GATA->CHRNA7_promoter CHRNA7_mRNA α7 mRNA CHRNA7_promoter->CHRNA7_mRNA alpha7_protein α7 Subunit Synthesis CHRNA7_mRNA->alpha7_protein Upregulation_N_trans Receptor Up-regulation alpha7_protein->Upregulation_N_trans Nicotine_chaperone Nicotine ER Endoplasmic Reticulum Nicotine_chaperone->ER alpha7_nascent Nascent α7 Subunits ER->alpha7_nascent Folding_Assembly Folding & Assembly alpha7_nascent->Folding_Assembly Trafficking Trafficking to Cell Surface Folding_Assembly->Trafficking Degradation Reduced Degradation Folding_Assembly->Degradation Inhibition Upregulation_N_post Receptor Up-regulation Trafficking->Upregulation_N_post A582941 A-582941 nAChR_A α7 nAChR A582941->nAChR_A Ca_influx Ca²⁺ Influx nAChR_A->Ca_influx PI3K PI3K Ca_influx->PI3K ERK12 ERK1/2 Ca_influx->ERK12 Akt Akt PI3K->Akt Upregulation_A Receptor Up-regulation (Hypothesized) PI3K->Upregulation_A Potential Link Akt->Upregulation_A Potential Link Cognitive_effects Cognitive Enhancement & Neuroprotection Akt->Cognitive_effects CREB CREB ERK12->CREB ERK12->Upregulation_A Potential Link CREB->Upregulation_A Potential Link CREB->Cognitive_effects

Caption: Signaling pathways for nicotine and A-582941.

Experimental Workflows

G cluster_radioligand Radioligand Binding Assay Workflow cluster_western Western Blot Workflow start Start: Cell/Tissue Culture with or without drug homogenization Membrane Preparation (Homogenization & Centrifugation) start->homogenization incubation Incubation with Radioligand (e.g., [³H]-MLA or [¹²⁵I]-α-BGT) homogenization->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Radioactivity filtration->scintillation analysis Data Analysis (Scatchard Plot to determine Bmax & Kd) scintillation->analysis end End analysis->end start_wb Start: Cell Lysis & Protein Extraction sds_page SDS-PAGE to Separate Proteins by Size start_wb->sds_page transfer Transfer to a Membrane (e.g., PVDF or Nitrocellulose) sds_page->transfer blocking Blocking with Non-specific Protein (e.g., BSA or Milk) transfer->blocking primary_ab Incubation with Primary Antibody (anti-α7 nAChR) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection & Imaging secondary_ab->detection analysis_wb Densitometry Analysis to Quantify Protein Levels detection->analysis_wb end_wb End analysis_wb->end_wb

Caption: Workflows for key experimental protocols.

Experimental Protocols

Cell Culture and Drug Treatment
  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y), human embryonic kidney (HEK) cells stably expressing α7 nAChRs, or primary neuronal cultures are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Incubation: Cells are treated with varying concentrations of A-582941 or nicotine for different time points (e.g., 24, 48, 72, 96 hours) to assess the time-course of receptor up-regulation. Control cells are treated with vehicle alone.

Radioligand Binding Assay for α7 nAChR Quantification

This assay is used to determine the total number of receptors (Bmax) and their affinity (Kd) for a specific ligand.

  • Membrane Preparation:

    • Treated and control cells are harvested and homogenized in ice-cold buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with increasing concentrations of a radiolabeled α7 nAChR-specific antagonist, such as [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin ([¹²⁵I]-α-BGT).

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand (e.g., cold nicotine or MLA).

  • Separation and Quantification:

    • The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are then analyzed using Scatchard analysis to determine the Bmax (maximal number of binding sites) and Kd (dissociation constant, a measure of binding affinity).

Western Blot Analysis for α7 nAChR Protein Expression

This technique is used to quantify the relative amount of α7 nAChR protein in cell lysates.

  • Protein Extraction:

    • Treated and control cells are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

    • The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the α7 nAChR subunit.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection and Analysis:

    • A chemiluminescent substrate is added to the membrane, which is catalyzed by the HRP on the secondary antibody to produce light.

    • The light signal is captured using an imaging system.

    • The intensity of the bands corresponding to the α7 nAChR protein is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.

Conclusion

The up-regulation of α7 nAChRs by A-582941 and nicotine occurs through distinct molecular mechanisms. Nicotine employs a combination of transcriptional and post-translational strategies, including acting as a pharmacological chaperone, leading to a robust increase in receptor numbers. The mechanism for A-582941-induced up-regulation is less understood but appears to be linked to its specific downstream signaling cascades, including the ERK1/2, CREB, and PI3K/Akt pathways.[1][8][9][10][11] Further research is warranted to fully elucidate the signaling events that connect A-582941 binding to an increase in α7 nAChR expression and to obtain direct quantitative comparisons of the up-regulation kinetics of these two compounds. Understanding these differential mechanisms is crucial for the rational design of novel therapeutic agents targeting the α7 nAChR for various neurological and psychiatric disorders.

References

Safety Operating Guide

Proper Disposal of A-582941 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat A-582941 dihydrochloride (B599025) as a potent, neuroactive, and potentially hazardous chemical. All disposal procedures must comply with local, state, and federal regulations for hazardous waste.

Researchers and laboratory personnel handling A-582941 dihydrochloride, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, must adhere to stringent disposal protocols to ensure safety and environmental protection.[1] Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach based on the compound's pharmacological activity and general principles of hazardous waste management is mandatory.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Disposal Protocol for this compound

The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

All waste materials contaminated with this compound must be collected in designated, properly labeled, and leak-proof hazardous waste containers. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for spill cleanup.

  • Liquid Waste: Solutions containing this compound and any solvent rinses from contaminated glassware. The first rinse of any container that held the compound should always be collected as hazardous waste.

Step 2: Container Labeling

Hazardous waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date of accumulation

  • The associated hazards (e.g., "Neuroactive," "Toxic")

Step 3: Storage

Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure that the storage location is away from incompatible materials.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2][3][4] EHS professionals are trained in the proper procedures for transporting and disposing of chemical waste in accordance with regulatory requirements.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Contain the Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Inform your laboratory supervisor and EHS office of the incident.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key information based on its known properties and general chemical safety guidelines.

ParameterValue/GuidelineSource/Rationale
Chemical Formula C₁₇H₂₀N₄ · 2HClPubChem
Molecular Weight 353.3 g/mol PubChem
Known Activity Potent, selective α7 nAChR partial agonist[1]
Assumed Hazard Class Potentially Toxic, NeuroactiveBased on pharmacological activity
Disposal Method Incineration via licensed hazardous waste facilityStandard practice for potent pharmaceuticals
PPE Requirement Safety goggles, lab coat, chemical-resistant glovesStandard laboratory practice

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 On-Site Handling & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Generate Waste (Unused compound, contaminated materials, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Collect in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Waste Pickup E->F G EHS Manages Transport and Disposal via Licensed Facility F->G

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.